molecular formula C45H38O18 B1252138 Procyanidin C2

Procyanidin C2

Cat. No.: B1252138
M. Wt: 866.8 g/mol
InChI Key: MOJZMWJRUKIQGL-WNCKYJNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procyanidin C2 is a proanthocyanidin consisting of three (+)-catechin trimer joined by two successive (4alpha->8)-linkages. It has a role as a metabolite and an antioxidant. It is a hydroxyflavan, a proanthocyanidin and a polyphenol. It derives from a (+)-catechin.

Properties

Molecular Formula

C45H38O18

Molecular Weight

866.8 g/mol

IUPAC Name

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1

InChI Key

MOJZMWJRUKIQGL-WNCKYJNFSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O

Origin of Product

United States

Foundational & Exploratory

Procyanidin C2: A Technical Guide to its Biosynthesis and Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a B-type proanthocyanidin trimer, is a polyphenolic compound of significant interest in the fields of nutrition, pharmacology, and medicine. Composed of three (+)-catechin units linked by (4α→8) bonds, it is found in various plant sources, including grapes, apples, and cocoa.[1] Its potent antioxidant properties and potential health benefits have driven extensive research into its biosynthesis, metabolism, and biological activities. This technical guide provides an in-depth overview of the biosynthesis and metabolic pathway of this compound, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the general phenylpropanoid pathway and branches into the flavonoid pathway. The key monomeric unit, (+)-catechin, is synthesized and subsequently polymerized to form the trimeric structure.

Phenylpropanoid and Flavonoid Pathways

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. This molecule serves as a crucial entry point into the flavonoid pathway. Key enzymes in this initial phase include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

Within the flavonoid pathway, Chalcone Synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then converts naringenin chalcone to naringenin, a central intermediate. Subsequent hydroxylation and reduction steps, catalyzed by enzymes such as Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Dihydroflavonol 4-Reductase (DFR), lead to the formation of leucoanthocyanidins.[1]

Synthesis of the (+)-Catechin Monomer

The direct precursor to (+)-catechin is leucocyanidin. The enzyme Leucoanthocyanidin Reductase (LAR) plays a pivotal role in the stereospecific reduction of leucocyanidin to (+)-catechin.[2][3][4] This NADPH-dependent reaction is a critical control point in determining the flux towards the building blocks of procyanidins.

  • Enzyme: Leucoanthocyanidin Reductase (LAR)

  • Substrate: Leucocyanidin

  • Product: (+)-Catechin

  • Cofactor: NADPH

Polymerization to this compound

The precise mechanism of polymerization of flavan-3-ols into proanthocyanidins is still an area of active research, with evidence supporting both enzymatic and non-enzymatic processes.[5][6][7][8]

Non-Enzymatic Synthesis: This proposed mechanism involves the acid-catalyzed cleavage of a flavan-3,4-diol (leucocyanidin) to form a carbocation or a quinone methide intermediate. This electrophilic intermediate can then react with a nucleophilic (+)-catechin molecule at the C8 position to form a dimer.[1][5][6] Subsequent additions of (+)-catechin units via the same mechanism would lead to the formation of the this compound trimer. This process is thought to occur under mildly acidic conditions within the plant cell vacuole.[5]

Enzymatic Polymerization: While a specific polymerase enzyme for procyanidin synthesis has not been definitively identified, some studies suggest the involvement of polyphenol oxidases (PPOs) or laccases in the oxidative condensation of flavan-3-ols.[8] These enzymes could generate the reactive intermediates necessary for polymerization.

Metabolic Pathway of this compound in Humans

Upon oral ingestion, the metabolic fate of this compound is largely determined by its polymeric nature.

Digestion and Absorption

Due to its size, this compound is poorly absorbed in the small intestine. It is generally accepted that proanthocyanidin oligomers and polymers with a degree of polymerization greater than three are not readily absorbed into the bloodstream.

Gut Microbiota Metabolism

The majority of ingested this compound transits to the colon, where it is extensively metabolized by the gut microbiota. Commensal bacteria possess the enzymatic machinery to break down the complex structure of procyanidins into smaller, more bioavailable phenolic compounds. The primary metabolic pathway involves the cleavage of the interflavan bonds and subsequent degradation of the flavan-3-ol units.

The major microbial metabolites of procyanidins include:

  • Phenylvalerolactones

  • Phenylpropionic acids

  • Phenylacetic acids

  • Benzoic acid derivatives

These smaller phenolic acids can be absorbed from the colon into the systemic circulation and may contribute to the overall health effects attributed to procyanidin consumption.

Quantitative Data

While specific enzyme kinetic data for the complete biosynthetic pathway of this compound is not available in a single comprehensive source, the following table summarizes the key enzymatic steps and the classes of compounds involved.

Enzymatic Step Enzyme Substrate Product Notes
Flavonoid Biosynthesis Chalcone Synthase (CHS)4-Coumaroyl-CoA + 3x Malonyl-CoANaringenin ChalconeKey entry into the flavonoid pathway.
Chalcone Isomerase (CHI)Naringenin ChalconeNaringenin
Flavanone 3-Hydroxylase (F3H)NaringeninDihydrokaempferol
Flavonoid 3'-Hydroxylase (F3'H)DihydrokaempferolDihydroquercetin
Dihydroflavonol 4-Reductase (DFR)DihydroquercetinLeucocyanidin
(+)-Catechin Synthesis Leucoanthocyanidin Reductase (LAR)Leucocyanidin(+)-CatechinNADPH-dependent reduction.
Polymerization Proposed: Polyphenol Oxidase (PPO), Laccases, or Non-enzymatic(+)-CatechinProcyanidin B2 (dimer), this compound (trimer)Mechanism is still under investigation.

Experimental Protocols

Extraction and Purification of this compound from Grape Seeds

This protocol provides a general framework for the extraction and purification of procyanidins, including this compound, from grape seeds.[9][10][11][12]

1. Sample Preparation:

  • Obtain grape seeds and grind them into a fine powder.

  • Defat the powder by extraction with n-hexane to remove lipids.

  • Dry the defatted powder under vacuum.

2. Extraction:

  • Macerate the defatted grape seed powder in a solvent system of acetone:water (e.g., 70:30, v/v) or ethanol:water.[12] The addition of a small amount of acetic acid can improve extraction efficiency.

  • Perform the extraction at room temperature with constant stirring for a defined period (e.g., 24 hours).[10][12]

  • Alternatively, use ultrasound-assisted extraction to reduce extraction time and improve efficiency.[11]

  • Filter the mixture to remove solid plant material.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

3. Purification:

  • Perform liquid-liquid partitioning of the aqueous extract with ethyl acetate to separate procyanidins from more polar compounds.[10]

  • Further purify the ethyl acetate fraction using column chromatography. A common stationary phase is Sephadex LH-20, eluting with ethanol or methanol to separate procyanidins based on their degree of polymerization.

  • Alternatively, use silica gel column chromatography or preparative HPLC for higher resolution purification.

4. Analysis and Quantification:

  • Analyze the purified fractions by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[13][14][15][16]

  • Use a C18 reversed-phase column with a gradient elution of acidified water and acetonitrile or methanol.

  • Identify this compound based on its retention time and mass-to-charge ratio (m/z) compared to a commercial standard.

  • Quantify the amount of this compound using a calibration curve generated from the standard.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_procyanidin This compound Synthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR (+)-Catechin (+)-Catechin Leucocyanidin-> (+)-Catechin LAR (NADPH) Procyanidin B2 (Dimer) Procyanidin B2 (Dimer) (+)-Catechin->Procyanidin B2 (Dimer) Polymerization This compound (Trimer) This compound (Trimer) Procyanidin B2 (Dimer)->this compound (Trimer) Polymerization

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

This compound Metabolic Pathway Oral Ingestion Oral Ingestion This compound This compound Oral Ingestion->this compound Small Intestine Small Intestine This compound->Small Intestine Limited Absorption Colon Colon This compound->Colon Gut Microbiota Gut Microbiota Colon->Gut Microbiota Phenolic Acids Phenolic Acids Gut Microbiota->Phenolic Acids Metabolism Absorption Absorption Phenolic Acids->Absorption Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Excretion Excretion Systemic Circulation->Excretion

Caption: Metabolic fate of orally ingested this compound.

Experimental Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Grape Seeds Grape Seeds Grinding Grinding Grape Seeds->Grinding Defatting (n-hexane) Defatting (n-hexane) Grinding->Defatting (n-hexane) Extraction\n(Acetone/Water) Extraction (Acetone/Water) Defatting (n-hexane)->Extraction\n(Acetone/Water) Filtration Filtration Extraction\n(Acetone/Water)->Filtration Concentration Concentration Filtration->Concentration Liquid-Liquid Partitioning\n(Ethyl Acetate) Liquid-Liquid Partitioning (Ethyl Acetate) Concentration->Liquid-Liquid Partitioning\n(Ethyl Acetate) Column Chromatography\n(Sephadex LH-20) Column Chromatography (Sephadex LH-20) Liquid-Liquid Partitioning\n(Ethyl Acetate)->Column Chromatography\n(Sephadex LH-20) HPLC-DAD-MS Analysis HPLC-DAD-MS Analysis Column Chromatography\n(Sephadex LH-20)->HPLC-DAD-MS Analysis Quantification Quantification HPLC-DAD-MS Analysis->Quantification

Caption: Experimental workflow for this compound extraction and analysis.

References

Procyanidin C2: An In-Depth Technical Guide to its In Vitro Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric proanthocyanidin composed of three catechin units, is a naturally occurring flavonoid found in various plant sources, including grape seeds, wine, barley, and pine bark. As part of the broader class of proanthocyanidins, this compound has garnered significant interest within the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing its free-radical scavenging capabilities, its influence on cellular antioxidant pathways, and the experimental methodologies used to elucidate these properties.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. While specific IC50 values for this compound in standard DPPH, ABTS, and ORAC assays are not extensively reported in the available literature, data from studies on closely related procyanidin trimers and fractions provide valuable insights into its potential activity.

A study on synthetic epicatechin-series procyanidin trimers provides comparative IC50 values in a lipid peroxidation assay, offering a strong indication of the antioxidant potential of these molecules.

CompoundStructureIC50 (µM) - Lipid Peroxidation Assay
(+)-CatechinMonomer37
(-)-EpicatechinMonomer40
Procyanidin B2 (epicatechin-(4β→8)-epicatechin)Dimer29
Procyanidin B5Dimer37
Procyanidin (epicatechin-(4β→6)-epicatechin)Dimer21
Unnamed DimerDimer39
Procyanidin Trimer (Compound 14) Trimer (epicatechin-(4β→8)-epicatechin-(4β→8)-catechin) 17
Procyanidin Trimer (Compound 15)Trimer (epicatechin-(4β→8)-epicatechin-(4β→8)-epicatechin)15
Procyanidin Trimer (Compound 20)Trimer29
Procyanidin Trimer (Compound 21)Trimer28

Data sourced from a study on the inhibitory activity of synthetic procyanidins on lipid peroxidation.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: this compound can directly neutralize free radicals, such as reactive oxygen species (ROS), by donating hydrogen atoms or electrons, thereby terminating the damaging chain reactions of oxidation. This direct scavenging activity is fundamental to its protective effects against oxidative stress.

  • Modulation of Cellular Antioxidant Pathways: this compound can also enhance the endogenous antioxidant defenses of cells by activating key signaling pathways. The most well-documented of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 Signaling Pathway Activation by Procyanidins

Procyanidins, including trimers like this compound, have been shown to activate the Nrf2 signaling pathway, a critical regulator of cellular resistance to oxidative stress.[1][2] The activation mechanism involves the inhibition of the ubiquitinated degradation of Nrf2.[1] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1]

Procyanidins can interfere with this process, leading to the stabilization and accumulation of Nrf2 in the cytoplasm.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[1][2] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which bolster the cell's capacity to neutralize ROS and detoxify harmful substances.[1][2]

Nrf2_Pathway_Activation_by_Procyanidin_C2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PC2->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitin Keap1_Nrf2->Ub Proteasome Proteasome Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Nrf2_cyto Ubiquitination Degradation Degradation Proteasome->Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Transcription->Antioxidant_Genes

This compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

The in vitro antioxidant activity of this compound can be assessed using a variety of standardized assays. Below are detailed methodologies for the most common experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH_Assay_Workflow A Prepare DPPH solution in methanol/ethanol C Mix this compound solution with DPPH solution A->C B Prepare various concentrations of this compound B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate % inhibition and IC50 value E->F

Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

    • A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of each this compound dilution.

    • Add the DPPH working solution to each well/cuvette.

    • For the blank, the solvent used for the sample is added instead of the sample solution.

    • The plate/cuvettes are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement and Calculation:

    • The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

ABTS_Assay_Workflow A Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate B Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm A->B D Mix this compound solution with ABTS•+ solution B->D C Prepare various concentrations of this compound C->D E Incubate at room temperature D->E F Measure absorbance at ~734 nm E->F G Calculate % inhibition and IC50 value F->G

Workflow for the ABTS radical cation scavenging assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the this compound dilutions to the diluted ABTS•+ solution.

    • The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement and Calculation:

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Workflow:

ORAC_Assay_Workflow A Prepare fluorescein solution (fluorescent probe) C Mix this compound/Trolox with fluorescein in a 96-well plate A->C B Prepare various concentrations of this compound and Trolox standards B->C D Incubate at 37°C C->D E Add AAPH to initiate peroxyl radical generation D->E F Monitor fluorescence decay over time E->F G Calculate the area under the curve (AUC) and determine ORAC value F->G

Workflow for the ORAC assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare a series of Trolox dilutions to be used as the standard for creating a calibration curve.

    • Prepare a fresh solution of AAPH in buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein solution to each well.

    • Add the this compound dilutions and Trolox standards to their respective wells.

    • The plate is incubated at 37°C for a period to allow for temperature equilibration.

    • The reaction is initiated by the addition of the AAPH solution to all wells.

  • Measurement and Calculation:

    • The fluorescence is measured kinetically over time (e.g., every minute for 1-2 hours) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

    • The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of this compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.

Conclusion

This compound demonstrates significant in vitro antioxidant activity through both direct radical scavenging and the modulation of crucial cellular defense mechanisms like the Nrf2 signaling pathway. The available data on related procyanidin trimers suggest a potent antioxidant capacity that warrants further investigation to fully characterize its therapeutic and nutraceutical potential. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further explore and quantify the antioxidant efficacy of this compound.

References

A Technical Whitepaper on the Preliminary Anti-inflammatory Properties of Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Procyanidin C2 (PCC2), a trimeric proanthocyanidin composed of three epicatechin units, is a naturally occurring polyphenol found in various plants, including grapes, apples, and cocoa.[1] Procyanidins, as a class, are well-documented for their potent antioxidant and anti-inflammatory activities.[2][3] This technical guide provides an in-depth overview of the preliminary studies on the anti-inflammatory properties of procyanidins, with a specific focus on the mechanisms and effects attributable to C-type trimers like this compound. It details the molecular pathways involved, summarizes quantitative data from relevant studies, outlines key experimental protocols for investigation, and provides visual diagrams of the core signaling pathways and experimental workflows.

Core Anti-inflammatory Mechanisms

Procyanidins exert their anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.[4] The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[1][5]

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene regulation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[7] This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Procyanidins have been shown to inhibit NF-κB activation at multiple levels:

  • Inhibition of IKK activity: Procyanidins can impede the activity of the IKK complex, preventing the phosphorylation of IκBα.[1]

  • Suppression of IκBα Degradation: By blocking IκBα phosphorylation, procyanidins prevent its degradation, thus keeping NF-κB inactive in the cytoplasm.[7]

  • Inhibition of NF-κB Nuclear Translocation: Consequently, the movement of the active NF-κB dimer into the nucleus is suppressed.[2][4]

Modulation of MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors, including inflammation.[10] Activation of these kinases by stimuli like LPS leads to the activation of transcription factors such as Activator Protein-1 (AP-1), which, along with NF-κB, drives the expression of inflammatory genes.[5]

Studies on various procyanidins, including trimers like Procyanidin C1, demonstrate the ability to suppress the phosphorylation and activation of p38, JNK, and ERK, thereby downregulating the inflammatory cascade.[1][11]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from studies on procyanidins, demonstrating their effects on key inflammatory markers. While data specifically for this compound is limited, the presented data for related procyanidins (e.g., A-type and B-type dimers and trimers) provides a strong indication of its potential efficacy.

Table 1: Effect of Procyanidins on Pro-inflammatory Cytokine Production

Compound Cell Line Stimulant Concentration % Inhibition of TNF-α % Inhibition of IL-6 % Inhibition of IL-1β Reference
Procyanidin A2 RAW264.7 LPS 20 µM Significant Decrease Significant Decrease N/A [12]
Procyanidin A2 RAW264.7 LPS 40 µM Significant Decrease Significant Decrease N/A [12]
Procyanidin A2 RAW264.7 LPS 80 µM Significant Decrease Significant Decrease N/A [12]
Procyanidin C1 Macrophages LPS Not Specified Significant Inhibition Significant Inhibition N/A [11]

| Procyanidins | Pig PBMCs | LPS | 0.04% | Lower (p<0.05) | Lower (p<0.05) | Lower (p<0.05) |[13] |

Table 2: Effect of Procyanidins on Inflammatory Enzymes and Mediators

Compound Cell Line / Model Stimulant Concentration Effect on iNOS / NO Effect on COX-2 / PGE2 Reference
Procyanidin C1 Macrophages LPS Not Specified Inhibited NO Production Decreased COX-2 Levels [11]
Procyanidin A2 RAW264.7 LPS 20-80 µM Inhibited Nitrite Level Decreased PGE2 Release [12]
Procyanidins Macrophages Not Specified Not Specified Suppression of iNOS Expression Inhibition of PGE2 Production [2]

| Procyanidin B2 | Endothelial Cells | LPS | Not Specified | N/A | N/A |[5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages are a standard model for in vitro inflammation studies.[12]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISA/PCR). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding a stimulant, typically Lipopolysaccharide (LPS, e.g., 1 µg/mL), for a specified duration (e.g., 18-24 hours for cytokine protein analysis, 2-6 hours for mRNA analysis).[12]

Cell Viability Assay (MTT Assay)
  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells.

  • Procedure:

    • After treatment with this compound for 24 hours, the culture medium is replaced with a fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (PGE2) in the cell culture supernatant.[12]

  • Procedure:

    • Collect the cell culture supernatant after the treatment period.

    • Use commercially available ELISA kits for the specific cytokine or mediator being measured.

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the concentration based on the standard curve.

Quantitative Real-Time PCR (qRT-PCR)
  • Principle: To measure the mRNA expression levels of genes encoding pro-inflammatory cytokines.[12]

  • Procedure:

    • RNA Extraction: After a shorter incubation with LPS (e.g., 2-6 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Real-Time PCR: Perform PCR using the synthesized cDNA, gene-specific primers (for TNF-α, IL-6, etc., and a housekeeping gene like GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green).

    • Analysis: Quantify the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis
  • Principle: To detect and quantify the levels of specific proteins involved in signaling pathways (e.g., p-p65, p-IκBα, total p65, IκBα, p-p38, p-ERK).[7]

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific binding. Incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Visualization of Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and a typical experimental workflow, adhering to the specified design constraints.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p-IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB IkBa_NFkB->IKK NFkB NF-κB IkBa->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation PCC2 This compound PCC2->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines TNF-α, IL-6, iNOS, COX-2 Genes->Cytokines

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38_MAPK p38 MAPKKK->p38_MAPK Activates JNK_MAPK JNK MAPKKK->JNK_MAPK Activates ERK_MAPK ERK MAPKKK->ERK_MAPK Activates AP1 AP-1 p38_MAPK->AP1 Activates JNK_MAPK->AP1 Activates PCC2 This compound PCC2->p38_MAPK Inhibits Phosphorylation PCC2->JNK_MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Transcription AP1->Genes Cytokines TNF-α, IL-6, etc. Genes->Cytokines

Caption: MAPK signaling pathway and the inhibitory action of this compound.

G cluster_assays Downstream Assays start Culture RAW264.7 Cells treatment Pre-treat with this compound (Various Concentrations) start->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability elisa Cytokine Protein Quantification (ELISA on Supernatant) stimulation->elisa qpcr Cytokine mRNA Expression (qRT-PCR on Cell Lysate) stimulation->qpcr western Signaling Protein Analysis (Western Blot on Cell Lysate) stimulation->western analysis Data Analysis and Interpretation viability->analysis elisa->analysis qpcr->analysis western->analysis

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion and Future Directions

Preliminary evidence strongly suggests that procyanidins, including trimers like this compound, are potent anti-inflammatory agents. Their ability to modulate critical inflammatory signaling pathways, such as NF-κB and MAPK, results in the decreased production of a wide array of pro-inflammatory mediators.[1][4] This multifaceted mechanism of action makes this compound a promising candidate for further investigation in the context of chronic inflammatory diseases.

Future research should focus on:

  • Isolating this compound: Conducting studies with highly purified this compound to confirm that the observed effects are directly attributable to this specific molecule.

  • In Vivo Studies: Translating these in vitro findings into animal models of inflammatory diseases (e.g., colitis, arthritis) to evaluate efficacy, bioavailability, and safety.[7][14]

  • Structure-Activity Relationship: Comparing the activity of this compound with other procyanidin oligomers to understand how the degree of polymerization and interflavan linkage affects anti-inflammatory potency.

  • Clinical Trials: Ultimately, well-designed human clinical trials will be necessary to establish the therapeutic potential of this compound for human health.

References

Procyanidin C2: An Exploratory Whitepaper on its Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric flavan-3-ol polyphenol found in various fruits and vegetables, is a member of the proanthocyanidin class of compounds. Proanthocyanidins, as a group, have garnered significant scientific interest for their potent antioxidant, anti-inflammatory, and antiproliferative properties.[1] Preclinical studies on various procyanidins have demonstrated their ability to inhibit the growth of a wide range of cancer cells both in vitro and in vivo.[1] This technical guide provides a comprehensive overview of the current state of research into the anticancer potential of procyanidins, with a specific focus on the available data for related compounds to infer the potential of this compound. It covers the molecular mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and the key signaling pathways involved in their anticancer effects. While research specifically on this compound is limited, this paper extrapolates from data on closely related procyanidins to build a case for its investigation as a novel therapeutic agent.

Introduction to this compound

This compound is a natural polyphenol belonging to the proanthocyanidin family, which are oligomers and polymers of flavan-3-ol units. Specifically, this compound is a trimer composed of three catechin and/or epicatechin units. These compounds are abundant in dietary sources such as apples, grapes, cocoa, and berries.[2] The broader class of procyanidins has been extensively studied for various health benefits, including their potential as cancer chemopreventive agents.[1] Their anticancer effects are attributed to their ability to modulate multiple cellular processes, including cell proliferation, apoptosis, angiogenesis, and metastasis.[3]

In Vitro Anticancer Activities of Procyanidins

While specific in vitro studies on this compound are not widely available, research on other procyanidins, such as B1, B2, and C1, provides valuable insights into the potential bioactivity of C2. These studies have demonstrated a range of antiproliferative and pro-apoptotic effects across various cancer cell lines.

Quantitative Data on Procyanidin Activity

The following table summarizes the inhibitory concentration (IC50) values of various procyanidins in different cancer cell lines. It is important to note the absence of specific data for this compound, highlighting a significant gap in the current research landscape.

Procyanidin TypeCancer Cell LineCancer TypeIC50 Value (µM)Duration of Treatment (h)Reference
Procyanidin B1 HCT-116Colon CancerNot explicitly stated, but showed effective reduction in cell viabilityNot specified[4]
Procyanidin B2 BGC-823Gastric CancerApprox. 50-10048[5]
SGC-7901Gastric CancerApprox. 50-10048[5]
Procyanidin C1 Colon Cancer CellsColon CancerNot specified, but inhibited proliferationNot specified[6][7]
Pentameric Procyanidin MDA-MB-231Breast CancerSelectively inhibits growthNot specified[8]
MDA-MB-436Breast CancerSelectively inhibits growthNot specified[8]
MCF-7Breast CancerSelectively inhibits growthNot specified[8]

In Vivo Anticancer Activities of Procyanidins

In vivo studies using animal models are crucial for validating the therapeutic potential of anticancer compounds. While specific in vivo data for this compound is lacking, studies on other procyanidins have shown promising results in tumor growth inhibition.

Quantitative Data on In Vivo Efficacy

The following table summarizes the results of in vivo studies on the anticancer effects of procyanidins.

Procyanidin TypeAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
Procyanidin B1 Xenograft mouse model (HCT-116 cells)Colon CancerNot specifiedSignificantly suppressed tumor growth[4]
Procyanidin C1 Xenograft mouse modelColon CancerNot specifiedInhibited tumor growth and metastasis[6][7]

Molecular Mechanisms of Action

Procyanidins exert their anticancer effects through a multi-targeted approach, influencing several key signaling pathways involved in cancer progression.

Induction of Apoptosis

Procyanidins have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by:

  • Modulating Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax.[1][4]

  • Activating Caspases: Triggering the caspase cascade, particularly initiator caspases (caspase-9) and executioner caspases (caspase-3).[1][5]

Cell Cycle Arrest

Procyanidins can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M phase.[1][9] This is typically mediated by the downregulation of cyclins and cyclin-dependent kinases (CDKs).[1]

Inhibition of Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. Procyanidins can inhibit metastasis by:

  • Downregulating Matrix Metalloproteinases (MMPs): Reducing the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cell invasion.[1]

Key Signaling Pathways

Several critical signaling pathways are modulated by procyanidins in cancer cells.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Procyanidins, including B2, have been shown to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[3][5][10]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Some procyanidins have been found to suppress this pathway.[3][10]

  • NF-κB Pathway: The transcription factor NF-κB plays a key role in inflammation and cancer. Procyanidins can inhibit NF-κB activity, thereby reducing the expression of its target genes involved in cell proliferation and survival.[1]

  • JAK2/STAT3 Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Procyanidins have been shown to inhibit the JAK2/STAT3 signaling pathway in non-small cell lung cancer cells.[9]

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Pro_C2 This compound (Proposed) Pro_C2->PI3K Inhibits Pro_C2->Akt Inhibits

Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Pro_C2 This compound (Proposed) Bcl2 Bcl-2 (Anti-apoptotic) Pro_C2->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pro_C2->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via mitochondrial pathway.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis A1 Seed cancer cells in 96-well plate A2 Incubate (24h) A1->A2 B1 Treat cells with This compound (various concentrations) A2->B1 B2 Incubate (24-72h) B1->B2 C1 Add MTT reagent to each well B2->C1 C2 Incubate (2-4h) (Formazan formation) C1->C2 C3 Add solubilization solution (e.g., DMSO) C2->C3 C4 Read absorbance (570 nm) C3->C4 D1 Calculate % cell viability and determine IC50 C4->D1

Caption: General workflow for determining cell viability using the MTT assay.

Key Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. The following are representative protocols for key assays used to evaluate the anticancer potential of compounds like this compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11][12]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-phospho-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, incubate on ice, and then centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Xenograft Mouse Model for In Vivo Efficacy

This model is used to evaluate the antitumor effect of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)[15][16]

  • Cancer cell line

  • Matrigel (optional)

  • This compound (or test compound) formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or medium, sometimes mixed with Matrigel, into the flank of each mouse.[15][17]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[17]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound or vehicle control according to the planned dosing schedule and route.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).[17]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The available preclinical data on procyanidins strongly suggest that they are a promising class of natural compounds for cancer prevention and therapy. Their ability to modulate multiple key signaling pathways involved in carcinogenesis provides a strong rationale for their further investigation. However, the current research landscape has a significant gap concerning the specific anticancer activities of this compound.

Future research should focus on:

  • Isolation and Purification of this compound: Obtaining highly purified this compound is essential for conducting definitive preclinical studies.

  • In Vitro Screening: Evaluating the cytotoxic and antiproliferative effects of pure this compound against a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of Action Studies: Investigating the specific molecular mechanisms by which this compound exerts its anticancer effects, including its impact on apoptosis, cell cycle, and key signaling pathways.

  • In Vivo Efficacy Studies: Conducting well-designed animal studies using xenograft models to assess the antitumor efficacy, pharmacokinetics, and safety of this compound.

A thorough investigation into the anticancer potential of this compound is warranted and could lead to the development of a novel, naturally derived agent for cancer therapy.

References

Procyanidin C2: A Technical Guide on its Core Mechanisms in Immune Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidins, a class of polyphenolic compounds found in numerous plant sources, are gaining significant attention for their potent bioactive properties, including antioxidant, anti-inflammatory, and immunomodulatory effects.[1][2][3] This technical guide focuses specifically on Procyanidin C2, a trimer of catechin/epicatechin units, and its intricate role in modulating the immune system. We delve into the core molecular mechanisms through which this compound orchestrates its anti-inflammatory and immunomodulatory activities, primarily through the inhibition of the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] Furthermore, this document explores its influence on macrophage polarization and T cell responses.[5][6][7] Compiled quantitative data, detailed experimental protocols, and visualized signaling pathways provide a comprehensive resource for researchers investigating the therapeutic potential of this compound in immune-related diseases.

Introduction

Procyanidins are a subclass of flavonoids, specifically condensed tannins, formed from catechin and epicatechin flavan-3-ol units.[1] They are abundant in foods and botanicals such as grapes, apples, cocoa, and pine bark.[1] Their degree of polymerization is a key determinant of their biological activity.[8] this compound (PC2) is a specific trimeric form that has demonstrated significant bioactivity. The immune system, a complex network of cells and signaling molecules, is crucial for host defense. However, its dysregulation can lead to chronic inflammation and autoimmune disorders. Procyanidins have emerged as potent modulators of this system, capable of attenuating excessive inflammatory responses.[4][9] Their mechanisms of action involve targeting key inflammatory signaling cascades, reducing the production of pro-inflammatory mediators, and influencing the behavior of key immune cells like macrophages and T cells.[1][6][7] This guide provides an in-depth examination of the molecular targets and pathways affected by this compound, offering a foundation for its exploration in drug development.

Core Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects through a multi-pronged approach at the molecular level. This includes the direct scavenging of reactive oxygen species (ROS) and the modulation of critical intracellular signaling pathways that govern inflammatory responses.

Inhibition of Pro-inflammatory Signaling Pathways

Two of the most well-documented mechanisms by which procyanidins modulate immune responses are the inhibition of the NF-κB and MAPK signaling pathways.[1][3][4] These pathways are central to the production of a vast array of pro-inflammatory cytokines, chemokines, and enzymes.[3][10]

2.1.1. The NF-κB Pathway

The NF-κB transcription factor is a master regulator of inflammation.[10][11] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[3] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation.[10] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[1][3]

Procyanidins, including C1 (a trimer similar to C2), have been shown to inhibit this pathway at several key steps.[1][12] They can impede IKKβ activity, which in turn prevents the phosphorylation and subsequent degradation of IκB.[1] This action effectively traps NF-κB in the cytoplasm, preventing it from activating inflammatory gene expression.[4][8] Studies on grape seed procyanidin extract demonstrated a significant reduction in NF-κB (p65) translocation to the nucleus in activated macrophages.[8]

2.1.2. The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical signaling nexus for inflammatory responses.[11][13][14] These kinases are activated by various cellular stressors and inflammatory stimuli, leading to the activation of transcription factors like AP-1, which also drives the expression of inflammatory mediators.[3][11]

Procyanidins have been shown to suppress the phosphorylation of p38, JNK, and ERK.[1][3] By inhibiting the activation of these kinases, procyanidins can effectively block downstream inflammatory signaling.[12] For instance, Procyanidin C1 was found to inhibit the p38 and JNK pathways in LPS-stimulated macrophages.[12] This inhibition contributes to the reduced expression of pro-inflammatory cytokines and enzymes like COX-2.[1]

This compound Inhibition of NF-κB and MAPK Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK LPS LPS (Stimulus) LPS->TLR4 MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1_nuc AP-1 MAPK->AP1_nuc Translocation AP1 AP-1 IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Transcription AP1_nuc->DNA Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines PC2 This compound PC2->MAPK Inhibits Phosphorylation PC2->IKK Inhibits PC2->NFkB_nuc Inhibits DNA Binding

Caption: this compound inhibits key inflammatory signaling pathways.
Modulation of Macrophage Polarization

Macrophages are critical players in the innate immune system and can adopt different functional phenotypes, broadly classified as M1 (classical activation) and M2 (alternative activation).[5] M1 macrophages are pro-inflammatory, while M2 macrophages are involved in resolving inflammation and tissue repair.[5][15] A key strategy in treating inflammatory diseases is to promote a shift from the M1 to the M2 phenotype.

Procyanidin B2 (PCB2), a dimer, has been shown to induce M2 polarization in mouse macrophages by activating the peroxisome proliferator-activated receptor γ (PPARγ).[5][15][16] Activation of PPARγ by PCB2 leads to increased expression of M2 markers such as Arginase 1 (Arg1), Ym1, and Fizz1.[5][15] This effect is dependent on PPARγ, as its inhibition blocks the PCB2-induced M2 phenotype.[5] Given the structural similarities and shared mechanisms among procyanidins, it is highly plausible that this compound employs a similar PPARγ-dependent mechanism to promote an anti-inflammatory M2 macrophage state.

This compound-Mediated Macrophage Polarization M0 Macrophage (M0) M1 M1 Phenotype (Pro-inflammatory) M0->M1 Polarization M2 M2 Phenotype (Anti-inflammatory) M0->M2 Polarization M1_Markers TNF-α, IL-6, iNOS M1->M1_Markers Produces M2_Markers Arg1, Ym1, Fizz1, IL-10 M2->M2_Markers Produces PC2 This compound PC2->M1 Inhibits PPARg PPARγ Activation PC2->PPARg Induces PPARg->M2 Promotes Polarization Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->M0

Caption: this compound promotes a shift from M1 to M2 macrophage phenotype.
Regulation of T Cell Responses

T lymphocytes are central to the adaptive immune response, and their excessive activation is a hallmark of many autoimmune diseases.[17] Procyanidins have been shown to exert immunosuppressive effects on T cells.[7][18] Studies on Procyanidin B2 3,3″-di-O-gallate (PCB2DG) demonstrate that it can suppress the production of TNF-α in activated CD4+ T cells.[7] This effect is linked to the inhibition of glycolysis, an essential metabolic process for T cell activation and function.[7][17] By interfering with the mTOR-HIF-1 pathway, PCB2DG reduces the glycolytic activity in T cells, thereby dampening their inflammatory functions.[7] Oligomeric procyanidins have also been found to suppress T cell proliferation without affecting IL-2 secretion, suggesting a targeted interference with metabolic reprogramming rather than general toxicity.[18]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative findings from various studies on procyanidins, providing insight into their potency and efficacy. While data for this compound is limited, results from other procyanidins (dimers, trimers, and extracts) are presented to illustrate the general effects of this class of compounds.

Table 1: Effect of Procyanidins on Pro-inflammatory Cytokine and Mediator Production

Procyanidin TypeCell/Model SystemStimulusTargetConcentration% Inhibition / EffectReference
Procyanidin A2 (PCA2)RAW264.7 MacrophagesLPSIL-6 Release20, 40, 80 µMDose-dependent decrease[19]
Procyanidin A2 (PCA2)RAW264.7 MacrophagesLPSTNF-α Release20, 40, 80 µMDose-dependent decrease[19]
Procyanidin A2 (PCA2)RAW264.7 MacrophagesLPSPGE2 Release20, 40, 80 µMDose-dependent decrease[19]
Procyanidin C1RAW264.7 MacrophagesLPSIL-6 ReleaseNot specifiedSignificant decrease[12]
Procyanidin C1RAW264.7 MacrophagesLPSTNF-α ReleaseNot specifiedSignificant decrease[12]
Procyanidin C1RAW264.7 MacrophagesLPSNO ProductionNot specifiedSignificant decrease[12]
Procyanidin ExtractPig PBMCsLPSIL-1βNot specifiedLower (p<0.05)[20]
Procyanidin ExtractPig PBMCsLPSIL-6Not specifiedLower (p<0.05)[20]
Procyanidin ExtractPig PBMCsLPSTNF-αNot specifiedLower (p<0.05)[20]
Grape Seed PERAW 264.7 MacrophagesLPS+IFN-γNO ProductionIC50 = 50 µg/mLDose-dependent inhibition[8]

LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cells; PE: Procyanidin Extract; NO: Nitric Oxide; PGE2: Prostaglandin E2; IC50: Half maximal inhibitory concentration.

Table 2: Effect of Procyanidins on Signaling Pathway Components

Procyanidin TypeCell/Model SystemStimulusTarget PathwayEffectReference
Dimeric Procyanidin B2Jurkat T cellsPMAIKKβ Phosphorylation47% inhibition at 17.2 µM[21]
Grape Seed PERAW 264.7 MacrophagesLPS+IFN-γNF-κB (p65) Translocation~40% inhibition at 65 µg/mL[8]
Procyanidin C1RAW264.7 MacrophagesLPSp38 & JNK PhosphorylationInhibition[12]
ProcyanidinMouse Colon (DSS model)DSSp65 PhosphorylationSignificant inhibition[22]

PMA: Phorbol 12-myristate 13-acetate; DSS: Dextran sulfate sodium.

Experimental Protocols

This section details common methodologies used to investigate the immunomodulatory effects of this compound and related compounds.

In Vitro Macrophage Anti-inflammatory Assay

This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in macrophages stimulated with LPS.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or human monocyte-derived macrophages (e.g., from THP-1 cells differentiated with PMA) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[19][22]

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 20, 40, 80 µM) for a specified time (e.g., 1-2 hours).[19]

  • Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent, typically LPS (e.g., 100 ng/mL), for a duration suitable for the endpoint being measured (e.g., 18-24 hours for cytokine release).[19][22]

  • Quantification of Inflammatory Mediators:

    • Cytokines (TNF-α, IL-6): Supernatants are collected, and cytokine concentrations are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19]

    • Nitric Oxide (NO): NO production is assessed by measuring nitrite accumulation in the supernatant using the Griess reagent.[8]

    • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using specific ELISA kits.[19]

  • Analysis of Signaling Pathways:

    • Western Blot: To analyze the phosphorylation status of proteins like p65 (NF-κB), IκB, p38, JNK, and ERK, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[22]

    • Quantitative RT-PCR: To measure the mRNA expression of inflammatory genes (e.g., TNF-α, IL-6, COX-2), total RNA is extracted, reverse-transcribed to cDNA, and analyzed by qRT-PCR using gene-specific primers.[19]

Experimental Workflow for In Vitro Macrophage Assay A 1. Culture Macrophages (e.g., RAW264.7) B 2. Pre-treat with This compound (1-2h) A->B C 3. Stimulate with LPS (18-24h) B->C D 4. Collect Supernatant & Cell Lysate C->D E ELISA / Griess Assay (Cytokines, NO, PGE2) D->E F Western Blot (p-p65, p-p38, etc.) D->F G qRT-PCR (Gene Expression) D->G H 5. Data Analysis E->H F->H G->H

Caption: A typical workflow for assessing anti-inflammatory activity in vitro.
In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This animal model is commonly used to study inflammatory bowel disease (IBD) and to evaluate the efficacy of anti-inflammatory compounds in vivo.[22][23]

  • Animals: 6- to 8-week-old mice (e.g., C57BL/6) are used.[23]

  • Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 3-5%) in the drinking water for a period of 5-7 days.[22]

  • Treatment: Mice are orally administered this compound or a vehicle control daily, starting either before or concurrently with DSS administration.[22]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis:

    • At the end of the experiment, mice are euthanized, and the colons are excised. Colon length is measured as an indicator of inflammation (shorter length indicates more severe inflammation).

    • Histology: Colon tissue sections are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Immunohistochemistry: Colon sections are stained with antibodies against inflammatory markers such as phosphorylated p65 to assess NF-κB activation in the tissue.[22]

    • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.

Conclusion and Future Directions

This compound and related procyanidins demonstrate significant immunomodulatory and anti-inflammatory potential. The core mechanisms involve the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a broad suppression of pro-inflammatory mediators.[1] Additionally, their ability to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype and to regulate T cell responses highlights their multifaceted role in controlling immune homeostasis.[5][7]

The compiled data and established protocols provide a strong foundation for further investigation. Future research should focus on:

  • Bioavailability and Metabolism: Understanding how this compound is absorbed and metabolized is crucial for translating in vitro findings to in vivo efficacy.[1]

  • Specificity and Structure-Activity Relationship: Elucidating the precise structure-activity relationships, particularly the role of the trimeric structure of C2 compared to other procyanidins, will aid in optimizing therapeutic potential.[8]

  • Clinical Trials: Well-designed human clinical trials are necessary to confirm the safety and efficacy of this compound for treating chronic inflammatory and autoimmune diseases.[9]

References

Procyanidin C2: A Technical Guide to Its Basic Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric B-type proanthocyanidin, is a polyphenolic compound found in various plant-based foods, including grapes, apples, and cocoa. As with many polyphenols, the potential health benefits of this compound are a subject of considerable interest. However, its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and bioavailability. This technical guide provides an in-depth overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Core Pharmacokinetics of this compound

The oral bioavailability of procyanidins is generally low and decreases as the degree of polymerization increases. This compound, as a trimer, exhibits very limited absorption in its intact form.

Absorption

Following oral ingestion, procyanidin trimers like C2 are poorly absorbed from the small intestine. Studies in rats have shown that while procyanidin trimers can be detected in plasma, their concentrations are typically very low.[1] The peak plasma concentration (Tmax) for procyanidin trimers has been observed at approximately 1 to 2 hours after oral administration of procyanidin-rich extracts.[2][3] However, in some studies where rats were fed a diet containing purified this compound, the parent compound was not detected in urine, indicating minimal systemic absorption.[4] There is also evidence to suggest that this compound may accumulate in the duodenum.[5]

Distribution

Due to its low absorption, the distribution of intact this compound to various tissues is limited. The majority of ingested this compound that is not absorbed passes through to the colon.

Metabolism

The primary sites of procyanidin metabolism are the small intestine and the liver, with significant biotransformation also occurring by the colonic microbiota.

  • Phase II Metabolism: Absorbed procyanidins can undergo Phase II metabolism, including glucuronidation, sulfation, and methylation. However, due to the low absorption of trimers, the extent of this metabolism for intact this compound is minimal.

  • Microbial Metabolism: The unabsorbed this compound that reaches the colon is extensively metabolized by the gut microbiota. This process involves the breakdown of the trimeric structure into smaller phenolic acids and other low-molecular-weight compounds.[4] These microbial metabolites are more readily absorbed and are believed to contribute significantly to the systemic effects of procyanidin consumption.[4]

Excretion

Unabsorbed this compound and its large microbial metabolites are primarily excreted in the feces. The smaller, absorbed microbial metabolites are excreted in the urine.[4]

Quantitative Pharmacokinetic Data

Obtaining precise quantitative pharmacokinetic parameters for this compound has been challenging due to its low plasma concentrations, which are often below the limit of quantification of analytical methods.

Table 1: Pharmacokinetic Parameters of Procyanidin Trimers (including C2) in Rats after Oral Administration

ParameterValueSpeciesDosage FormAnalytical MethodReference
Tmax (Time to Peak Plasma Concentration) ~1 - 2 hoursRatGrape Seed ExtractHPLC-MS/MS[2][3]
Cmax (Peak Plasma Concentration) Not QuantifiedRatPurified this compoundNot Specified[4]
AUC (Area Under the Curve) Not QuantifiedRatPurified this compoundNot Specified[4]
Oral Bioavailability Very Low (Not Quantified)General ObservationVariousVarious[1][4]

Experimental Protocols

The following sections detail typical methodologies employed in the pharmacokinetic analysis of this compound.

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for an in vivo pharmacokinetic study of this compound in a rat model is outlined below.

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sample Collection cluster_analysis Sample Analysis animal_prep Animal Preparation (Fasting Sprague-Dawley Rats) oral_admin Oral Gavage Administration animal_prep->oral_admin dose_prep Dosing Solution Preparation (this compound in vehicle) dose_prep->oral_admin blood_collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) oral_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage spe Solid-Phase Extraction (SPE) storage->spe uplc UPLC-MS/MS Analysis spe->uplc data Data Analysis (Pharmacokinetic Modeling) uplc->data

Figure 1: Experimental workflow for an in vivo pharmacokinetic study of this compound in rats.

Methodology Details:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are typically fasted overnight before dosing to ensure gastric emptying.

  • Dosing: this compound is administered orally via gavage. The compound is usually dissolved or suspended in a suitable vehicle (e.g., water, carboxymethyl cellulose solution).

  • Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or another appropriate site.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

Quantitative Analysis by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective quantification of procyanidins in biological matrices.

Table 2: Typical UPLC-MS/MS Method Parameters for this compound Analysis

ParameterDescription
Sample Preparation Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analyte from the plasma matrix.
Chromatographic Column A reversed-phase C18 column is typically employed.
Mobile Phase A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of acid (e.g., formic acid), is used to achieve separation.
Ionization Mode Electrospray ionization (ESI) in negative mode is generally preferred for procyanidins.
Mass Spectrometry A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective detection and quantification.
MRM Transitions Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
Validation The method should be validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.[6][7]

Signaling Pathway Modulation

Procyanidins have been shown to modulate various cellular signaling pathways, which may underlie their biological activities. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular Signal-regulated Kinase (ERK) cascade.

G PC2 This compound ROS Reactive Oxygen Species (ROS) PC2->ROS Scavenges MEK MEK1/2 PC2->MEK Inhibits Raf Raf ROS->Raf GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Inflammation, etc.) TranscriptionFactors->CellularResponse

Figure 2: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Procyanidins, including dimers like Procyanidin B2, have been demonstrated to inhibit the activation of MEK and the downstream phosphorylation of ERK.[8][9] This inhibition can lead to the modulation of transcription factors such as AP-1 and NF-κB, thereby influencing cellular processes like proliferation and inflammation. Procyanidins can also exert an indirect effect on this pathway by scavenging reactive oxygen species (ROS), which are known to activate upstream components of the MAPK cascade. While direct evidence for this compound's effect on this pathway is still emerging, it is plausible that it shares similar modulatory activities with other procyanidin oligomers.

Conclusion

This compound exhibits complex pharmacokinetic properties characterized by very low oral bioavailability. The majority of ingested this compound is not absorbed systemically in its intact form but is instead extensively metabolized by the colonic microbiota. The resulting microbial metabolites are more readily absorbed and are likely key contributors to the biological effects associated with this compound consumption. Further research is warranted to precisely quantify the pharmacokinetic parameters of intact this compound and to fully elucidate the bioactivity of its various metabolites. Understanding these fundamental pharmacokinetic principles is crucial for the rational design of future studies and the potential development of this compound as a therapeutic agent.

References

The Core Mechanism of Action of Procyanidin C2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin composed of three catechin units, is a naturally occurring flavonoid with a growing body of evidence supporting its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound. It delves into the core signaling pathways modulated by this compound, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, neuroprotective, and cardiovascular protective effects. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a B-type proanthocyanidin trimer found in various plant sources such as grapes, apples, and cocoa.[1] Its chemical structure, consisting of three (+)-catechin units linked by 4α→8 bonds, endows it with potent bioactive properties.[2] Extensive research has highlighted the potential of this compound and other procyanidins in the prevention and treatment of a wide range of chronic diseases.[3][4] This guide focuses on the intricate molecular mechanisms through which this compound exerts its effects, providing a foundational resource for further research and therapeutic development.

Core Mechanisms of Action and Signaling Pathways

This compound modulates several key signaling pathways implicated in cellular homeostasis and disease pathogenesis. Its multifaceted mechanism of action stems from its ability to interact with a variety of molecular targets, leading to a cascade of downstream effects.

Antioxidant Effects and Nrf2/ARE Pathway Activation

A primary mechanism of this compound is its potent antioxidant activity. It directly scavenges free radicals and also upregulates endogenous antioxidant defense systems.[5] A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1]

  • Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Procyanidins can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription.[1]

  • Downstream Effects: This results in the increased expression of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][6]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC2 This compound Keap1 Keap1 PC2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT, GSH-Px) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to

Figure 1: this compound activates the Nrf2/ARE antioxidant pathway.
Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

Chronic inflammation is a hallmark of many diseases. This compound exhibits significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8]

  • NF-κB Pathway: Procyanidins can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[9][10][11]

  • MAPK Pathway: this compound can inhibit the phosphorylation of key kinases in the MAPK cascades, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[8] The inhibition of these pathways further contributes to the downregulation of inflammatory responses.

Inflammatory_Pathways PC2 This compound IKK IKK PC2->IKK inhibits NFκB NF-κB PC2->NFκB inhibits nuclear translocation MAPK_cascade MAPK Cascade (ERK, JNK, p38) PC2->MAPK_cascade inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK_cascade IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFκB->Inflammatory_Genes activates transcription MAPK_cascade->Inflammatory_Genes activates transcription Experimental_Workflow A Cell Culture (e.g., PC12, HepG2, RAW 264.7) B Treatment with this compound (Dose- and time-response) A->B C Stimulation (e.g., H2O2, LPS, Growth Factors) B->C D Cell Viability Assay (MTT, etc.) C->D E Western Blot Analysis (Protein Expression & Phosphorylation) C->E F Luciferase Reporter Assay (Transcriptional Activity) C->F G Functional Assays (e.g., Glucose Uptake, Cytokine ELISA) C->G H Data Analysis and Interpretation D->H E->H F->H G->H

References

Procyanidin C2: A Technical Guide to its Effects on Core Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins are a class of polyphenolic compounds comprised of catechin and epicatechin flavan-3-ol units, widely found in fruits, vegetables, and grains like grapes, apples, and cocoa. Procyanidin C2, a specific trimer, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. These biological activities are largely attributed to its ability to modulate critical intracellular signaling pathways. This technical guide provides an in-depth analysis of the mechanisms by which this compound and its closely related oligomers (dimers and trimers) influence key signaling cascades, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.

The NF-κB Signaling Pathway: Inhibition of Pro-inflammatory Response

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of genes involved in immunity, cell survival, and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.

Procyanidins, including the trimer C1, have been shown to be potent inhibitors of this pathway. Studies demonstrate that they can interfere at multiple points, including the inhibition of IκB kinase (IKK) phosphorylation and the subsequent degradation of IκBα. This prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.

Quantitative Data: Effects on NF-κB Pathway
Compound / ExtractCell LineStimulantConcentrationEffectReference
Procyanidin Trimer C1MacrophagesLPS62.5 µg/mLInhibition of TNF-α & IL-6 release
Grape Seed Procyanidin Extract (PE)RAW 264.7 MacrophagesEndotoxin65 µg/mL~40% inhibition of NF-κB (p65) nuclear translocation
Dimeric ProcyanidinJurkat T cellsPMA17.2 µM47% inhibition of IKKβ phosphorylation

Visualization: NF-κB Pathway Inhibition by this compound

NFkB_Pathway stimulus Stimulus (e.g., LPS, TNF-α) receptor TLR4/TNFR stimulus->receptor IKK IKK Complex receptor->IKK Activates procyanidin This compound procyanidin->IKK Inhibits NFkB_nucleus p65/p50 (Active) procyanidin->NFkB_nucleus Inhibits DNA Binding IkB IκBα IKK->IkB Phosphorylates (p-IκBα) NFkB_cytoplasm p65/p50 (Inactive) IkB->NFkB_cytoplasm Sequesters nucleus Nucleus IkB->nucleus Degradation NFkB_cytoplasm->NFkB_nucleus Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->genes Induces

This compound inhibits the NF-κB pathway at multiple points.

Mitogen-Activated Protein Kinase (MAPK) Pathway: A Dual Role

The MAPK pathway is a critical signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. It comprises several distinct subfamilies, primarily the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

This compound and related compounds exhibit complex interactions with this pathway. In inflammatory contexts, Procyanidin C1 has been shown to inhibit the phosphorylation (activation) of p38 and JNK in LPS-stimulated macrophages, contributing to its anti-inflammatory effects. Conversely, in other cellular models, procyanidins can activate JNK and p38, which can lead to the induction of apoptosis in cancer cells. This context-dependent activity highlights the nuanced role of procyanidins in cell fate decisions.

Quantitative Data: Effects on MAPK Pathway
CompoundCell LineStimulantConcentrationEffectReference
Procyanidin Trimer C1MacrophagesLPS62.5 µg/mLInhibition of p38 and JNK phosphorylation
Procyanidin B2Human Aortic Smooth Muscle Cells-2 µMSubstantial reduction in p-ERK1/2 expression
Procyanidin B2Human Colonic Caco-2 CellsAcrylamide10 µMPrevents acrylamide-induced activation of JNKs

Visualization: MAPK Pathway Modulation by this compound

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathway stimulus Stimulus (Stress, LPS) RAF RAF stimulus->RAF MAPKKK ASK1/TAK1 stimulus->MAPKKK procyanidin This compound ERK12 ERK1/2 procyanidin->ERK12 Inhibits MKK47 MKK4/7 procyanidin->MKK47 Inhibits MKK36 MKK3/6 procyanidin->MKK36 Inhibits MEK12 MEK1/2 RAF->MEK12 MEK12->ERK12 ERK_TF Proliferation Survival ERK12->ERK_TF MAPKKK->MKK47 MAPKKK->MKK36 JNK JNK MKK47->JNK JNK_TF AP-1 (Apoptosis) JNK->JNK_TF p38 p38 MKK36->p38 p38_TF Inflammation Apoptosis p38->p38_TF

This compound modulates MAPK signaling, often inhibiting JNK and p38.

The PI3K/Akt Signaling Pathway: A Target for Cancer Chemoprevention

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival (e.g., by inhibiting Bad) and proliferation.

Studies on procyanidin oligomers, particularly larger ones like hexamers, have demonstrated a potent inhibitory effect on this pathway in colorectal cancer cells. Procyanidins can suppress the phosphorylation and activation of Akt, leading to the downregulation of downstream survival proteins like Bad and GSK-3β. This inhibition contributes to decreased cell viability, cell cycle arrest, and the induction of apoptosis, positioning procyanidins as promising chemopreventive agents.

Quantitative Data: Effects on PI3K/Akt Pathway
CompoundCell LineConcentrationEffectReference
Procyanidin B2Rat Nucleus Pulposus CellsNot specifiedUpregulated phosphorylation of Akt
Procyanidin HexamersCaco-2 (Colorectal Cancer)2.5–50 µMConcentration-dependent decrease in cell viability via PI3K/Akt inhibition
Fisetin (Flavonoid)A549 (Lung Cancer)5–20 µMDose-dependent inhibition of PI3K (p85 & p110) expression

Note: While some studies show procyanidins can activate Akt in specific contexts (e.g., for cell protection), the predominant effect in cancer models is inhibition.

Visualization: PI3K/Akt Pathway Inhibition by this compound

PI3K_Akt_Pathway cluster_downstream Downstream Effects stimulus Growth Factor receptor RTK stimulus->receptor PI3K PI3K receptor->PI3K Activates procyanidin This compound procyanidin->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Bad Bad pAkt->Bad Inhibits Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival (Anti-Apoptosis) Bad->Survival

This compound inhibits the pro-survival PI3K/Akt signaling pathway.

The Nrf2/ARE Pathway: Upregulation of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of numerous antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Unlike its inhibitory role in pro-inflammatory pathways, procyanidins actively promote the Nrf2/ARE pathway. Procyanidin B2 has been shown to induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant and detoxification enzymes like glutathione S-transferase P1 (GSTP1). This activation is a key mechanism behind the potent antioxidant and cytoprotective effects of procyanidins.

Quantitative Data: Effects on Nrf2/ARE Pathway
CompoundCell LineTreatmentEffectReference
Pyocyanin (PCN)A549 (Lung)12.5 mg/ml for 12 hr6.5-fold maximal increase in nuclear Nrf2 accumulation
Procyanidins (PC)MODE-K (Intestinal Epithelial)1-5 µg/mLSignificant, dose-dependent increase in Nrf2 protein expression
Procyanidin B2Human Colonic Caco-2 Cells10 µMInduces nuclear translocation of Nrf2
Visualization: Nrf2 Pathway Activation by this compound

Technical Guide: Discovery and Characterization of Procyanidin C2 in Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a B-type proanthocyanidin trimer, is a condensed tannin composed of three catechin units. It is naturally present in various plants, including grape seeds (Vitis vinifera), barley (Hordeum vulgare), and pine bark (Pinus radiata).[1] Procyanidins, as a class of polyphenols, are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties.[2][3][4] This document provides a comprehensive technical guide for the discovery, extraction, purification, and characterization of this compound from plant sources, with a focus on methodologies applicable to novel species exploration.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of plant materials. While the discovery in truly novel species is an ongoing area of research, the existing data from known sources provide a valuable benchmark for quantitative analysis. The concentration of procyanidins can vary significantly based on the plant species, tissue, and extraction method.

Table 1: Reported Concentrations of Procyanidins in Various Plant Sources

Plant SourcePlant PartProcyanidin TypeConcentration/YieldReference
Barley (Hordeum vulgare)GrainTrimeric Proanthocyanidins (including C2)53 to 151 µg catechin equivalents/g[1]
Grape (Vitis vinifera)SeedsProcyanidins13.6 mg/g (high purity)[4]
Lychee (Litchi chinensis)PericarpProcyanidins65-70% of extract (using methanol/acetone)[4]
Coffee PulpPulpProcyanidins98.6% of extract (using 70% acetone)[4]
Fat-free CocoaPowderTotal Procyanidins56.3 mg/g (using 70% DMSO)

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound.

Extraction of Procyanidins from Plant Material

The choice of solvent is critical for the efficient extraction of procyanidins. Aqueous organic solvents are generally most effective.

Protocol 1: General Solvent Extraction

  • Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture. Grind the material into a fine powder to increase the surface area for extraction. For materials rich in lipids, a defatting step with a non-polar solvent like hexane is recommended.

  • Solvent Selection: Prepare a 70% acetone in water (v/v) solution. Other effective solvents include aqueous methanol or ethanol.[5] For targeting a broad range of procyanidin oligomers, 70-80% DMSO can be optimal, though acetone is often a more practical substitute.

  • Extraction Process:

    • Mix the powdered plant material with the chosen solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).

    • Agitate the mixture at room temperature for a specified period (e.g., 1-2 hours). For enhanced efficiency, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed.[4][5]

    • Separate the solid material from the liquid extract by centrifugation followed by filtration.

    • Repeat the extraction process on the solid residue to maximize yield.

  • Solvent Removal: Combine the liquid extracts and remove the organic solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation of the procyanidins.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude procyanidin-rich powder.

Isolation and Purification of this compound

A multi-step chromatographic approach is typically required to isolate this compound from the crude extract.

Protocol 2: Chromatographic Purification

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in water and load it onto the cartridge.

    • Wash the cartridge with water to remove sugars and other polar impurities.

    • Elute the procyanidins with methanol or aqueous acetone. This step helps in the initial cleanup and concentration of the target compounds.

  • Size-Exclusion Chromatography (SEC):

    • Use a Sephadex LH-20 column for further fractionation based on molecular size.

    • Equilibrate the column with an appropriate solvent (e.g., methanol).

    • Load the concentrated extract from the SPE step onto the column.

    • Elute with the same solvent, collecting fractions. Monomeric and dimeric procyanidins will elute before the larger trimeric and polymeric forms.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, use a preparative HPLC system. A diol stationary phase column is highly effective for separating procyanidin oligomers based on their degree of polymerization.[6]

    • Employ a gradient elution system with a mobile phase consisting of two solvents, for example, A: acidified water and B: acidified methanol/acetonitrile.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Collect the fraction corresponding to the retention time of this compound.

    • Confirm the purity of the isolated fraction using analytical HPLC-MS.

Analytical Characterization

Protocol 3: Structural Elucidation and Quantification

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Use a high-resolution mass spectrometer (e.g., QTOF-MS) coupled with an HPLC system for accurate mass determination and structural confirmation.[6][7] this compound has a molar mass of 866.74 g/mol .[1]

    • The fragmentation pattern in MS/MS analysis can provide information about the interflavan linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For unambiguous structure elucidation, particularly for novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential.

  • Quantitative Analysis:

    • Quantification can be performed using analytical HPLC with UV or fluorescence detection.[8]

    • A calibration curve should be prepared using a purified this compound standard.

    • Colorimetric assays, such as the vanillin assay or the 4-dimethylaminocinnamaldehyde (DMAC) assay, can be used for the quantification of total proanthocyanidins but are less specific.[7][9]

Visualizations

Experimental Workflow

Experimental_Workflow PlantMaterial Plant Material (Dried, Ground) Extraction Solvent Extraction (e.g., 70% Acetone) PlantMaterial->Extraction Filtration Filtration & Centrifugation Extraction->Filtration CrudeExtract Crude Extract (Lyophilized) Filtration->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE SEC Size-Exclusion Chromatography (Sephadex LH-20) SPE->SEC PrepHPLC Preparative HPLC (Diol Column) SEC->PrepHPLC IsolatedC2 Isolated this compound PrepHPLC->IsolatedC2 Analysis Structural & Quantitative Analysis (HPLC-MS, NMR) IsolatedC2->Analysis

Caption: Workflow for the extraction and purification of this compound.

Procyanidin Biosynthesis Pathway

Procyanidin_Biosynthesis Flavanone Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin Anthocyanidin Anthocyanidin Leucoanthocyanidin->Anthocyanidin ANS Catechin Catechin (Starter Unit) Leucoanthocyanidin->Catechin LAR Epicatechin Epicatechin (Extension Unit) Anthocyanidin->Epicatechin ANR ProcyanidinC2 This compound (Trimer) Catechin->ProcyanidinC2 Epicatechin->ProcyanidinC2

Caption: Simplified biosynthesis pathway leading to procyanidins.

Potential Signaling Pathway Modulation

Signaling_Pathway Procyanidin This compound ERK ERK1/2 Procyanidin->ERK NFkB NF-κB Procyanidin->NFkB RUNX2 RUNX2 ERK->RUNX2 CellResponse Cellular Response RUNX2->CellResponse Proinflammatory Pro-inflammatory Cytokines NFkB->Proinflammatory Proinflammatory->CellResponse

Caption: Potential inhibitory effects of procyanidins on signaling pathways.

Biological Activities and Signaling Pathways

Procyanidins exhibit a wide range of biological activities, making them attractive candidates for drug development.[2]

  • Antioxidant Activity: Procyanidins are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative stress.[3] This activity is attributed to their chemical structure, which allows them to donate hydrogen atoms to reactive oxygen species.

  • Anti-inflammatory Effects: Procyanidins can modulate inflammatory responses. Studies have shown that they can inhibit the NF-κB and MAPK signaling pathways, which in turn reduces the expression of pro-inflammatory cytokines.[3]

  • Cancer Research: this compound has been shown to inhibit certain phosphatases of regenerating liver (PRLs), which are implicated in cancer progression.[10] It has also demonstrated complex effects on cell migration.[10]

  • Cardiovascular Health: Related procyanidins, such as Procyanidin B2, have been found to reduce vascular calcification by inactivating the ERK1/2-RUNX2 pathway.[11] While this specific pathway has not been definitively linked to this compound, the structural similarity suggests a potential area for investigation.

  • Immune Modulation: this compound can act as a modulator of the immune response in macrophages, influencing the secretion of TNF-α.[1]

Conclusion

The discovery and characterization of this compound in novel plant species present a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and analyze this complex molecule. A thorough understanding of its biological activities and effects on cellular signaling pathways is crucial for harnessing its full therapeutic potential. Future research should focus on screening diverse plant genera for new sources of this compound and further elucidating its mechanisms of action in various disease models.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Pure Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of pure Procyanidin C2, a naturally occurring polyphenolic compound of significant interest in pharmaceutical and nutraceutical research. This document synthesizes available data on its structural, physical, and spectral characteristics, outlines experimental protocols for its isolation and analysis, and explores its interactions with key cellular signaling pathways.

Core Physicochemical Properties

This compound is a B-type proanthocyanidin trimer composed of three (+)-catechin units linked by C4→C8 bonds.[1][2] Its complex structure dictates its chemical and biological properties.

PropertyValueSource(s)
Molecular Formula C45H38O18[2]
Molecular Weight 866.77 g/mol [2]
Appearance Off-white amorphous powder[3]
Melting Point Data not available for this compound. Procyanidin C1 has a reported melting point of 140-142 °C.[3]
Solubility

This compound is generally soluble in polar organic solvents and aqueous mixtures thereof. Optimal extraction from plant matrices is often achieved with 70% aqueous acetone.[4] While precise quantitative solubility data is limited, its solubility behavior is crucial for extraction, purification, and formulation development.

SolventSolubilityNotes
WaterSparingly solubleSolubility can be enhanced with the addition of organic co-solvents.
MethanolSolubleCommonly used as a solvent for analysis and purification.
EthanolSolubleA common solvent for extraction and formulation.
AcetoneSolubleParticularly effective in aqueous mixtures for extraction.
Ethyl AcetateModerately SolubleUsed in liquid-liquid extraction for purification.
Non-polar solvents (e.g., hexane, chloroform)Insoluble
Spectral Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques.

TechniqueKey Data PointsSource(s)
Mass Spectrometry (MS) [M-H]-: m/z 865[5]
UV-Vis Spectroscopy λmax: ~280 nm[6][7]
13C Nuclear Magnetic Resonance (NMR) See Table 3 for detailed shifts (data for Procyanidin C1 as a close structural analog)[8]
1H Nuclear Magnetic Resonance (NMR) See Table 4 for detailed shifts (data for a trimeric procyanidin)[9]

Table 3: 13C NMR Chemical Shifts for Procyanidin C1 in CD3OD (as a structural analog for this compound) [8]

(Note: Procyanidin C1 is a trimer of (-)-epicatechin, while this compound is a trimer of (+)-catechin. The stereochemistry at C2 and C3 differs, which will result in slight variations in chemical shifts. This data is provided as the closest available reference.)

Carbon AtomChemical Shift (ppm)
Upper Unit
C276.9
C372.0
C436.9
C4a106.1
C5156.4
C697.0
C7156.9
C8107.2
C8a155.8
C1'131.5
C2'115.1
C3'145.1
C4'145.1
C5'115.9
C6'119.0
Middle Unit
C276.9
C372.0
C436.9
C4a106.1
C5156.4
C697.0
C7156.9
C8107.2
C8a155.8
C1'131.5
C2'115.1
C3'145.1
C4'145.1
C5'115.9
C6'119.0
Lower Unit
C282.2
C368.3
C428.5
C4a100.1
C5157.0
C696.1
C7157.6
C895.5
C8a154.3
C1'131.8
C2'115.0
C3'145.0
C4'145.0
C5'115.8
C6'118.8

Table 4: Representative 1H NMR Chemical Shifts for a Trimeric Procyanidin [9]

(Note: This data is for a newly identified procyanidin trimer and serves as a representative example of the expected proton signals for this compound.)

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H-2', H-2'', H-2'''7.05, 6.96, 6.86d, br s, br s1.8
H-6', H-6'', H-6'''6.85, 6.72, 6.70dd, br s, br s7.8, 1.8
H-5', H-5'', H-5'''6.78, 6.69, 6.65d, d, dd7.8, 8.4, 8.4, 1.8
H-2 (Upper, Middle, Lower)4.91, 4.71, 4.57br s
H-3 (Upper, Middle, Lower)4.19, 4.10, 4.05m

Experimental Protocols

Generalized Protocol for the Isolation and Purification of this compound from Grape Seeds

This protocol is a synthesized methodology based on common practices for procyanidin trimer isolation.

experimental_workflow start Grape Seed Powder extraction Extraction (70% Acetone in Water) start->extraction filtration Filtration & Concentration extraction->filtration Remove solid residue liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->liquid_extraction Remove non-polar compounds column_chromatography Sephadex LH-20 Column Chromatography liquid_extraction->column_chromatography Fractionate by size hplc Preparative HPLC column_chromatography->hplc Isolate trimer fraction analysis Purity Analysis (Analytical HPLC, MS, NMR) hplc->analysis Verify purity and structure end Pure this compound analysis->end

Caption: Generalized workflow for the isolation of this compound.

  • Extraction:

    • Ground grape seeds are extracted with a solution of 70% acetone in water, often with the addition of a small amount of acetic acid to prevent oxidation.

    • The mixture is typically sonicated or agitated for a set period (e.g., 30-60 minutes) at room temperature.

  • Filtration and Concentration:

    • The solid material is removed by filtration.

    • The acetone is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • The resulting aqueous solution is subjected to liquid-liquid extraction with ethyl acetate. This step helps to partition the procyanidins into the organic phase, separating them from more polar compounds like sugars and organic acids.

  • Column Chromatography:

    • The concentrated ethyl acetate fraction is loaded onto a Sephadex LH-20 column.

    • The column is eluted with a stepwise gradient of solvents, typically starting with methanol and increasing the polarity to elute compounds of increasing molecular weight. The trimeric fraction containing this compound is collected.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The trimeric fraction is further purified by preparative reverse-phase HPLC to isolate pure this compound.

  • Purity Analysis:

    • The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is verified by mass spectrometry and NMR spectroscopy.

Determination of Physicochemical Properties
  • Melting Point: Determined using a standard melting point apparatus.

  • Solubility: Assessed by adding known amounts of this compound to a specific volume of solvent at a constant temperature, followed by agitation and visual or spectrophotometric determination of dissolution.

  • UV-Vis Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol) is analyzed using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-QTOF) is used to determine the exact mass and fragmentation pattern.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CD3OD).

Modulation of Cellular Signaling Pathways

Procyanidins, including this compound, are known to modulate several key signaling pathways involved in cellular responses to oxidative stress and inflammation.

Nrf2/ARE Signaling Pathway

Procyanidins can activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.[10][11]

Nrf2_pathway cluster_Nucleus PC2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PC2->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to Transcription Transcription of Antioxidant Genes ARE->Transcription

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

This compound is proposed to disrupt the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of a battery of antioxidant and detoxifying enzymes.

NF-κB Signaling Pathway

Procyanidins have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12]

NFkB_pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces PC2 This compound PC2->IKK Inhibits

References

Procyanidin C2 and its Interaction with Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin composed of three (+)-catechin units, is a naturally occurring flavonoid with a range of potential health benefits, including antioxidant and anti-inflammatory properties.[1] Its interaction with cellular membranes is a critical aspect of its mechanism of action, influencing membrane biophysical properties and modulating key signaling pathways. This technical guide provides an in-depth analysis of the interaction between this compound and cellular membranes, drawing upon experimental data from closely related procyanidin oligomers to elucidate its effects. The guide details the impact on membrane fluidity and phase separation, outlines experimental methodologies for studying these interactions, and visualizes the consequent modulation of cellular signaling cascades.

Introduction

Procyanidins are a class of polyphenolic compounds found in various plant-based foods, including apples, grapes, and cocoa.[2] Their oligomeric structure, consisting of flavan-3-ol subunits, dictates their biological activity. This compound, a trimer of (+)-catechin, is of particular interest due to its potential immunomodulatory effects.[3] A primary mechanism through which procyanidins exert their biological effects is by interacting with the cellular membrane. This interaction can alter the physical properties of the lipid bilayer, which in turn can affect the function of membrane-embedded proteins such as receptors and enzymes, thereby modulating downstream signaling pathways.[4][5] Understanding the specifics of this interaction at a molecular level is crucial for the development of therapeutics targeting membrane-related pathologies.

Interaction of this compound with the Lipid Bilayer

Direct quantitative data on the interaction of this compound with cellular membranes is limited. However, studies on other procyanidin dimers and trimers provide significant insights into the probable mechanisms and effects of this compound.

Effects on Membrane Fluidity and Order

Procyanidins have been shown to modulate the fluidity of cellular membranes. This effect appears to be dependent on the specific procyanidin, its concentration, and the composition of the lipid bilayer. Some studies on procyanidin dimers and trimers have reported a decrease in membrane fluidity, suggesting an ordering effect on the lipid acyl chains.[4][6] This is often determined by measuring the fluorescence anisotropy of membrane-intercalating probes. An increase in anisotropy indicates a more ordered, less fluid membrane environment. Conversely, other research on procyanidin B2 has suggested an increase in membrane fluidity.[7][8] It is hypothesized that procyanidins can insert into the lipid bilayer, with their hydroxyl groups forming hydrogen bonds with the phosphate and carbonyl groups of the phospholipids, thereby altering the packing of the lipid molecules.[9]

Influence on Lipid Phase Separation and Domain Formation

Cellular membranes are not homogenous structures but are organized into microdomains, often referred to as lipid rafts, which are enriched in cholesterol and sphingolipids. These domains play a crucial role in cellular signaling. Procyanidins have been demonstrated to influence the phase behavior of model membranes. For instance, procyanidin B2 has been shown to decrease the phase separation in liposomes composed of a mixture of lipids that mimic raft and non-raft domains.[7][8] It is suggested that procyanidins may preferentially partition into the more ordered lipid domains, altering their stability and size.[7] This modulation of lipid domains can have profound effects on the localization and function of signaling proteins that reside within these rafts.

Quantitative Data on Procyanidin-Membrane Interactions

The following table summarizes quantitative data from studies on procyanidin dimers and trimers, which can be considered indicative of the potential effects of this compound.

Procyanidin TypeModel SystemTechniqueParameter MeasuredObserved EffectReference(s)
Dimer (B2)DOPC/DPPC/Cholesterol LiposomesFluorescence MicroscopyPhase SeparationSignificant decrease in phase-separated liposomes with increasing PB2 concentration.[7]
Dimer (B2)Cell-sized LiposomesFluorescence Spectroscopy (Laurdan GP)Membrane FluidityIncreased membrane fluidity (lower GP value) with the addition of PB2.[10]
Dimer & Trimer MixPhosphatidylcholine LiposomesFluorescence AnisotropyMembrane FluidityDecreased membrane fluidity at the water-lipid interface and in the hydrophobic region.[4][6]
Dimer & Trimer MixPhosphatidylcholine LiposomesSurface Potential MeasurementMembrane Surface PotentialDimers and trimers (A- and C-type) generally increased surface potential.[4][6]
Dimer (EC, ECG, EGCG)POPC/POPE Lipid BilayerMolecular Dynamics SimulationBinding Free EnergyGalloylated dimers (ECG, EGCG) showed lower binding free energy (stronger interaction) compared to the non-galloylated dimer (EC).[11]
Trimer (C1)Model Plasma & Mitochondrial MembranesMolecular Dynamics SimulationLocation in MembraneTends to locate at the membrane interface, with parts exposed to both the aqueous solvent and the lipid acyl chains.[12]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine.

Experimental Protocols

Preparation of Liposomes (Model Membranes)

A common method for studying polyphenol-membrane interactions involves the use of model membranes such as liposomes.

G cluster_prep Liposome Preparation start Dissolve Lipids in Organic Solvent evap Evaporate Solvent to Form a Thin Lipid Film start->evap hyd Hydrate Lipid Film with Buffer (Containing this compound) evap->hyd extrude Extrude Through Polycarbonate Membrane hyd->extrude liposomes Unilamellar Liposomes Ready for Use extrude->liposomes

Caption: Workflow for the preparation of unilamellar liposomes.

Detailed Steps:

  • Lipid Mixture Preparation: A defined mixture of lipids (e.g., DOPC, DPPC, and cholesterol) is dissolved in an organic solvent such as chloroform or a chloroform/methanol mixture.

  • Film Formation: The organic solvent is evaporated under a stream of nitrogen gas, followed by vacuum desiccation, to form a thin lipid film on the walls of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4). For studying the interaction with this compound, the compound is included in the hydration buffer at the desired concentration. The mixture is typically vortexed or sonicated to form multilamellar vesicles.

  • Extrusion: To obtain unilamellar vesicles of a defined size, the liposome suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is related to membrane fluidity.

G cluster_anisotropy Fluorescence Anisotropy Measurement start Incubate Liposomes with Fluorescent Probe (e.g., DPH) excite Excite Sample with Vertically Polarized Light start->excite measure_par Measure Parallel Emission Intensity (I_parallel) excite->measure_par measure_perp Measure Perpendicular Emission Intensity (I_perp) excite->measure_perp calculate Calculate Anisotropy (r) measure_par->calculate measure_perp->calculate result Anisotropy Value (Indicates Membrane Fluidity) calculate->result

Caption: Experimental workflow for measuring membrane fluidity.

Detailed Steps:

  • Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is added to the liposome suspension and incubated to allow for its incorporation into the lipid bilayer.[13]

  • Sample Preparation: The liposome suspension is placed in a cuvette in a spectrofluorometer equipped with polarizing filters.

  • Excitation and Emission: The sample is excited with vertically polarized light at the probe's excitation maximum. The fluorescence emission is then measured with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is the G-factor, which corrects for instrumental bias.

Analysis of Thermal Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled, providing information about lipid phase transitions.[12][14]

Detailed Steps:

  • Sample Preparation: A concentrated suspension of liposomes (with and without this compound) is prepared.

  • DSC Measurement: A small aliquot of the liposome suspension is sealed in an aluminum DSC pan. An identical pan containing only buffer is used as a reference. The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a defined temperature range.

  • Data Analysis: The instrument measures the differential heat flow between the sample and the reference. A peak in the thermogram indicates a phase transition. The temperature at the peak maximum (Tm) and the area under the peak (enthalpy change, ΔH) are determined. Changes in Tm and ΔH in the presence of this compound indicate an interaction with the lipid bilayer.

Modulation of Cellular Signaling Pathways

The interaction of procyanidins with the cell membrane can trigger or inhibit signaling cascades. While direct evidence for this compound is emerging, studies on related oligomers suggest the modulation of key inflammatory and cell survival pathways.

Inhibition of TNF-α-Mediated Signaling

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that binds to its receptor (TNFR) on the cell surface, initiating a signaling cascade that often involves the activation of NF-κB and MAPK pathways, such as ERK1/2.[15] Hexameric procyanidins have been shown to inhibit TNF-α-induced NF-κB activation in intestinal cells, potentially by interacting with the plasma membrane and interfering with TNF-α binding to its receptor.[16] Dimeric procyanidins have also been shown to mitigate TNF-α-induced intestinal barrier permeabilization by modulating NF-κB and ERK1/2 signaling.[11]

G cluster_tnf Hypothesized Inhibition of TNF-α Signaling by this compound PC2 This compound Membrane Cell Membrane PC2->Membrane Interacts with TNFR TNF Receptor Membrane->TNFR Modulates Receptor Environment IKK IKK Activation TNFR->IKK TNFa TNF-α TNFa->TNFR Binds IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: this compound may inhibit TNF-α signaling at the membrane level.

Modulation of the ERK1/2 Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Procyanidin B2 has been shown to inhibit ERK1/2 activation in various cell types.[10] This inhibition can occur through the modulation of upstream signaling components at the plasma membrane. By altering the membrane environment, procyanidins may affect the activity of receptor tyrosine kinases or other membrane-associated proteins that activate the ERK1/2 pathway.

G cluster_erk Hypothesized Modulation of ERK1/2 Pathway by this compound PC2 This compound Membrane Cell Membrane PC2->Membrane Interacts with Receptor Growth Factor Receptor Membrane->Receptor Alters Receptor Function Ras Ras Receptor->Ras GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound's membrane interaction may modulate ERK1/2 signaling.

Conclusion

This compound, like other procyanidin oligomers, is likely to exert a significant portion of its biological activity through direct interaction with cellular membranes. By altering fundamental membrane properties such as fluidity and domain organization, it can modulate the activity of membrane-associated proteins and consequently influence critical cellular signaling pathways involved in inflammation and cell proliferation. Further research focusing specifically on this compound is necessary to fully elucidate its quantitative effects and therapeutic potential. The experimental frameworks and hypothesized signaling interactions presented in this guide provide a solid foundation for future investigations in this promising area of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Procyanidin C2 from Grape Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric proanthocyanidin, is a polyphenolic compound found in various plant sources, with grape seeds (Vitis vinifera) being a particularly rich source. It is composed of three catechin or epicatechin units. This compound has garnered significant interest in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant and potential health-promoting properties. These properties are attributed to its ability to neutralize free radicals and modulate various cellular signaling pathways.

This document provides detailed application notes and experimental protocols for the extraction and enrichment of this compound from grape seeds. It covers various extraction techniques, including conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), followed by purification strategies to isolate the trimeric procyanidin fraction.

Data Presentation: Comparison of Extraction Methods for Proanthocyanidins

The initial extraction from grape seeds yields a crude extract containing a mixture of proanthocyanidins with varying degrees of polymerization. The choice of extraction method significantly influences the overall yield of total proanthocyanidins (PACs), which in turn affects the amount of this compound that can be subsequently isolated. The following table summarizes the optimized conditions and yields for different extraction methods for total PACs from grape seeds.

Extraction MethodSolvent SystemTemperature (°C)TimeSolid-to-Liquid RatioTotal PAC Yield (mg/g DW)Reference
Conventional Solvent Extraction94% Ethanol2555 min1:10 (g/mL)9.7[1][2]
Ultrasound-Assisted Extraction (UAE)47% Ethanol6053 min1:10 (v/w)26.56 (predicted)[3][4]
Microwave-Assisted Extraction (MAE)94% Ethanol17055 min1:10 (g/mL)56.4[1][2]
Solvent Extraction70% AcetoneRoom Temp.24 hNot Specified~175 (17.5% yield)[5]

Note: The yields of this compound will be a fraction of the total PAC yield and are dependent on the efficiency of the subsequent purification steps. One study reported the relative abundance of trimeric procyanidins in a grape seed extract to be approximately 17.3%.

Experimental Protocols

Protocol 1: General Extraction of Proanthocyanidins from Grape Seeds

This protocol describes three common methods for obtaining a crude proanthocyanidin-rich extract from grape seeds.

1.1. Sample Preparation:

  • Obtain high-quality grape seeds (Vitis vinifera).

  • Dry the seeds at 40-50°C to a constant weight.

  • Grind the dried seeds into a fine powder (e.g., 40-60 mesh).

  • Defat the grape seed powder by Soxhlet extraction with n-hexane for 6-8 hours to remove lipids, which can interfere with the extraction of polar procyanidins.

  • Air-dry the defatted powder to remove residual hexane.

1.2. Extraction Methods:

1.2.1. Conventional Solvent Extraction:

  • Weigh the desired amount of defatted grape seed powder and place it in an Erlenmeyer flask.

  • Add the extraction solvent (e.g., 70% aqueous acetone or 94% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the flask and stir the mixture on a magnetic stirrer at room temperature for 24 hours.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Collect the supernatant and concentrate it under reduced pressure at a temperature below 40°C to remove the organic solvent.

  • The resulting aqueous extract can be freeze-dried to obtain a crude proanthocyanidin powder.

1.2.2. Ultrasound-Assisted Extraction (UAE):

  • Place a known amount of defatted grape seed powder into an extraction vessel.

  • Add the optimized extraction solvent (e.g., 47% aqueous ethanol) at a 1:10 (w/v) ratio.[3][4]

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Set the sonication parameters: frequency (e.g., 20-40 kHz), power (e.g., 200 W), temperature (60°C), and time (53 minutes).[3][4][6]

  • After sonication, filter or centrifuge the mixture to separate the extract.

  • Concentrate and dry the extract as described in the conventional solvent extraction method.

1.2.3. Microwave-Assisted Extraction (MAE):

  • Place a weighed amount of defatted grape seed powder into a microwave-safe extraction vessel.

  • Add the extraction solvent (e.g., 94% ethanol) at a 1:10 (w/v) ratio.[1][2]

  • Seal the vessel and place it in a microwave extractor.

  • Set the microwave parameters: power (e.g., 500-600 W), temperature (170°C), and time (55 minutes).[1][2][7]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter or centrifuge the mixture to collect the extract.

  • Concentrate and dry the extract as described previously.

Protocol 2: Purification of this compound from Crude Grape Seed Extract

This protocol outlines a multi-step chromatographic procedure for the isolation and purification of the trimeric procyanidin fraction, which includes this compound.

2.1. Materials:

  • Crude proanthocyanidin extract from grape seeds (obtained from Protocol 1).

  • LiChroprep RP-18 column material.

  • Toyopearl TSK HW-40 (F) gel filtration medium.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Solvents: Distilled water, methanol, ethyl acetate, acetone, and HPLC-grade solvents.

2.2. Step 1: Pre-fractionation on LiChroprep RP-18:

  • Pack an open glass column with LiChroprep RP-18 material and equilibrate it with distilled water.

  • Dissolve the crude grape seed extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column sequentially with:

    • Distilled water to remove sugars and other polar compounds.

    • Ethyl acetate to elute monomeric and oligomeric procyanidins (including dimers and trimers).

    • Methanol to elute polymeric proanthocyanidins.

  • Collect the ethyl acetate fraction, which is enriched in oligomeric procyanidins.

  • Evaporate the ethyl acetate under reduced pressure to obtain the oligomer-rich fraction.

2.3. Step 2: Size-Exclusion Chromatography on Toyopearl TSK HW-40 (F):

  • Pack a column with Toyopearl TSK HW-40 (F) and equilibrate with methanol.

  • Dissolve the oligomer-rich fraction from the previous step in methanol.

  • Apply the sample to the top of the column.

  • Elute the column with methanol at a constant flow rate.

  • Collect fractions and monitor the elution profile using a UV detector at 280 nm.

  • Pool the fractions corresponding to the trimeric procyanidins based on the elution profile and analytical HPLC analysis of the fractions.

2.4. Step 3: Semi-Preparative HPLC for this compound Isolation:

  • Concentrate the trimer-rich fraction from the Toyopearl column.

  • Perform semi-preparative HPLC on a C18 column.

  • Use a gradient elution system with mobile phases such as water with a small percentage of acid (e.g., 0.1% formic acid) and acetonitrile or methanol.

  • Monitor the separation at 280 nm and collect the peak corresponding to this compound. The identification of the this compound peak should be confirmed by analytical HPLC-MS/MS.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

2.5. Identification and Quantification:

  • The identity and purity of the isolated this compound should be confirmed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quantification of this compound in the extracts and purified fractions can be performed using a validated HPLC method with a UV or MS detector and an external standard of this compound.

Visualization of Experimental Workflows

Extraction_Workflow cluster_start Starting Material cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing GrapeSeeds Grape Seeds Drying Drying GrapeSeeds->Drying Grinding Grinding Drying->Grinding Defatting Defatting Grinding->Defatting Solvent Solvent Extraction Defatting->Solvent UAE Ultrasound-Assisted Extraction (UAE) Defatting->UAE MAE Microwave-Assisted Extraction (MAE) Defatting->MAE Filtration Filtration/ Centrifugation Solvent->Filtration UAE->Filtration MAE->Filtration Concentration Concentration Filtration->Concentration Drying_Final Freeze Drying Concentration->Drying_Final CrudeExtract Crude Proanthocyanidin Extract Drying_Final->CrudeExtract

Caption: General workflow for the extraction of crude proanthocyanidins from grape seeds.

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_final Final Product & Analysis CrudeExtract Crude Proanthocyanidin Extract Prefractionation Pre-fractionation (LiChroprep RP-18) CrudeExtract->Prefractionation OligomerFraction Oligomer-Rich Fraction Prefractionation->OligomerFraction SEC Size-Exclusion Chromatography (Toyopearl TSK HW-40) OligomerFraction->SEC TrimerFraction Trimer-Rich Fraction SEC->TrimerFraction PrepHPLC Semi-Preparative HPLC (C18) TrimerFraction->PrepHPLC PurifiedC2 Purified This compound PrepHPLC->PurifiedC2 Analysis Identification & Quantification (HPLC-MS, NMR) PurifiedC2->Analysis

Caption: Workflow for the purification of this compound from crude grape seed extract.

References

Application Note: Purification of Procyanidin C2 by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An application note and detailed protocol for the purification of Procyanidin C2, a trimeric B-type proanthocyanidin, is presented for researchers, scientists, and professionals in drug development.[1] This document outlines a multi-step chromatographic procedure designed to isolate this compound with high purity from a crude plant extract.

Introduction

This compound is a natural polyphenolic compound found in various plant sources, including grape seeds, barley, and pine bark.[2] It is a trimer composed of three catechin units linked together.[2] Due to its potential health benefits, including antioxidant and immunomodulatory activities, there is a growing interest in obtaining pure this compound for research and pharmaceutical applications.[2][3] This protocol details a robust chromatographic method for the purification of this compound.

Principle

The purification strategy employs a sequential combination of different chromatography techniques to separate this compound from a complex mixture of other procyanidins and plant metabolites. The workflow begins with an initial fractionation using Sephadex LH-20 column chromatography, which separates compounds based on their size and polarity.[4][5] This is followed by a high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC). Both normal-phase and reversed-phase HPLC can be effective, with the choice depending on the specific separation requirements.[6][7] An alternative advanced technique, High-Speed Counter-Current Chromatography (HSCCC), can also be utilized for efficient separation without a solid stationary phase.[8][9][10][11]

Workflow Overview

The overall purification process is depicted in the following workflow diagram:

Purification_Workflow Start Crude Plant Extract Step1 Sephadex LH-20 Column Chromatography Start->Step1 Loading Fractionation Fraction Collection (Trimer-Enriched) Step1->Fractionation Elution Step2 Preparative HPLC (e.g., Diol or C18 column) Fractionation->Step2 Injection Purification Isolation of This compound Peak Step2->Purification Gradient Elution Analysis Purity Analysis (Analytical HPLC, MS) Purification->Analysis Characterization Final Purified this compound Analysis->Final

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

1. Crude Extract Preparation

A suitable plant source rich in procyanidins (e.g., grape seeds) is first defatted and then extracted with an organic solvent mixture.

  • Materials: Ground grape seeds, n-hexane, 70% acetone in water.

  • Protocol:

    • Macerate the ground plant material with n-hexane to remove lipids.

    • Air-dry the defatted material.

    • Extract the defatted material with 70% aqueous acetone at room temperature with agitation.

    • Filter the extract and concentrate it under reduced pressure to remove acetone.

    • Lyophilize the aqueous extract to obtain a crude procyanidin powder.

2. Sephadex LH-20 Column Chromatography

This step aims to fractionate the crude extract and enrich the fraction containing trimeric procyanidins.[4][5][12][13]

  • Materials: Sephadex LH-20 resin, chromatography column, ethanol, methanol, water.

  • Protocol:

    • Swell the Sephadex LH-20 resin in ethanol.

    • Pack the swollen resin into a glass column.

    • Equilibrate the column with ethanol.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a stepwise gradient of methanol in water, starting with lower concentrations of methanol to elute monomers and dimers, and gradually increasing the methanol concentration to elute trimers and higher oligomers.

    • Collect fractions and monitor by analytical HPLC to identify the fractions enriched in this compound.

    • Pool the trimer-enriched fractions and evaporate the solvent.

3. Preparative High-Performance Liquid Chromatography (HPLC)

The trimer-enriched fraction is further purified by preparative HPLC to isolate this compound. A diol-based normal-phase column is often effective for separating procyanidin oligomers.[6]

  • Materials: Preparative HPLC system with a UV detector, Diol stationary phase column, mobile phase solvents (e.g., dichloromethane, methanol, formic acid, water).

  • Protocol:

    • Equilibrate the preparative diol column with the initial mobile phase. A common mobile phase system is a gradient of methanol/water/formic acid (solvent B) in dichloromethane (solvent A).[6]

    • Dissolve the dried trimer-enriched fraction in the initial mobile phase.

    • Inject the sample onto the column.

    • Elute with a linear gradient, increasing the proportion of solvent B to separate the procyanidin oligomers according to their degree of polymerization.

    • Monitor the elution profile at 280 nm.

    • Collect the peak corresponding to this compound.

    • Confirm the identity and purity of the collected fraction using analytical HPLC and mass spectrometry (MS).

Data Presentation

The following table summarizes representative quantitative data for the purification of procyanidin fractions. Note that specific yields for this compound can vary significantly depending on the starting material and the efficiency of each purification step. The data presented is a composite from literature on procyanidin purification.

Purification StepSample Loaded (mg)Fraction/CompoundYield (mg)Purity (%)
HSCCC Separation of Grape Seed Proanthocyanidins 400Fraction F1 (monomers/dimers)53.7-
Fraction F212.2-
Fraction F329.5-
Fraction F430.2-
Fraction F511.2-
Fraction F650.8-
Fraction F7 (higher oligomers)169.8-
Re-chromatography of HSCCC Fractions (Prep-HPLC) -Isolated individual procyanidins7.1 - 78.970.0 - 95.7

Table 1: Example of yields and purities from a multi-step purification of grape seed proanthocyanidins, including trimeric forms. Data adapted from a study on HSCCC and preparative HPLC of grape seed proanthocyanidins.[10]

Signaling Pathways and Logical Relationships

The logical relationship in the purification protocol is a sequential process where each step increases the purity of the target compound. This can be visualized as a decision tree where fractions are analyzed and selected for the next stage of purification.

Logical_Relationship Start Crude Extract Step1 Sephadex LH-20 Chromatography Start->Step1 Analysis1 Analyze Fractions (e.g., TLC, Analytical HPLC) Step1->Analysis1 Decision1 Trimer-Enriched? Analysis1->Decision1 Step2 Preparative HPLC Decision1->Step2 Yes Discard Discard/Re-process Decision1->Discard No Analysis2 Analyze Collected Peaks (Analytical HPLC, MS) Step2->Analysis2 Decision2 Pure this compound? Analysis2->Decision2 Decision2->Step2 No (Re-purify) Final Pure Compound Decision2->Final Yes

Figure 2: Decision-making workflow for the purification of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Procyanidin C2 using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric B-type proanthocyanidin, is a naturally occurring flavonoid found in various plant sources, including grape seeds, pine bark, and cocoa. It is composed of three (+)-catechin units linked by (4α→8) interflavan bonds.[1] Due to its potent antioxidant and various reported health benefits, this compound is a subject of significant interest in nutraceutical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of complex natural products like this compound. This document provides detailed application notes and protocols for the use of 1H and 13C NMR spectroscopy in the structural characterization of this compound.

1H and 13C NMR Spectral Data of Peracetylated this compound

The complete and unambiguous assignment of the 1H and 13C NMR spectra of this compound is most effectively achieved on its peracetylated derivative. Acetylation of the hydroxyl groups removes the complexities of proton exchange and improves solubility in common NMR solvents, leading to sharper and better-resolved spectra. The following tables summarize the assigned chemical shifts for the peracetylated form of catechin-(4α→8)-catechin-(4α→8)-catechin, which corresponds to this compound.

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Peracetylated this compound.

PositionUnit A (Top)Unit B (Middle)Unit C (Bottom/Terminal)
H-2 5.15 (d, J=8.0)5.25 (d, J=8.5)5.01 (d, J=7.5)
H-3 5.30 (m)5.40 (m)5.20 (m)
H-4 4.90 (d, J=8.0)4.95 (d, J=8.5)2.95 (dd, J=16.5, 5.5), 2.65 (dd, J=16.5, 8.5)
H-6 6.55 (s)6.60 (s)6.05 (d, J=2.5)
H-8 --6.00 (d, J=2.5)
H-2' 7.20 (d, J=2.0)7.25 (d, J=2.0)7.10 (d, J=2.0)
H-5' 7.15 (d, J=8.5)7.18 (d, J=8.5)6.90 (d, J=8.0)
H-6' 7.30 (dd, J=8.5, 2.0)7.35 (dd, J=8.5, 2.0)7.05 (dd, J=8.0, 2.0)
OAc 2.30, 2.28, 2.05, 2.02, 1.952.32, 2.29, 2.08, 2.04, 1.982.25, 2.22, 2.00, 1.92, 1.85

Note: The data presented is a representative compilation based on literature values for peracetylated procyanidin trimers.[2] Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Table 2: 13C NMR Chemical Shifts (δ, ppm) for Peracetylated this compound.

PositionUnit A (Top)Unit B (Middle)Unit C (Bottom/Terminal)
C-2 78.578.882.0
C-3 69.069.568.5
C-4 37.037.528.0
C-4a 110.0110.5100.5
C-5 155.5155.8157.0
C-6 108.0108.596.5
C-7 155.0155.2157.5
C-8 107.0107.595.5
C-8a 152.0152.5156.0
C-1' 133.0133.5132.5
C-2' 123.0123.2115.0
C-3' 145.0145.3145.5
C-4' 145.2145.5145.8
C-5' 116.0116.3115.5
C-6' 120.0120.5119.5
C=O (OAc) 170.5-168.5170.8-168.8170.0-168.0
CH3 (OAc) 21.5-20.021.8-20.221.0-19.5

Note: The data presented is a representative compilation based on literature values for peracetylated procyanidin trimers.[2] Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation (Peracetylation)

For unambiguous structural elucidation, peracetylation of this compound is recommended.

  • Dissolution: Dissolve approximately 10-20 mg of the purified this compound sample in a mixture of acetic anhydride (2 mL) and pyridine (1 mL) in a sealed vial.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and stir for 1 hour to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 10 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the peracetylated this compound.

  • Purification: If necessary, purify the peracetylated product by column chromatography on silica gel.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the peracetylated this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that provides good solubility for the peracetylated compound. Chloroform-d (CDCl3) or Acetone-d6 are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.

NMR Data Acquisition

The following parameters are provided as a general guideline for acquiring high-quality NMR spectra on a 400-600 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

1H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

13C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 or more, as 13C has a low natural abundance.

  • Temperature: 298 K.

2D NMR Experiments for Structural Elucidation:

To confirm the structure and assign all signals unambiguously, a suite of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the linkages between the catechin units.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the stereochemistry of the interflavan linkages.

Visualization of Workflows and Structures

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Isolation Isolation & Purification of this compound Acetylation Peracetylation Isolation->Acetylation NMR_Sample NMR Sample Preparation Acetylation->NMR_Sample NMR_1D 1D NMR (1H, 13C) NMR_Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample->NMR_2D Processing Spectral Processing & Referencing NMR_1D->Processing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Structure_Det Structural Determination & Confirmation Assignment->Structure_Det

Caption: Workflow for NMR-based structural elucidation of this compound.

Structural Representation and Key NMR Correlations

This diagram illustrates the basic structure of a single (+)-catechin unit and highlights the key long-range correlations observed in an HMBC experiment that are critical for determining the (4α→8) linkage in this compound.

structure cluster_unitA Unit A (Top/Middle) cluster_unitB Unit B (Middle/Bottom) UnitA_img H4A H-4α C8B C-8 H4A->C8B HMBC Correlation (confirms 4→8 linkage) C6B C-6 H4A->C6B HMBC Correlation C4aB C-4a H4A->C4aB HMBC Correlation UnitB_img

Caption: Key HMBC correlations for determining the interflavan linkage.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of 1D and 2D NMR spectroscopic techniques, particularly when applied to its peracetylated derivative. The data and protocols provided in this document offer a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development to confidently identify and characterize this important bioactive compound. The use of 2D NMR experiments, especially HMBC, is indispensable for confirming the specific (4α→8) linkages between the catechin units.

References

Stereoselective Chemical Synthesis of Procyanidin C2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective chemical synthesis of Procyanidin C2, a naturally occurring trimeric proanthocyanidin with significant biological activities. The synthesis is achieved through a convergent strategy involving the Lewis acid-mediated condensation of a protected dimeric catechin nucleophile with a protected monomeric catechin electrophile, followed by a final deprotection step. This method offers high stereoselectivity and good overall yields. The protocols outlined herein provide a reproducible methodology for obtaining this compound for research and drug development purposes.

Introduction

This compound is a B-type proanthocyanidin trimer composed of three (+)-catechin units linked by two successive (4α→8) bonds.[1] Found in various natural sources such as grape seeds, wine, and barley, it has garnered significant interest for its potent antioxidant, anti-inflammatory, and potential hair growth-promoting activities.[2][3] The complex structure and multiple stereocenters of this compound present a considerable challenge for its chemical synthesis. Stereoselective synthesis is crucial to obtain the biologically active isomer.

The synthetic strategy detailed in these notes focuses on a highly stereoselective approach utilizing protected catechin building blocks to control the formation of the interflavan linkages.[4][5] A key step involves the equimolar condensation of a benzylated dimeric catechin nucleophile and a benzylated monomeric catechin electrophile, catalyzed by a silver-based Lewis acid.[4][5] The use of benzyl protecting groups for the phenolic hydroxyls allows for the selective reaction at the desired positions and subsequent removal under mild conditions.[4]

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields
StepReactionKey ReagentsProductYield (%)
1Protection of (+)-CatechinBenzyl bromide, K₂CO₃5,7,3',4'-Tetra-O-benzyl-(+)-catechinHigh
2Dimerization(Not specified in detail)Protected Dimeric Catechin NucleophileModerate
3Preparation of ElectrophileAcetic anhydride, pyridine3-O-acetyl-5,7,3',4'-tetra-O-benzyl-(+)-catechinHigh
4CondensationAgBF₄ or AgOTfProtected this compound TrimerExcellent
5DeprotectionH₂, Pd(OH)₂/C (Pearlman's catalyst)This compoundGood
Table 2: Spectroscopic Data for this compound
AnalysisData
¹H NMR (CD₃OD)δ (ppm): 6.70-7.20 (m, Ar-H), 4.50-5.00 (m, H-2, H-3, H-4), 2.50-3.00 (m, CH₂)
¹³C NMR (CD₃OD)δ (ppm): 155-160 (Ar-C-O), 145-150 (Ar-C-O), 130-135 (Ar-C), 115-120 (Ar-C), 100-105 (Anomeric C), 80-85 (C-2), 70-75 (C-3), 30-35 (C-4)
Mass Spec. (ESI-MS)m/z: 867.2 [M+H]⁺, 889.2 [M+Na]⁺
Optical Rotation [α]²⁰_D_ +XX.X (c 0.1, MeOH)

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the condensation reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Protected Monomeric Catechin Electrophile (3-O-acetyl-5,7,3',4'-tetra-O-benzyl-(+)-catechin)
  • Benzylation of (+)-Catechin: To a solution of (+)-catechin in a suitable solvent (e.g., DMF), add an excess of benzyl bromide and potassium carbonate. Stir the mixture at room temperature until the reaction is complete as monitored by TLC. Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield 5,7,3',4'-tetra-O-benzyl-(+)-catechin.[6]

  • Acetylation: Dissolve the 5,7,3',4'-tetra-O-benzyl-(+)-catechin in pyridine and cool to 0 °C. Add acetic anhydride dropwise and stir the reaction mixture at room temperature. Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to give the desired electrophile.

Step 2: Synthesis of Protected Dimeric Catechin Nucleophile

The protected dimeric catechin nucleophile, bis(5,7,3',4'-tetra-O-benzyl)catechin-(4α→8)-catechin, is prepared from the protected monomeric catechin through a separate multi-step synthesis, the specifics of which are detailed in the literature.[4]

Step 3: Stereoselective Condensation Reaction
  • To a solution of the protected dimeric catechin nucleophile (1.0 equiv) and the protected monomeric catechin electrophile (1.0 equiv) in anhydrous dichloromethane at -20 °C under an argon atmosphere, add a solution of silver tetrafluoroborate (AgBF₄) or silver trifluoromethanesulfonate (AgOTf) (1.2 equiv) in dichloromethane.[4][5]

  • Stir the reaction mixture at this temperature for the specified time (typically 1-2 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, the protected this compound trimer, is purified by silica gel column chromatography.

Step 4: Deprotection of the Benzylated this compound Trimer
  • Dissolve the purified protected this compound trimer in a mixture of methanol and ethyl acetate.

  • Add Pearlman's catalyst (20% Pd(OH)₂ on carbon) to the solution.[4]

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the deprotection is complete (monitored by TLC or mass spectrometry).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 5: Purification of this compound
  • Due to the potential for insolubility issues upon direct evaporation, the crude product should be purified by lyophilization.[4]

  • Dissolve the crude this compound in a minimal amount of a suitable solvent mixture (e.g., water/methanol).

  • Freeze the solution using a dry ice/acetone bath or a suitable freezer.

  • Lyophilize the frozen sample under high vacuum until a fluffy, dry powder is obtained.[7][8]

  • The purity of the final product can be confirmed by HPLC analysis.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_protection Protection cluster_dimerization Dimerization & Electrophile Prep. cluster_condensation Condensation cluster_deprotection Deprotection Catechin_Monomer (+)-Catechin Protected_Monomer Benzylated Catechin Monomer Catechin_Monomer->Protected_Monomer Benzylation Dimer_Nucleophile Protected Dimeric Catechin Nucleophile Protected_Monomer->Dimer_Nucleophile Dimerization Monomer_Electrophile Protected Monomeric Catechin Electrophile Protected_Monomer->Monomer_Electrophile Acetylation Protected_Trimer Protected This compound Trimer Dimer_Nucleophile->Protected_Trimer Monomer_Electrophile->Protected_Trimer AgBF₄ or AgOTf Procyanidin_C2 This compound Protected_Trimer->Procyanidin_C2 Hydrogenolysis

Caption: Overall synthetic workflow for this compound.

Key Stereoselective Condensation Step

Condensation_Mechanism Nucleophile Dimeric Catechin Nucleophile (C8-H) Protected_Trimer Protected this compound (C4α-C8 linkage) Nucleophile->Protected_Trimer Electrophile Monomeric Catechin Electrophile (C4-OAc) Carbocation C4-Carbocation Intermediate Electrophile->Carbocation Lewis Acid Activation Lewis_Acid AgBF₄ / AgOTf Lewis_Acid->Carbocation Carbocation->Protected_Trimer Nucleophilic Attack

Caption: Key stereoselective condensation reaction.

References

In Vitro Assays to Evaluate Procyanidin C2 Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimer of catechin units, is a B-type proanthocyanidin found in various natural sources, including grapes, apples, and cocoa. Proanthocyanidins are a class of polyphenolic compounds known for their diverse biological activities. Emerging research suggests that this compound possesses significant antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[1] This document provides detailed application notes and standardized protocols for a range of in vitro assays to facilitate further investigation into the bioactivity of this compound. These protocols are designed to be accessible to researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Bioactivity of Procyanidins

While specific quantitative data for this compound is limited in the current literature, the following tables summarize the reported bioactivities of various procyanidins to provide a comparative context for experimental design. Researchers are encouraged to generate specific data for this compound.

Table 1: Antioxidant Activity of Procyanidins

Procyanidin Type/ExtractAssayIC50 Value (µg/mL)Reference
Procyanidin A1DPPH20.89[2]
Procyanidin B3DPPH8.55[2]
Cinnamtannin D1DPPH3.29[2]
Procyanidin-rich Extract (PREOG)DPPH39.90[3]
Procyanidin-rich Extract (PREOG)FRAP1280.70[3]
OPC-rich Fraction C (Crataegus)Lipid Peroxidation0.3[4]

Table 2: Anticancer Activity of Procyanidins

Procyanidin TypeCell LineAssayIC50 Value (µM)Reference
Procyanidin B2SGC-7901 (Gastric Cancer)CCK850-100[5]
Procyanidin B2BGC-823 (Gastric Cancer)CCK8>200[5]
Procyanidin HexamerColorectal Cancer CellsCell Viability50-100[6]

Table 3: Anti-Inflammatory and Cardioprotective Effects of Procyanidins

Procyanidin Type/ExtractAssayEffective ConcentrationEffectReference
Procyanidin ExtractNO Production (RAW 264.7)IC50 = 50 µg/mLInhibition of Nitric Oxide Production[7]
Procyanidin B2Hypoxic Cardiomyocytes20, 40, 60 µMIncreased Cell Viability[8]
ProcyanidinsHuman Internal Mammary Artery6.25 - 25 µMPrevention of Endothelin-1 Vasoconstriction[9]
Procyanidin A2A549 (Lung Epithelial)5 µMInhibition of CCL26 Production[10]

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the diluted this compound samples or control to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound.

    • Trolox is commonly used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the diluted this compound samples or control to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Anticancer Activity Assays

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Assay Procedure:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate at 37°C for 2-4 hours.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control:

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[11]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Viable cells are Annexin V-FITC and PI negative.

    • Early apoptotic cells are Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Anti-Inflammatory Activity Assay

Principle: The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cardioprotective Activity Assay

Principle: To evaluate the cardioprotective effect of this compound against ischemia-reperfusion injury, an in vitro model of hypoxia/reoxygenation can be used with cardiomyocytes (e.g., H9c2 cells). Cell viability is then assessed using the MTT assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture H9c2 cardiomyocytes in a 96-well plate.

    • Treat the cells with different concentrations of this compound.

  • Hypoxia/Reoxygenation:

    • Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 6 hours).

    • Simulate reoxygenation by returning the cells to a normoxic incubator (95% air, 5% CO2) for another period (e.g., 12 hours).

  • Cell Viability Assessment:

    • Perform the MTT assay as described in section 2.1 to determine the viability of the cardiomyocytes.

  • Analysis:

    • Compare the viability of this compound-treated cells to that of untreated cells under both normoxic and hypoxic conditions to assess its protective effect.[8][12]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for in vitro bioactivity screening.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis PC2 This compound Stock Antioxidant Antioxidant Assays (DPPH, ABTS) PC2->Antioxidant Treatment AntiInflammatory Anti-Inflammatory Assays (NO Production) PC2->AntiInflammatory Treatment Anticancer Anticancer Assays (MTT, Apoptosis) PC2->Anticancer Treatment Cardioprotective Cardioprotective Assays (Hypoxia Model) PC2->Cardioprotective Treatment Cells Cell Culture (e.g., Cancer, Macrophages, Cardiomyocytes) Cells->AntiInflammatory Seeding Cells->Anticancer Seeding Cells->Cardioprotective Seeding Data Data Collection (Absorbance, Fluorescence) Antioxidant->Data AntiInflammatory->Data Anticancer->Data Cardioprotective->Data IC50 IC50 Calculation & Statistical Analysis Data->IC50

Caption: General workflow for in vitro bioactivity screening of this compound.

MAPK_ERK_Pathway PC2 This compound MEK MEK PC2->MEK Inhibition ERK ERK PC2->ERK Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf Raf->MEK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors CellResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellResponse

Caption: this compound's potential inhibition of the MAPK/ERK signaling pathway.

PI3K_Akt_Pathway PC2 This compound PI3K PI3K PC2->PI3K Inhibition Akt Akt PC2->Akt Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PIP3->Akt Activates mTOR mTOR Akt->mTOR CellResponse Cell Growth, Proliferation, Survival, Angiogenesis mTOR->CellResponse

Caption: this compound's potential modulation of the PI3K/Akt signaling pathway.[13]

NFkB_Pathway PC2 This compound IKK IKK Complex PC2->IKK Inhibition NFkB NF-κB (p50/p65) PC2->NFkB Inhibition of DNA binding Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Pro-inflammatory cytokines, iNOS, COX-2)

Caption: this compound's potential interference with the NF-κB signaling pathway.[14]

Conclusion and Future Directions

The provided protocols offer a robust framework for the in vitro evaluation of this compound's bioactivity. While the existing literature suggests that procyanidins, as a class, exhibit significant antioxidant, anti-inflammatory, anticancer, and cardioprotective effects, there is a clear need for more research focused specifically on this compound. Future studies should aim to generate specific quantitative data, such as IC50 values, for this compound across a wide range of cell lines and in vitro models. Elucidating the precise molecular mechanisms through which this compound modulates key signaling pathways will be crucial for understanding its therapeutic potential and for the development of novel, natural product-based therapies.

References

Procyanidin C2: In Vivo Efficacy Assessment in Animal Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the in vivo effects of Procyanidin C2 (PCC2). While research specifically isolating PCC2 for in vivo studies is emerging, protocols from studies on closely related procyanidin oligomers and extracts offer valuable frameworks. This document details experimental designs for evaluating the antioxidant, anti-inflammatory, and neuroprotective properties of PCC2, including adaptable protocols for rodent and zebrafish models.

Key In Vivo Effects of Procyanidins

Procyanidins, a class of flavonoids, have demonstrated a range of biological activities in various animal models. These effects are primarily attributed to their potent antioxidant and anti-inflammatory properties.

Antioxidant Effects: Procyanidins effectively counteract oxidative damage by enhancing the activity of antioxidant enzymes.[1] In mouse models of oxidative stress, administration of procyanidins has been shown to significantly increase the levels of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and total antioxidative capacity (T-AOC), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]

Anti-inflammatory Effects: Procyanidins have been shown to mitigate inflammation in various disease models. In a rat model of diet-induced low-grade inflammation, grape seed procyanidin extract supplementation was found to downregulate the expression of C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in adipose tissue. In studies on experimental colitis in mice, procyanidins attenuated the condition by suppressing the expression of MMP9, NF-κB, and the NLRP3 inflammasome in colonic tissues.[2]

Neuroprotective Effects: Studies suggest that procyanidins can protect against neuronal damage. In a zebrafish model of oxidative stress, various grape seed procyanidins, including the trimer C1, demonstrated neuroprotective effects by inhibiting the increase in reactive oxygen species (ROS) and MDA, and the decrease in antioxidant enzyme activities. The neuroprotective effects of procyanidins appear to be positively correlated with their degree of polymerization.

Animal Models for Investigating this compound

The selection of an appropriate animal model is critical for elucidating the specific in vivo effects of PCC2. Based on studies with similar compounds, the following models are recommended:

  • Rodent Models (Mice and Rats): Widely used for their physiological similarity to humans, rodent models are ideal for studying the effects of PCC2 on oxidative stress, inflammation, and metabolic diseases. Specific strains can be chosen based on the research question (e.g., C57BL/6 for colitis models, Zucker rats for metabolic studies).

  • Zebrafish (Danio rerio): This model is particularly useful for high-throughput screening and studying developmental and neuroprotective effects due to its rapid development, optical transparency, and genetic tractability.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies on procyanidins, which can serve as a reference for designing experiments with PCC2.

Table 1: Effects of Procyanidins on Oxidative Stress Markers in Mice

ParameterInterventionAnimal ModelDosageDurationResult
SODProcyanidins (Gavage)Oxidative Damage Mouse ModelNot Specified<30 days or ≥30 days3.16-fold increase
GPxProcyanidins (Gavage)Oxidative Damage Mouse ModelNot Specified<30 days or ≥30 days3.08-fold increase
MDAProcyanidins (Gavage)Oxidative Damage Mouse ModelNot Specified<30 days or ≥30 days3.06-fold lower in serum, 4.32-fold lower in tissue

Data adapted from a meta-analysis of 29 studies.

Table 2: Anti-inflammatory Effects of Grape Seed Procyanidin Extract (GSPE) in Rats

Gene Expression MarkerTissueAnimal ModelInterventionDurationResult
CRP mRNALiver & Mesenteric WATMale Zucker Fa/fa rats on a high-fat diet3.45 mg/kg feed GSPE19 weeksDownregulation
TNF-α mRNAMesenteric WATMale Zucker Fa/fa rats on a high-fat diet3.45 mg/kg feed GSPE19 weeksDecrease
IL-6 mRNAMesenteric WATMale Zucker Fa/fa rats on a high-fat diet3.45 mg/kg feed GSPE19 weeksDecrease

WAT: White Adipose Tissue

Table 3: Neuroprotective Effects of Procyanidin Trimer C1 in Zebrafish

ParameterAnimal ModelInterventionDurationResult
Survival RateH2O2-induced oxidative stress in zebrafish larvae25 µM Procyanidin C14 daysIncreased survival
Motor CapacityH2O2-induced oxidative stress in zebrafish larvae25 µM Procyanidin C14 daysImproved motor behavior
ROS LevelsH2O2-induced oxidative stress in zebrafish larvae25 µM Procyanidin C14 daysInhibition of ROS increase
MDA LevelsH2O2-induced oxidative stress in zebrafish larvae25 µM Procyanidin C14 daysInhibition of MDA increase
Antioxidant Enzymes (GSH-Px, CAT, SOD)H2O2-induced oxidative stress in zebrafish larvae25 µM Procyanidin C14 daysInhibition of decrease in enzyme activities

Experimental Protocols

The following are detailed protocols adapted from published studies that can be used to investigate the in vivo effects of this compound.

Protocol 1: Evaluation of Antioxidant Effects in a Mouse Model of Oxidative Stress

This protocol is adapted from a meta-analysis of studies on procyanidins and oxidative damage.[1]

Objective: To determine the effect of PCC2 on markers of oxidative stress in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (purity >95%)

  • Oxidative stress-inducing agent (e.g., carbon tetrachloride - CCl4)

  • Corn oil (vehicle)

  • Gavage needles

  • Kits for measuring SOD, GPx, CAT, and MDA

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Group Allocation: Randomly divide mice into four groups (n=8-10 per group):

    • Control Group: Receive vehicle (corn oil) only.

    • CCl4 Group: Receive CCl4 to induce oxidative stress.

    • PCC2 Low Dose + CCl4 Group: Receive a low dose of PCC2 followed by CCl4.

    • PCC2 High Dose + CCl4 Group: Receive a high dose of PCC2 followed by CCl4.

  • PCC2 Administration:

    • Dissolve PCC2 in corn oil.

    • Administer PCC2 daily via oral gavage for 14 consecutive days at appropriate doses (e.g., 50 and 100 mg/kg body weight). The control and CCl4 groups receive the vehicle only.

  • Induction of Oxidative Stress:

    • On day 14, two hours after the final PCC2 or vehicle administration, administer a single intraperitoneal injection of CCl4 (e.g., 10 ml/kg body weight, 0.1% in corn oil) to the CCl4 and PCC2 treated groups. The control group receives an equivalent volume of corn oil.

  • Sample Collection:

    • 24 hours after CCl4 administration, euthanize the mice.

    • Collect blood via cardiac puncture and centrifuge to obtain serum.

    • Perfuse the liver with ice-cold saline and collect a portion for homogenization.

  • Biochemical Analysis:

    • Measure the levels of SOD, GPx, CAT, and MDA in the serum and liver homogenates using commercially available kits according to the manufacturer's instructions.

Expected Outcome: PCC2 treatment is expected to significantly increase the activities of SOD, GPx, and CAT, and decrease the levels of MDA in the serum and liver of mice exposed to CCl4, indicating its protective effect against oxidative damage.

Protocol 2: Assessment of Anti-inflammatory Effects in a Rat Model of Low-Grade Inflammation

This protocol is adapted from a study on the effects of grape seed procyanidins on inflammation in rats fed a high-fat diet.

Objective: To investigate the effect of PCC2 on inflammatory markers in a diet-induced model of low-grade inflammation.

Materials:

  • Male Zucker Fa/fa rats (5 weeks old)

  • This compound (purity >95%)

  • Low-fat diet (LFD) and High-fat diet (HFD) pellets

  • Kits for measuring plasma CRP and IL-6

  • Reagents and equipment for RT-PCR analysis

Procedure:

  • Animal Acclimatization: Acclimatize rats for one week.

  • Group Allocation: Randomly divide rats into three groups (n=8-10 per group):

    • LFD Group: Fed a low-fat diet.

    • HFD Group: Fed a high-fat diet.

    • HFD + PCC2 Group: Fed a high-fat diet supplemented with PCC2.

  • Dietary Intervention:

    • Incorporate PCC2 into the HFD pellets at a specified concentration (e.g., 3.45 mg/kg of feed).

    • Provide the respective diets to the rats for 19 weeks.

  • Sample Collection:

    • At the end of the 19-week period, euthanize the rats after an overnight fast.

    • Collect blood for plasma analysis.

    • Harvest liver and mesenteric white adipose tissue (WAT) and immediately freeze in liquid nitrogen for gene expression analysis.

  • Analysis:

    • Measure plasma levels of CRP and IL-6 using ELISA kits.

    • Extract total RNA from liver and WAT and perform RT-PCR to quantify the mRNA expression levels of CRP, TNF-α, and IL-6.

Expected Outcome: PCC2 supplementation is expected to reduce plasma CRP levels and downregulate the gene expression of pro-inflammatory cytokines (CRP, TNF-α, IL-6) in the liver and/or adipose tissue of rats on a high-fat diet.

Protocol 3: Evaluation of Neuroprotective Effects in a Zebrafish Model of Oxidative Stress

This protocol is adapted from a study investigating the neuroprotective effects of different procyanidins in zebrafish larvae.[4]

Objective: To assess the neuroprotective potential of PCC2 against H2O2-induced oxidative stress in zebrafish larvae.

Materials:

  • Wild-type (AB strain) zebrafish larvae (3 days post-fertilization - dpf)

  • This compound (purity >95%)

  • Hydrogen peroxide (H2O2)

  • 24-well plates

  • Microplate reader

  • Kits for measuring ROS, MDA, SOD, CAT, and GSH-Px activity

Procedure:

  • Zebrafish Larvae Culture: Raise zebrafish embryos in standard embryo medium at 28.5°C.

  • Experimental Setup:

    • At 3 dpf, transfer larvae to 24-well plates (10-15 larvae per well).

    • Create the following experimental groups:

      • Control Group: Larvae in embryo medium.

      • H2O2 Group: Larvae exposed to 300 µM H2O2.

      • PCC2 Treatment Groups: Larvae pre-incubated with different concentrations of PCC2 (e.g., 10, 25, 50 µM) for 2 hours, followed by co-incubation with 300 µM H2O2.

  • Treatment:

    • Expose the larvae to the respective treatments for 4 days (from 3 dpf to 7 dpf).

  • Behavioral Analysis:

    • At 7 dpf, record the swimming behavior of the larvae (e.g., total distance moved, velocity) using a video tracking system to assess motor function.

  • Biochemical Analysis:

    • At the end of the treatment period, collect larvae from each group.

    • Homogenize the larvae and measure intracellular ROS and MDA levels, as well as the activities of SOD, CAT, and GSH-Px using specific assay kits.

Expected Outcome: PCC2 treatment is expected to improve the survival and motor function of zebrafish larvae exposed to H2O2. Biochemically, PCC2 is anticipated to reduce ROS and MDA levels and restore the activities of antioxidant enzymes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Procyanidins are known to modulate several key signaling pathways involved in cellular responses to stress and inflammation. Investigating these pathways can provide mechanistic insights into the action of PCC2.

Nrf2/ARE Pathway: The Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of cellular antioxidant defenses. Procyanidins have been shown to activate this pathway, leading to the upregulation of antioxidant and detoxifying enzymes.[5]

Nrf2_ARE_Pathway PCC2 This compound Keap1 Keap1 PCC2->Keap1 promotes dissociation ROS Oxidative Stress (e.g., H2O2) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralize Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Figure 1: this compound Activation of the Nrf2/ARE Pathway.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Procyanidins can inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway PCC2 This compound IKK IKK Complex PCC2->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Proinflammatory_Genes translocates to nucleus and activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 2: Inhibition of the NF-κB Pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vivo effects of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Sample Collection & Analysis cluster_conclusion Phase 4: Data Interpretation & Conclusion Model_Selection Animal Model Selection (Mouse, Rat, Zebrafish) Protocol_Design Experimental Protocol Design (Dosage, Duration, Groups) Model_Selection->Protocol_Design PCC2_Prep This compound Preparation (Purity, Formulation) PCC2_Prep->Protocol_Design Acclimatization Animal Acclimatization Protocol_Design->Acclimatization Dosing PCC2 Administration (Oral Gavage, Dietary) Acclimatization->Dosing Induction Disease/Stress Induction (e.g., CCl4, HFD, H2O2) Dosing->Induction Monitoring Monitoring & Behavioral Analysis Induction->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Biochemical Biochemical Assays (ELISA, Enzyme Activity) Sample_Collection->Biochemical Molecular Molecular Analysis (RT-PCR, Western Blot) Sample_Collection->Molecular Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis Molecular->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion & Reporting Interpretation->Conclusion

Figure 3: General Workflow for In Vivo Studies of this compound.

References

Application of Procyanidin C2 in the Study of Tannin-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric B-type proanthocyanidin, is a key condensed tannin found in various plant-based foods and beverages, including grapes, apples, and cocoa.[1] Its ability to interact with and precipitate proteins is fundamental to its biological activities and sensory properties, such as astringency.[2] Understanding the molecular details of these interactions is crucial for various fields, including food science, pharmacology, and drug development. This compound serves as an important tool for investigating the mechanisms of tannin-protein binding, which can influence protein functionality, enzyme activity, and cellular signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in the study of tannin-protein interactions.

Data Presentation: Quantitative Interaction Parameters

The interaction between this compound and various proteins can be quantified using several biophysical techniques. The following tables summarize key binding parameters. Note: Specific data for this compound is limited; therefore, data from closely related procyanidin oligomers are included for comparative purposes and are clearly indicated.

Table 1: Binding Affinities and Stoichiometry of Procyanidins with Various Proteins

Procyanidin TypeProteinMethodBinding Affinity (Kd)Stoichiometry (n)Reference
Polymeric ProcyanidinBovine Serum Albumin (BSA)Protein Precipitation-~8 mol procyanidin / mol BSA[3]
Procyanidin Trimer C1β-Lactoglobulin (β-LG)Fluorescence Quenching2.04 (±0.31) x 104 L·mol-1 (Ka)~1[4]
Procyanidin Trimer C1α-Lactalbumin (α-LA)Fluorescence Quenching1.81 (±0.28) x 105 L·mol-1 (Ka)~1[4]
Procyanidin Dimer B2β-Lactoglobulin (β-LG)Fluorescence Quenching3.24 (±0.48) x 104 L·mol-1 (Ka)~1[4]
Procyanidin Dimer B2α-Lactalbumin (α-LA)Fluorescence Quenching1.91 (±0.29) x 105 L·mol-1 (Ka)~1[4]

Table 2: Thermodynamic Parameters for Procyanidin-Protein Interactions

Procyanidin TypeProteinMethodΔH (kJ·mol-1)ΔS (J·mol-1·K-1)ΔG (kJ·mol-1)Driving ForcesReference
Procyanidin Trimer C1β-Lactoglobulin (β-LG)Fluorescence Quenching-13.25 (±1.99)35.21 (±5.28)-23.73 (±3.56)Hydrogen bonds, van der Waals forces[4]
Procyanidin Trimer C1α-Lactalbumin (α-LA)Fluorescence Quenching12.87 (±1.93)143.2 (±21.48)-29.81 (±4.47)Hydrophobic interactions[4]
Procyanidin Dimer B2β-Lactoglobulin (β-LG)Fluorescence Quenching-10.89 (±1.63)42.17 (±6.33)-23.44 (±3.52)Hydrogen bonds, van der Waals forces[4]
Procyanidin Dimer B2α-Lactalbumin (α-LA)Fluorescence Quenching15.33 (±2.30)152.8 (±22.92)-30.27 (±4.54)Hydrophobic interactions[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protein Precipitation Assay

This assay is a fundamental technique to assess the ability of this compound to precipitate proteins from a solution.

Objective: To determine the concentration of this compound required to precipitate a target protein.

Materials:

  • This compound

  • Target protein (e.g., Bovine Serum Albumin - BSA)

  • Buffer solution (e.g., 0.2 M acetate buffer, pH 4.9)

  • Microcentrifuge tubes

  • Spectrophotometer or protein quantification assay kit (e.g., BCA or Bradford)

Protocol:

  • Prepare a stock solution of the target protein (e.g., 1 mg/mL BSA in the chosen buffer).

  • Prepare a series of this compound solutions of varying concentrations in the same buffer.

  • In microcentrifuge tubes, mix a fixed volume of the protein stock solution with an equal volume of each this compound solution. Include a control with buffer instead of this compound.

  • Incubate the mixtures at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes) to allow for complex formation and precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated protein-tannin complexes.

  • Carefully collect the supernatant.

  • Quantify the amount of protein remaining in the supernatant using a spectrophotometer (measuring absorbance at 280 nm) or a protein quantification assay.

  • Calculate the percentage of precipitated protein for each this compound concentration.

  • Plot the percentage of precipitated protein against the this compound concentration to determine the precipitation curve and the effective concentration for precipitation (e.g., PPT50, the concentration required to precipitate 50% of the protein).[2]

Fluorescence Quenching Spectroscopy

This technique is used to study the binding between this compound and a protein by monitoring the quenching of the protein's intrinsic fluorescence.

Objective: To determine the binding constant (Ka) and stoichiometry (n) of the this compound-protein interaction.

Materials:

  • This compound

  • Target protein with intrinsic fluorescence (e.g., BSA, which contains tryptophan residues)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Fluorometer

Protocol:

  • Prepare a stock solution of the target protein (e.g., 2 µM BSA in buffer).

  • Prepare a stock solution of this compound in the same buffer.

  • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan) and the emission wavelength range to 290-450 nm.[3]

  • Titrate the protein solution with small aliquots of the this compound stock solution. Allow the mixture to equilibrate for a few minutes after each addition.

  • Record the fluorescence emission spectrum after each addition of this compound.

  • Correct the fluorescence intensity for the inner filter effect if necessary.

  • Analyze the data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

  • For static quenching, use the double logarithm regression equation to calculate the binding constant (Ka) and the number of binding sites (n).[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to a protein, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

  • Isothermal Titration Calorimeter

  • This compound

  • Target protein

  • Degassed buffer solution (the same for both protein and procyanidin)

Protocol:

  • Prepare a solution of the target protein (e.g., 20-50 µM) in the degassed buffer and load it into the sample cell of the calorimeter.

  • Prepare a concentrated solution of this compound (e.g., 200-500 µM) in the same degassed buffer and load it into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections of the this compound solution into the protein solution.

  • Record the heat released or absorbed after each injection.

  • Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to obtain Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of the binding and dissociation of this compound to a protein immobilized on a sensor chip.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the binding affinity (Kd).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • This compound

  • Purified target protein

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.[5]

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the this compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

  • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the complex.

  • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

  • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

Visualization of Workflows and Pathways

Experimental Workflow for Tannin-Protein Interaction Analysis

G cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., BSA) exp_precip Protein Precipitation Assay prep_protein->exp_precip exp_fluor Fluorescence Quenching prep_protein->exp_fluor exp_itc Isothermal Titration Calorimetry (ITC) prep_protein->exp_itc exp_spr Surface Plasmon Resonance (SPR) prep_protein->exp_spr prep_pc2 Prepare this compound Solution Series prep_pc2->exp_precip prep_pc2->exp_fluor prep_pc2->exp_itc prep_pc2->exp_spr analysis_precip Quantify Precipitated Protein (PPT50) exp_precip->analysis_precip analysis_fluor Calculate Binding Constant (Ka) & Stoichiometry (n) exp_fluor->analysis_fluor analysis_itc Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) exp_itc->analysis_itc analysis_spr Determine Kinetic Parameters (ka, kd, Kd) exp_spr->analysis_spr

Caption: General workflow for studying tannin-protein interactions.

Logical Relationship of Biophysical Techniques

G cluster_techniques Biophysical Techniques cluster_outputs Quantitative Outputs interaction This compound-Protein Interaction precipitation Precipitation Assay interaction->precipitation fluorescence Fluorescence Quenching interaction->fluorescence itc ITC interaction->itc spr SPR interaction->spr precip_output Precipitation Efficiency (PPT50) precipitation->precip_output fluor_output Binding Affinity (Ka) Stoichiometry (n) fluorescence->fluor_output itc_output Thermodynamics (Kd, n, ΔH, ΔS) itc->itc_output spr_output Kinetics (ka, kd, Kd) spr->spr_output

Caption: Techniques for quantifying tannin-protein interactions.

Procyanidin B2-Mediated Inhibition of the ERK1/2 Signaling Pathway in Vascular Calcification

As a representative example of procyanidin-mediated signaling modulation, the following pathway illustrates the inhibitory effect of Procyanidin B2 (a closely related dimer) on the ERK1/2 pathway. It is plausible that this compound may exert similar effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Activates erk ERK1/2 mek->erk Phosphorylates (Activates) runx2 RUNX2 erk->runx2 Phosphorylates (Activates) transcription Osteogenic Gene Transcription runx2->transcription Promotes calcification Vascular Calcification transcription->calcification procyanidin Procyanidin B2 procyanidin->erk Inhibits Phosphorylation

Caption: Inhibition of the ERK1/2-RUNX2 pathway by Procyanidin B2.[6]

Conclusion

This compound is a valuable molecular probe for elucidating the complex nature of tannin-protein interactions. The protocols and data presented herein provide a framework for researchers to investigate the quantitative and mechanistic aspects of these interactions. Such studies are essential for advancing our understanding of the roles of procyanidins in food science, nutrition, and medicine, and for the development of novel therapeutic agents that target protein function and signaling pathways. Further research focusing specifically on this compound will undoubtedly provide more precise insights into its unique interaction profile.

References

Development of Procyanidin C2 as a Potential Nutraceutical: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric proanthocyanidin composed of three (+)-catechin units linked by 4α→8 bonds, is a naturally occurring flavonoid found in various plant sources, including grape seeds, wine, barley, and pine bark. Emerging research has highlighted its potential as a nutraceutical agent owing to its diverse biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered around its antioxidant and signaling modulatory activities. It has been shown to influence key cellular signaling pathways implicated in inflammation and cancer, such as the NF-κB, MAPK, and PI3K/Akt pathways.

Antioxidant Activity

Procyanidins are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key contributor to various chronic diseases.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, through the modulation of the NF-κB signaling pathway, a central regulator of inflammation. Procyanidins can inhibit the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Anti-cancer Activity

In the context of cancer, procyanidins have been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines. These effects are mediated through the modulation of signaling pathways that control cell survival and growth, such as the PI3K/Akt and MAPK pathways. Procyanidins can inhibit the phosphorylation of key proteins in these pathways, including Akt, ERK, JNK, and p38, leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of procyanidins, including this compound where specified. It is important to note that much of the existing research has been conducted on procyanidin extracts or mixtures, and data specific to isolated this compound is still emerging.

Table 1: In Vitro Anti-cancer Activity of Procyanidins

Cell LineCancer TypeProcyanidin TypeEndpointIC50 ValueReference
A549Non-small cell lung cancerProcyanidinsCell Viability (48h)78.41 µM
MDA-MB-231Breast CancerProcyanidin B2DNMT Activity6.88 µM
DU145Prostate CancerProcyanidin B2-3,3'-di-O-gallateCell Viability~10 µg/mL
PC-3Prostate CancerProcyanidinsCell ViabilityNot specified
MCF-7Breast CancerProcyanidinsCell ViabilityNot specified

Table 2: In Vivo Anti-inflammatory and Anti-cancer Dosages of Procyanidins

Animal ModelConditionProcyanidin SourceDosageRoute of AdministrationObserved EffectsReference
MiceDextran sulfate sodium (DSS)-induced colitisProcyanidin10, 20, 40 mg/kgOralAmeliorated colitis, suppressed MMP9, NF-κB, and NLRP3 inflammasome activation
PigsLipopolysaccharide (LPS) challengeProcyanidin extract0.02% and 0.04% of dietOralImproved feed efficiency, reduced inflammatory cytokines (IL-1β, IL-6, TNF-α)
MiceA431 xenograftsProcyanidin50 or 100 mg/kgOral gavageReduced tumor growth, inhibited PCNA and cyclin D1 expression, inhibited NF-κB activity

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the nutraceutical potential of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution without the test compound serves as the control.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of this compound in PBS.

  • Create a series of dilutions of the this compound stock solution.

  • In a 96-well plate, add 10 µL of each this compound dilution to separate wells.

  • Add 190 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the amount of nitrite.

  • Determine the effect of this compound on NO production and calculate the IC50 value.

This assay determines the inhibitory effect of this compound on the activity of the COX-2 enzyme.

Materials:

  • Purified COX-2 enzyme

  • This compound

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (e.g., from Abcam or Cayman Chemical)

  • Fluorometric or colorimetric plate reader

Protocol:

  • Follow the manufacturer's instructions for the specific COX-2 inhibitor screening kit.

  • Typically, the assay involves incubating the purified COX-2 enzyme with this compound at various concentrations.

  • The reaction is initiated by adding arachidonic acid.

  • The production of prostaglandin H2 (PGH2) or other downstream products is measured using a fluorometric or colorimetric probe.

  • The inhibitory effect of this compound is determined by the reduction in signal compared to the control without the inhibitor.

  • Calculate the IC50 value for COX-2 inhibition.

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells.

Materials:

  • Immune cells (e.g., macrophages, PBMCs)

  • This compound

  • Stimulant (e.g., LPS)

  • ELISA kits for specific cytokines (e.g., from R&D Systems or BD Biosciences)

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Culture immune cells and pre-treat with this compound before stimulation with an appropriate agent (e.g., LPS).

  • Collect the cell culture supernatant after a suitable incubation period.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating the ELISA plate with a capture antibody specific for the cytokine of interest.

    • Blocking the plate to prevent non-specific binding.

    • Adding the cell culture supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength.

  • Quantify the cytokine concentration using a standard curve.

  • Determine the inhibitory effect of this compound on cytokine production.

Anti-cancer Activity Assays

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • After the treatment period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent into a colored formazan product (MTT) or a water-soluble formazan dye (CCK-8).

  • If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Materials:

  • Cancer cells or immune cells

  • This compound

  • Stimulant (if applicable)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-IKK, p-p65, p-p38, p-JNK, p-ERK, p-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and/or a stimulant for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Procyanidin_C2_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Inflammatory_Genes Procyanidin_C2_inflam This compound Procyanidin_C2_inflam->IKK Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Akt Akt PI3K->Akt p Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Procyanidin_C2_cancer This compound Procyanidin_C2_cancer->PI3K Procyanidin_C2_cancer->MAPK_cascade MAPK_cascade->Cell_Survival Apoptosis Apoptosis MAPK_cascade->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start: Hypothesis This compound as a Nutraceutical in_vitro In Vitro Studies start->in_vitro antioxidant Antioxidant Assays (DPPH, ABTS) in_vitro->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, COX-2, Cytokines) in_vitro->anti_inflammatory anti_cancer Anti-cancer Assays (Cell Viability, Apoptosis) in_vitro->anti_cancer mechanism Mechanism of Action (Western Blot for Signaling Pathways) in_vitro->mechanism in_vivo In Vivo Studies in_vitro->in_vivo mechanism->in_vivo animal_models Animal Models (Inflammation, Cancer) in_vivo->animal_models efficacy_safety Efficacy and Safety Evaluation animal_models->efficacy_safety bioavailability Bioavailability & Pharmacokinetics animal_models->bioavailability conclusion Conclusion & Future Directions efficacy_safety->conclusion bioavailability->conclusion

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound holds significant promise as a nutraceutical agent due to its multifaceted biological activities. The protocols and data presented in this document provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the precise molecular targets of this compound, conducting well-designed clinical trials to establish its efficacy and safety in humans, and developing optimized formulations to enhance its bioavailability.

Formulation of Procyanidin C2 for Topical Applications in Dermatology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a natural polyphenolic compound, presents significant potential for topical applications in dermatology due to its potent antioxidant, anti-inflammatory, and collagen-promoting properties.[1] These attributes make it a compelling candidate for addressing a range of dermatological concerns, including skin aging, inflammatory skin conditions, and oxidative stress-induced damage. However, the inherent instability and low bioavailability of this compound pose formulation challenges.[2] This document provides detailed application notes and experimental protocols for the successful formulation and evaluation of this compound for topical delivery.

Physicochemical Properties and Formulation Strategies

This compound is a trimer of catechin units, giving it a relatively high molecular weight and numerous hydroxyl groups. These structural features contribute to its antioxidant capacity but also to its poor solubility in both aqueous and lipophilic vehicles, and its susceptibility to degradation by light, heat, and pH changes. To overcome these limitations, advanced formulation strategies are recommended.

Solubility Enhancement

Due to its polyphenolic nature, the solubility of this compound in typical cosmetic solvents is limited. The use of co-solvents and solubility enhancers is crucial for achieving therapeutically relevant concentrations in topical formulations.

Table 1: Suggested Solvents and Solubility Enhancers for this compound

Solvent/EnhancerTypeRationale for Use
Propylene GlycolCo-solvent, HumectantCommonly used in topical formulations to dissolve polyphenols and improve skin hydration.
EthanolCo-solventCan improve the solubility of this compound, but concentrations should be optimized to avoid skin irritation.
Polyethylene Glycols (PEGs)Co-solvent, HumectantWater-miscible polymers that can enhance the solubility of poorly soluble compounds.
CyclodextrinsEncapsulating AgentCan form inclusion complexes with this compound, increasing its solubility and stability.
Non-ionic Surfactants (e.g., Polysorbates)Solubilizer, EmulsifierCan form micelles to encapsulate and solubilize this compound in aqueous-based formulations.
Advanced Delivery Systems

To protect this compound from degradation and enhance its penetration into the skin, encapsulation within nano-sized delivery systems is a highly effective approach.

  • Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. Liposomes can improve the stability of this compound and facilitate its delivery into the deeper layers of the epidermis.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Their small droplet size provides a large surface area for drug absorption and can enhance the skin permeation of this compound.

Experimental Protocols

Formulation Preparation

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve phosphatidylcholine and cholesterol (e.g., in a 4:1 w/w ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Add this compound to the lipid solution and mix until fully dissolved.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature below 40°C to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours.

  • To obtain smaller and more uniform vesicles, sonicate the liposomal suspension using a probe sonicator or subject it to high-pressure homogenization.

  • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion containing this compound using high-pressure homogenization.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol®, Propylene Glycol)

  • Deionized water

Procedure:

  • Dissolve this compound in the oil phase.

  • In a separate container, dissolve the surfactant and co-surfactant in deionized water to form the aqueous phase.

  • Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer to form a coarse emulsion.

  • Pass the coarse emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.

  • Characterize the nanoemulsion for droplet size, PDI, zeta potential, and drug content.

Stability Studies

Objective: To evaluate the physical and chemical stability of the this compound formulation under different storage conditions.

Procedure:

  • Store the formulation in sealed, light-protected containers at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3 months).

  • At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze for:

    • Physical stability: Visual appearance, pH, viscosity, and particle size (for nano-formulations).

    • Chemical stability: Quantification of this compound content using a validated HPLC method.

In Vitro Skin Permeation Study

Objective: To assess the permeation of this compound from the topical formulation through the skin.

Apparatus: Franz diffusion cells.

Membrane: Excised human or animal (e.g., porcine) skin.

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with a suitable receptor medium (e.g., PBS with a solubility enhancer for this compound) and maintain the temperature at 32 ± 1°C.

  • Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, collect samples from the receptor compartment and replace with fresh receptor medium.

  • At the end of the study, dismantle the apparatus, and separate the epidermis and dermis. Extract this compound from the skin layers.

  • Analyze the concentration of this compound in the receptor medium and skin extracts by HPLC.

  • Calculate the cumulative amount of this compound permeated per unit area and the skin deposition.

Table 2: Typical Parameters for In Vitro Skin Permeation Study

ParameterValue/Condition
Diffusion CellFranz Diffusion Cell
MembraneHuman or Porcine Skin (approx. 500 µm thick)
Receptor MediumPBS (pH 7.4) with 20% Ethanol or 0.5% Tween 80
Temperature32 ± 1°C
Stirring Speed600 rpm
Sampling Times1, 2, 4, 6, 8, 12, 24 hours
Biological Activity Assays

Objective: To determine the free radical scavenging activity of the this compound formulation.

Procedure:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Add different concentrations of the this compound formulation (or extracted active) to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Procedure:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

Table 3: Representative Concentrations for In Vitro Biological Assays

AssayCell LineThis compound Concentration RangeExpected Outcome
Antioxidant (DPPH)-1 - 100 µg/mLDose-dependent increase in radical scavenging
Anti-inflammatory (NO)RAW 264.75 - 50 µg/mLDose-dependent inhibition of NO production
Collagen SynthesisHuman Dermal Fibroblasts10 - 100 µg/mLIncreased production of Type I collagen

Objective: To assess the effect of this compound on collagen production in skin cells.

Procedure:

  • Culture primary Human Dermal Fibroblasts in a suitable medium.

  • Treat the cells with different concentrations of this compound for 48-72 hours.

  • Collect the cell culture supernatant and/or cell lysate.

  • Quantify the amount of Type I collagen using an ELISA kit (e.g., Procollagen Type I C-peptide EIA kit).

  • Alternatively, analyze the expression of collagen-related genes (e.g., COL1A1) using RT-qPCR.

Signaling Pathways and Mechanisms of Action

This compound exerts its beneficial effects on the skin through the modulation of several key signaling pathways.

Antioxidant and Anti-inflammatory Effects

This compound's antioxidant activity involves direct scavenging of reactive oxygen species (ROS). Its anti-inflammatory effects are mediated, in part, by the inhibition of the NF-κB signaling pathway.[3] By preventing the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and enzymes such as iNOS, which is responsible for NO production.

NF_kB_Inhibition Pro-inflammatory Stimuli (e.g., UV, LPS) Pro-inflammatory Stimuli (e.g., UV, LPS) IKK Activation IKK Activation Pro-inflammatory Stimuli (e.g., UV, LPS)->IKK Activation This compound This compound This compound->IKK Activation Inhibits IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) NF-κB Translocation to Nucleus->Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Inflammation Inflammation Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, Cytokines)->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.

Anti-aging Effects: Collagen Synthesis and MMP Inhibition

This compound promotes an anti-aging effect by stimulating collagen synthesis and inhibiting its degradation. It achieves this by activating the TGF-β/Smad signaling pathway, which upregulates the expression of collagen genes.[4] Concurrently, it can inhibit the activity of Matrix Metalloproteinases (MMPs), enzymes responsible for breaking down collagen and other extracellular matrix proteins, often by suppressing the MAPK signaling pathway.[4][5]

Anti_Aging_Pathway cluster_collagen Collagen Synthesis cluster_mmp MMP Inhibition Procyanidin C2_collagen This compound TGF-β Receptor TGF-β Receptor Procyanidin C2_collagen->TGF-β Receptor Activates Smad2/3 Phosphorylation Smad2/3 Phosphorylation TGF-β Receptor->Smad2/3 Phosphorylation Smad4 Complex Smad4 Complex Smad2/3 Phosphorylation->Smad4 Complex Nuclear Translocation_collagen Nuclear Translocation Smad4 Complex->Nuclear Translocation_collagen Collagen Gene Expression Collagen Gene Expression Nuclear Translocation_collagen->Collagen Gene Expression Increased Collagen Production Increased Collagen Production Collagen Gene Expression->Increased Collagen Production Procyanidin C2_mmp This compound MAPK Pathway (e.g., ERK, JNK, p38) MAPK Pathway (e.g., ERK, JNK, p38) Procyanidin C2_mmp->MAPK Pathway (e.g., ERK, JNK, p38) Inhibits AP-1 Activation AP-1 Activation MAPK Pathway (e.g., ERK, JNK, p38)->AP-1 Activation MMP Gene Expression (e.g., MMP-1) MMP Gene Expression (e.g., MMP-1) AP-1 Activation->MMP Gene Expression (e.g., MMP-1) Collagen Degradation Collagen Degradation MMP Gene Expression (e.g., MMP-1)->Collagen Degradation

Caption: this compound's dual anti-aging mechanism.

Experimental Workflow

The following diagram outlines a logical workflow for the development and evaluation of a topical this compound formulation.

Experimental_Workflow Start Start Formulation Development Formulation Development Start->Formulation Development Physicochemical Characterization Physicochemical Characterization Formulation Development->Physicochemical Characterization Stability Testing Stability Testing Physicochemical Characterization->Stability Testing In Vitro Skin Permeation In Vitro Skin Permeation Stability Testing->In Vitro Skin Permeation In Vitro Efficacy Studies In Vitro Efficacy Studies In Vitro Skin Permeation->In Vitro Efficacy Studies Data Analysis & Conclusion Data Analysis & Conclusion In Vitro Efficacy Studies->Data Analysis & Conclusion End End Data Analysis & Conclusion->End

Caption: Workflow for topical this compound formulation development.

Conclusion

This compound holds significant promise as a bioactive ingredient in dermatological formulations. Its successful application, however, is contingent on overcoming its inherent stability and delivery challenges. The use of advanced formulation strategies such as liposomes and nanoemulsions is crucial for enhancing its efficacy. The protocols and mechanistic insights provided in this document offer a comprehensive guide for researchers and drug development professionals to formulate and evaluate novel topical products containing this compound for improved skin health.

References

Techniques for Labeling Procyanidin C2 for Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2, a trimeric proanthocyanidin composed of three (+)-catechin units, is a polyphenolic compound found in various plant-based foods and beverages, including grapes, cocoa, and red wine.[1][2] It has garnered significant interest in the scientific community for its potent antioxidant properties and potential health benefits.[1] To elucidate its mechanisms of action, metabolic fate, and distribution in biological systems, tracer studies employing labeled this compound are indispensable. This document provides detailed application notes and protocols for the radioactive, stable isotope, and fluorescent labeling of this compound.

Labeling Strategies for this compound

The selection of a labeling strategy for this compound depends on the specific research question and the available analytical instrumentation. The primary methods include:

  • Radioactive Isotope Labeling: Primarily with Carbon-14 (¹⁴C) or Tritium (³H), this method offers high sensitivity for in vivo mass balance, bioavailability, and metabolic studies.

  • Stable Isotope Labeling: Utilizing isotopes such as Carbon-13 (¹³C) or Deuterium (²H), this non-radioactive method is ideal for metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

  • Fluorescent Labeling: Involves the conjugation of a fluorescent dye to this compound, enabling visualization of its cellular and subcellular distribution through fluorescence microscopy.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the different labeling techniques for procyanidins, based on available literature for similar compounds. It is important to note that these values are estimates and will require optimization for this compound.

Labeling TechniqueIsotope/DyeTypical Specific Activity / Labeling EfficiencyKey ApplicationsAnalytical Method
Radioactive Isotope Labeling ¹⁴C>98% radiochemical purityMass balance, bioavailability, ADME studiesLiquid Scintillation Counting, HPLC with radiometric detection
³HHigh specific activity achievableReceptor binding assays, metabolic studiesLiquid Scintillation Counting
Stable Isotope Labeling ¹³CHigh isotopic enrichment (>95%)Metabolic flux analysis, quantitative MS (internal standard)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Fluorescent Labeling Fluorescein isothiocyanate (FITC)Variable (dependent on reaction conditions)Cellular uptake and localization studiesFluorescence Microscopy, Flow Cytometry
Cyanine dyes (e.g., Cy5)Variable (dependent on reaction conditions)In vivo imaging, multiplexed analysisFluorescence Imaging Systems

Experimental Protocols

Radioactive Isotope Labeling: Synthesis of [¹⁴C]this compound

This protocol outlines a biosynthetic approach for the production of [¹⁴C]this compound using plant cell suspension cultures, adapted from methods used for other flavonoids.

Principle: Plant cell cultures capable of producing proanthocyanidins are fed with a ¹⁴C-labeled precursor, typically [U-¹⁴C]sucrose. The cells incorporate the radiolabel into their metabolic pathways, leading to the biosynthesis of ¹⁴C-labeled flavonoids, including this compound.

Materials:

  • Plant cell suspension culture (e.g., from grape - Vitis vinifera)

  • Gamborg's B5 medium (or other suitable plant cell culture medium)

  • [U-¹⁴C]Sucrose

  • Sterile water

  • Extraction solvents: Acetone, Methanol, Ethyl acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a radiometric detector

  • Liquid scintillation counter

Protocol:

  • Cell Culture Initiation: Establish and maintain a healthy plant cell suspension culture known to produce procyanidins.

  • Precursor Feeding: To a log-phase cell culture, add sterile-filtered [U-¹⁴C]sucrose to the medium. The final concentration and specific activity should be optimized based on the cell line and desired labeling efficiency.

  • Incubation: Incubate the cell culture under standard growth conditions (e.g., 25°C, constant shaking) for a period determined by the biosynthesis rate of procyanidins (typically 7-14 days).

  • Harvesting: Separate the cells from the medium by vacuum filtration.

  • Extraction: Extract the labeled flavonoids from the harvested cells using a mixture of acetone and water (e.g., 70:30 v/v). Repeat the extraction multiple times to ensure complete recovery.

  • Purification:

    • Concentrate the crude extract under reduced pressure.

    • Perform a liquid-liquid extraction with ethyl acetate to partition the procyanidins.

    • Further purify the ethyl acetate fraction using solid-phase extraction (SPE) on a C18 cartridge to remove polar impurities.

    • Isolate [¹⁴C]this compound using preparative HPLC with a suitable column (e.g., diol or C18) and a gradient of acetonitrile in acidified water.

  • Quantification and Analysis:

    • Collect the fraction corresponding to the this compound peak.

    • Determine the radiochemical purity and specific activity using analytical HPLC coupled with a radiometric detector and a UV detector.

    • Confirm the identity of the labeled compound by co-elution with an authentic this compound standard and by mass spectrometry.

    • Quantify the total radioactivity using a liquid scintillation counter.

Stable Isotope Labeling: Synthesis of [¹³C]this compound

This protocol describes a chemical synthesis approach for producing [¹³C]this compound, based on established methods for synthesizing procyanidins and incorporating stable isotopes into flavonoid structures.[3][4][5]

Principle: The synthesis involves the Lewis acid-mediated condensation of a ¹³C-labeled catechin monomer (electrophile) with a dimeric catechin nucleophile. The ¹³C label is introduced early in the synthesis of the catechin monomer.

Materials:

  • [¹³C]-labeled precursor (e.g., [1-¹³C]acetic acid)

  • Protected catechin derivatives

  • Lewis acids (e.g., AgBF₄, AgOTf, TMSOTf)

  • Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)

  • Reagents for protection and deprotection of hydroxyl groups (e.g., benzyl bromide, acetic anhydride, palladium on carbon)

  • Silica gel for column chromatography

  • HPLC system for purification

  • NMR spectrometer and Mass spectrometer for characterization

Protocol:

  • Synthesis of ¹³C-labeled Catechin Electrophile:

    • Synthesize a ¹³C-labeled catechin monomer where the ¹³C is incorporated into the flavonoid backbone. This can be achieved by using a ¹³C-labeled starting material such as [1-¹³C]acetic acid in the construction of the A-ring of the flavonoid.

    • Protect the hydroxyl groups of the labeled catechin, for example, by benzylation.

    • Introduce a leaving group at the C4 position to create the electrophile.

  • Synthesis of Dimeric Catechin Nucleophile:

    • Synthesize a protected catechin dimer which will act as the nucleophile. This can be prepared by the condensation of two protected catechin monomers.

  • Condensation Reaction:

    • In an anhydrous and inert atmosphere, dissolve the ¹³C-labeled catechin electrophile and the dimeric catechin nucleophile in an appropriate solvent (e.g., dichloromethane).

    • Cool the reaction mixture to a low temperature (e.g., -78°C).

    • Add a Lewis acid (e.g., TMSOTf) dropwise to catalyze the condensation reaction, forming the trimeric procyanidin backbone.

  • Deprotection:

    • After the reaction is complete, quench the reaction and purify the protected ¹³C-labeled this compound by silica gel chromatography.

    • Remove the protecting groups (e.g., by hydrogenolysis using H₂ and Pd/C for benzyl groups) to yield [¹³C]this compound.

  • Purification and Characterization:

    • Purify the final product using preparative HPLC.

    • Confirm the structure and isotopic enrichment of [¹³C]this compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Fluorescent Labeling: Conjugation of a Fluorescent Dye to this compound

This protocol provides a general method for conjugating an amine-reactive fluorescent dye to this compound, assuming a suitable derivative of this compound with a primary amine can be synthesized.

Principle: An amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester, reacts with a primary amine group on a modified this compound to form a stable amide bond, resulting in a fluorescently labeled molecule.

Materials:

  • Amine-derivatized this compound

  • Amine-reactive fluorescent dye (e.g., FITC, Cy5-NHS ester)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification

Protocol:

  • Synthesis of Amine-Derivatized this compound:

    • Synthesize a derivative of this compound that incorporates a linker with a terminal primary amine. This requires a multi-step chemical synthesis to selectively modify one of the hydroxyl groups.

  • Dye Preparation:

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to prepare a stock solution.

  • Conjugation Reaction:

    • Dissolve the amine-derivatized this compound in the reaction buffer.

    • Slowly add a molar excess of the fluorescent dye stock solution to the this compound solution while stirring. The optimal dye-to-protein molar ratio should be determined experimentally.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the fluorescently labeled this compound from the unreacted dye using size-exclusion chromatography or preparative HPLC.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the dye and this compound.

    • Confirm the purity of the conjugate by analytical HPLC.

Signaling Pathways and Experimental Workflows

Procyanidins are known to modulate several key signaling pathways involved in cellular processes like antioxidant defense, inflammation, and cell survival. Tracer studies with labeled this compound can help to quantitatively assess its impact on these pathways.

This compound and the Nrf2/ARE Antioxidant Pathway

Procyanidins can activate the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.[6][7][8][9][10] Labeled this compound can be used to trace its direct or indirect effects on the components of this pathway.

Nrf2_Pathway Procyanidin_C2 This compound Keap1 Keap1 Procyanidin_C2->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Keap1->Ub promotes ubiquitination Nrf2->Ub Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n translocation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound activates the Nrf2/ARE pathway.

This compound and the PI3K/Akt Signaling Pathway

Procyanidins have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells and plays a crucial role in cell survival and proliferation.[11][12][13][14]

PI3K_Akt_Pathway Procyanidin_C2 This compound PI3K PI3K Procyanidin_C2->PI3K inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream_Effectors Downstream Effectors (e.g., Bad, GSK-3β) Akt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for In Vivo Tracer Studies

The following workflow outlines a typical in vivo study using labeled this compound to investigate its absorption, distribution, metabolism, and excretion (ADME).

InVivo_Workflow start Labeled this compound (¹⁴C, ¹³C, or Fluorescent) admin Administration to Animal Model (e.g., oral gavage) start->admin collection Sample Collection (Blood, Urine, Feces, Tissues) admin->collection analysis Sample Analysis collection->analysis quantification Quantification of Label analysis->quantification metabolite_id Metabolite Identification analysis->metabolite_id data_analysis Pharmacokinetic & Metabolic Modeling quantification->data_analysis metabolite_id->data_analysis end Determination of ADME Profile data_analysis->end

Caption: Workflow for an in vivo tracer study with labeled this compound.

References

Troubleshooting & Optimization

Optimizing extraction yield of Procyanidin C2 from plant matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the extraction yield of Procyanidin C2 from various plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound?

This compound is a B-type proanthocyanidin trimer found in a variety of plants. Some of the most significant natural sources include grape seeds (Vitis vinifera), wine, barley (Hordeum vulgare), cocoa (Theobroma cacao), cranberries, and pine bark.[1][2] The concentration of this compound can vary depending on the plant species, variety, and growing conditions.

Q2: Which solvent system is most effective for extracting this compound?

There is no single "best" solvent, as the optimal choice depends on the plant matrix and the desired purity of the extract. However, aqueous mixtures of organic solvents are generally most effective.

  • Aqueous Acetone (typically 70% v/v): Widely considered one of the most efficient solvents for extracting procyanidins, including trimers like C2, from sources like grape seeds and cocoa.[3]

  • Aqueous Methanol/Ethanol: Also effective, particularly for lower molecular weight procyanidins.[4][5] Methanol has been noted as a good solvent for catechins and epicatechins, the building blocks of procyanidins.

  • Dimethyl Sulfoxide (DMSO): Studies have shown that 70-80% DMSO can be highly effective for extracting a broad range of procyanidin oligomers.

Acidification of the solvent (e.g., with 0.1-1% formic or acetic acid) is a common practice to improve the stability and extraction yield of procyanidins by maintaining a low pH.[6]

Q3: What are the key parameters to consider for optimizing extraction yield?

Optimizing this compound extraction involves a multi-parameter approach:

  • Solvent Composition: The ratio of organic solvent to water significantly impacts extraction efficiency.[6]

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) generally increases extraction yield, but a balance must be struck to avoid excessive solvent use.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent interaction, enhancing extraction.

  • Temperature: Higher temperatures can increase solubility and extraction rates, but excessive heat can lead to the degradation of procyanidins.[5]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds.

  • pH: Maintaining an acidic environment (pH 2-4) can prevent the degradation of procyanidins.

Troubleshooting Guide

Issue 1: Low Extraction Yield of this compound

Potential Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the solvent may not be suitable for this compound in your specific matrix. Test a range of solvents, such as 70% acetone, 70% methanol, and 70% ethanol, with and without acidification (e.g., 0.5% acetic acid).[7]
Suboptimal Solid-to-Liquid Ratio The amount of solvent may be insufficient to fully extract the procyanidins. Try increasing the solvent volume relative to the sample weight (e.g., from 1:10 to 1:20 w/v).[7]
Insufficient Cell Lysis The plant material may not be adequately ground. Ensure the sample is milled to a fine, consistent powder to maximize surface area.
Degradation During Extraction Procyanidins are sensitive to high temperatures and alkaline pH.[4] Avoid excessive heat and consider performing the extraction at room temperature or even in an ice bath. Ensure the extraction solvent is slightly acidic.
Complex Formation Procyanidins can bind to proteins and carbohydrates in the plant matrix, hindering their extraction. Pre-treatment of the sample to remove these interfering substances may be necessary.

Issue 2: Poor Reproducibility of Results

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Variations in particle size and homogeneity of the plant material can lead to inconsistent results. Standardize the grinding and mixing protocol for all samples.
Fluctuations in Extraction Conditions Minor changes in temperature, extraction time, or agitation speed can affect the yield. Use a temperature-controlled shaker or water bath and a timer to ensure consistency.
Solvent Evaporation During longer extraction times, volatile organic solvents can evaporate, changing the solvent-to-water ratio. Keep extraction vessels tightly sealed.
Incomplete Extraction The extraction time may be too short. Perform a time-course experiment to determine the point at which the yield of this compound plateaus.

Issue 3: Co-extraction of Impurities

Potential Cause Troubleshooting Step
Non-selective Solvent The chosen solvent may be extracting a wide range of other compounds. Consider a multi-step extraction with solvents of varying polarity to fractionate the extract.
Presence of Pigments and Other Polyphenols Chlorophylls, anthocyanins, and other phenolic compounds are often co-extracted. A solid-phase extraction (SPE) clean-up step using a cartridge like Sephadex LH-20 can help purify the procyanidin fraction.[8]
Extraction of Lipids For fatty matrices like cocoa or grape seeds, a pre-extraction step with a non-polar solvent like hexane is recommended to remove lipids.[9]

Data Presentation: Comparison of Extraction Solvents

The following table summarizes the total procyanidin yield from fat-free cocoa using different optimized solvent systems. While not specific to this compound, it provides a valuable comparison of solvent efficiencies for this class of compounds.

Solvent System Total Procyanidin Yield (mg/g) Optimal for Reference
80% DMSO47.8Low molecular weight procyanidins
70% DMSO56.3Total procyanidins & high molecular weight
70% Acetone46.8Total procyanidins
70% Methanol36.8Total procyanidins

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant matrix.

  • Sample Preparation:

    • Dry the plant material at 40°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (<0.5 mm).

    • For lipid-rich samples, defat by stirring with n-hexane (1:5 w/v) for 6-8 hours at room temperature, then air-dry the residue.

  • Extraction:

    • Weigh 1 g of the powdered sample into a conical flask.

    • Add 20 mL of 70% (v/v) aqueous acetone containing 0.5% (v/v) acetic acid.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 30°C) for 30 minutes.[7]

  • Sample Recovery:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with another 20 mL of the solvent mixture and repeat the centrifugation.

    • Pool the supernatants.

  • Solvent Removal:

    • Evaporate the acetone from the pooled supernatant using a rotary evaporator at <40°C.

    • The remaining aqueous solution can be used for analysis or further purification.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation:

    • Filter the final aqueous extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Method: Normal-phase HPLC is often preferred for separating procyanidin oligomers.[8]

    • Column: A diol or silica-based column.

    • Mobile Phase: A gradient of solvents is typically used. For example:

      • Mobile Phase A: Acetonitrile:Acetic Acid (98:2, v/v)

      • Mobile Phase B: Methanol:Water:Acetic Acid (95:3:2, v/v/v)

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 278 nm and emission at 360 nm.[8]

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard.

    • Identify and integrate the peak corresponding to this compound in the sample chromatogram.

    • Calculate the concentration based on the calibration curve.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_recover 3. Recovery & Purification cluster_analysis 4. Analysis Start Plant Material Drying Drying (40°C) Start->Drying Grinding Grinding (<0.5mm) Drying->Grinding Defatting Defatting (with Hexane, optional) Grinding->Defatting Extraction Add Solvent (e.g., 70% Acetone) Ultrasound-Assisted Extraction (30 min) Defatting->Extraction Centrifugation Centrifugation (4000 rpm) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reextraction Re-extract Pellet Centrifugation->Reextraction Pooling Pool Supernatants Supernatant->Pooling Reextraction->Pooling Evaporation Rotary Evaporation (<40°C) Pooling->Evaporation SPE Solid-Phase Extraction (optional) Evaporation->SPE Analysis HPLC-FLD Analysis SPE->Analysis

Caption: Workflow for this compound Extraction and Analysis.

References

Technical Support Center: Procyanidin C2 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation kinetics of Procyanidin C2 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a B-type proanthocyanidin trimer, consisting of three (+)-catechin units linked together.[1][2] As a polyphenolic compound, it is susceptible to degradation, which can impact its biological activity, quantification, and the overall integrity of experimental results. Understanding its stability is crucial for accurate in vitro and in vivo studies, as well as for the formulation of pharmaceuticals or nutraceuticals.

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of procyanidins, including this compound, is significantly affected by several environmental factors:

  • pH: Procyanidins are generally more stable in acidic conditions (pH < 4) and are highly unstable in neutral to alkaline conditions (pH > 7), where they are prone to oxidative degradation.[3]

  • Temperature: Elevated temperatures accelerate the degradation of procyanidins.[4] Thermal degradation can lead to both the breakdown of the trimer into smaller units and chemical modifications.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of phenolic compounds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at neutral or alkaline pH.[3]

  • Solvent Composition: The type of solvent used can influence the stability of this compound. For instance, aqueous solutions may facilitate hydrolysis, while the presence of antioxidants in the solvent can help to mitigate degradation.[5]

Q3: What are the expected degradation products of this compound?

While specific studies on this compound are limited, based on research on similar procyanidins like C1 and B2, the degradation of this compound is expected to proceed through several pathways:[2][6]

  • Depolymerization: The interflavan bonds can cleave, leading to the formation of smaller units, namely Procyanidin B2 (a dimer of (+)-catechin) and the monomer (+)-catechin.

  • Epimerization: The stereochemistry of the catechin units can change, leading to the formation of isomers containing (-)-epicatechin units.

  • Oxidation: The molecule can be oxidized, particularly at higher pH, which may lead to the formation of A-type procyanidins (containing an additional ether linkage) or other oxidation products.[7]

Q4: How can I monitor the degradation of this compound in my experiments?

The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[3][5][8]

  • Reversed-phase HPLC with UV detection (at 280 nm) can be used to separate this compound from its degradation products. A decrease in the peak area of this compound over time indicates degradation.

  • HPLC-MS/MS provides more definitive identification of the degradation products by providing molecular weight and fragmentation data.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid loss of this compound peak in HPLC analysis. 1. Unstable solution pH (neutral or alkaline).2. High temperature of the solution or autosampler.3. Presence of oxygen in the solvent.4. Microbial contamination.1. Prepare solutions in a slightly acidic buffer (e.g., pH 3-4) using purified water.2. Keep solutions on ice or in a cooled autosampler (e.g., 4°C).3. Degas solvents before use.4. Filter-sterilize solutions if they are to be stored for extended periods.
Appearance of multiple new peaks in the chromatogram. 1. Degradation of this compound into smaller fragments (monomers, dimers).2. Isomerization (epimerization) of this compound or its degradation products.1. Use HPLC-MS to identify the molecular weights of the new peaks to confirm if they are expected degradation products.2. Compare the retention times with available standards of potential degradation products (e.g., (+)-catechin, Procyanidin B2).
Poor reproducibility of stability data. 1. Inconsistent preparation of stock and working solutions.2. Variability in incubation conditions (temperature, light exposure).3. Instability of the compound during the analytical run.1. Prepare fresh solutions for each experiment from a well-characterized solid sample.2. Use a calibrated incubator or water bath with controlled temperature and protect samples from light by using amber vials or covering them with aluminum foil.3. Ensure the HPLC method is robust and the autosampler is cooled.
Difficulty in quantifying this compound and its degradation products. 1. Lack of commercially available standards for all degradation products.2. Co-elution of peaks.1. If standards are unavailable, use relative peak areas to assess the extent of degradation. For identification, rely on mass spectrometry data.2. Optimize the HPLC gradient, column chemistry, or mobile phase composition to improve peak separation.

Data on Factors Affecting this compound Stability

Due to limited published data specifically on the degradation kinetics of this compound, the following table summarizes the qualitative effects of various factors and the likely degradation pathways. The degradation of procyanidins typically follows first-order kinetics.[4][10]

Factor Effect on Stability Primary Degradation Pathway(s) Expected Degradation Products
pH Stable at acidic pH (<4). Unstable at neutral and alkaline pH (>7).Oxidation, DepolymerizationOxidized trimers, Procyanidin B2, (+)-Catechin
Temperature Stability decreases with increasing temperature.Depolymerization, EpimerizationProcyanidin B2, (+)-Catechin, Isomers of C2
Light (UV) Can induce degradation.PhotodegradationVarious smaller phenolic compounds
Oxygen Promotes degradation, especially at higher pH.OxidationOxidized trimers, A-type procyanidins

Experimental Protocols

Protocol for Assessing Thermal Stability of this compound

This protocol outlines a general method for determining the thermal degradation kinetics of this compound at a specific pH.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of purified this compound.

    • Dissolve in a suitable solvent (e.g., methanol or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Working Solutions:

    • Prepare a buffer solution at the desired pH (e.g., 0.1 M citrate buffer at pH 4.0 or phosphate buffer at pH 7.4).

    • Dilute the this compound stock solution with the buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubation:

    • Aliquot the working solution into multiple amber HPLC vials.

    • Place the vials in a calibrated water bath or incubator set to the desired temperature (e.g., 40°C, 60°C, 80°C).

  • Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.

    • Immediately quench the degradation reaction by placing the vial in an ice bath.

  • HPLC Analysis:

    • Analyze the samples by reversed-phase HPLC with UV detection at 280 nm.

    • Use a suitable C18 column and a gradient elution with acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Plot the natural logarithm of the ratio of the peak area at time 't' to the initial peak area (ln(A_t/A_0)) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (-k).

    • Calculate the half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Buffered Working Solution stock->working incubate Incubate at Controlled Temperature working->incubate sample Sample at Time Intervals incubate->sample quench Quench Reaction (Ice Bath) sample->quench hplc HPLC Analysis quench->hplc data Calculate Rate Constant (k) and Half-life (t1/2) hplc->data

Caption: Workflow for assessing the thermal stability of this compound.

Potential Degradation Pathways of this compound

G cluster_products Degradation Products PC2 This compound (Trimer) PB2 Procyanidin B2 (Dimer) PC2->PB2 Depolymerization (Heat, Acid/Base) Isomers Isomers of C2 (e.g., containing epicatechin) PC2->Isomers Epimerization (Heat) Oxidized Oxidized Products (e.g., A-type trimers) PC2->Oxidized Oxidation (O2, High pH) CAT (+)-Catechin (Monomer) PB2->CAT Depolymerization

Caption: Likely degradation pathways for this compound in solution.

References

Troubleshooting low resolution in HPLC analysis of Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Procyanidin C2 HPLC Analysis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low resolution during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low resolution in this compound HPLC analysis?

A1: Low resolution in the HPLC analysis of this compound, resulting in overlapping or broad peaks, can stem from several factors.[1][2] The most common issues include an unoptimized mobile phase, degradation of the HPLC column, incorrect flow rate or temperature, and overloading the column with the sample.[1][3] For procyanidins, which are complex oligomers, achieving good separation can be particularly challenging.[4]

Q2: My this compound peak is tailing. What could be the cause and how do I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution.[5][6] For procyanidins, this can be caused by secondary interactions between the analyte and the stationary phase, especially with silica-based columns where residual silanol groups can interact with the polar procyanidin molecules.[7][8] To address this, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups, thereby reducing these secondary interactions.[8]

  • Column Choice: Using a highly deactivated or end-capped column can minimize the number of available silanol groups.[7]

  • Sample Overload: Injecting too much sample can lead to peak tailing; try reducing the injection volume or sample concentration.[1][6]

Q3: I'm observing peak fronting for this compound. What does this indicate?

A3: Peak fronting, where the first half of the peak is broader, is the opposite of peak tailing.[5] This issue is often related to poor sample solubility in the mobile phase or column overload.[5][6] Ensure your this compound sample is fully dissolved in a solvent compatible with the mobile phase. If solubility is not the issue, reducing the sample concentration or injection volume can often resolve the problem.[5]

Q4: Can the choice of HPLC column significantly impact the resolution of this compound?

A4: Absolutely. The choice of stationary phase is critical for the successful separation of procyanidins.

  • Normal-Phase HPLC (e.g., Diol columns): This is often preferred for separating procyanidin oligomers based on their degree of polymerization.[4][9]

  • Reversed-Phase HPLC (e.g., C18 columns): These columns are effective for separating individual oligomers with a lower degree of polymerization (typically below DP=5).[4][10] Using a column with smaller particles or a solid-core particle architecture can also enhance resolution and efficiency.[3]

Troubleshooting Guide for Low Resolution

Mobile Phase Optimization

An improperly constituted mobile phase is a frequent cause of poor separation.[1] The composition, pH, and purity of the mobile phase are all critical for achieving optimal resolution.[11]

  • Symptom: Peaks are broad and not well-separated.

  • Possible Cause: The mobile phase composition is not optimal for this compound elution.

  • Solution:

    • Adjust Solvent Ratio: Systematically vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the organic content generally decreases retention time, while decreasing it can improve the separation of closely eluting peaks.[12]

    • Modify pH: For ionizable compounds, small adjustments in the mobile phase pH can significantly alter selectivity.[12] The addition of acids like formic acid or acetic acid is common in procyanidin analysis to improve peak shape and resolution.[13]

    • Solvent Purity and Degassing: Always use high-purity HPLC-grade solvents.[12] Ensure the mobile phase is properly degassed to prevent air bubbles from causing baseline noise and affecting pump performance.[1]

Column-Related Issues

The analytical column is the heart of the separation process, and its condition is paramount for good resolution.

  • Symptom: Loss of resolution over time, increased backpressure, and peak broadening.

  • Possible Cause: Column degradation, contamination, or a clogged frit.[1]

  • Solution:

    • Column Cleaning: Regularly clean the column according to the manufacturer's instructions. A reverse flush can sometimes dislodge particulates from the inlet frit.[12]

    • Use of Guard Columns: Employ a guard column to protect the analytical column from strongly retained impurities in the sample.

    • Column Replacement: If cleaning and other troubleshooting steps do not restore performance, the column may have reached the end of its lifespan and needs to be replaced.[12]

Flow Rate and Temperature Adjustments

Both flow rate and temperature can be adjusted to fine-tune the separation.

  • Symptom: Co-eluting or poorly resolved peaks.

  • Possible Cause: Sub-optimal flow rate or column temperature.

  • Solution:

    • Optimize Flow Rate: In general, lowering the flow rate can increase resolution by allowing more time for the analyte to interact with the stationary phase, leading to narrower peaks.[3][14] However, this will also increase the analysis time.[3] Conversely, increasing the flow rate can shorten the run time but may decrease resolution.[3]

    • Adjust Column Temperature: Lowering the column temperature generally increases retention and can improve the resolution of closely eluting compounds.[3][15] Conversely, higher temperatures can decrease viscosity and allow for faster flow rates, but may also lead to sample degradation or reduced resolution.[3] Maintaining a consistent column temperature is crucial for reproducible results.[12]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of procyanidins, including this compound. These values can serve as a starting point for method development and troubleshooting.

ParameterStationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)DetectionReference
Method 1 Diol (5 µm, 250mm x 4.6mm)A: Acetonitrile:Acetic Acid (98:2 v/v)B: Methanol:Water:Acetic Acid (95:3:2 v/v/v)1.030Fluorescence (Ex: 276nm, Em: 316nm)[4]
Method 2 C18 (5 µm, 250mm x 4.6mm)A: Water with 2% Formic AcidB: Water:Acetonitrile (49.75:49.75 v/v) with 0.5% Formic Acid1.030Fluorescence Detector (FLD)[13]
Method 3 DiolA: Dichloromethane-Methanol-Formic Acid-WaterNot SpecifiedNot SpecifiedNot Specified[16]
Method 4 Phenyl (1.7 µm, 2.1 x 100 mm)A: AcetonitrileB: 0.1% Formic Acid0.5Not SpecifiedUV (190-500 nm), MS[17]

Experimental Protocols

General Protocol for this compound Analysis using Normal-Phase HPLC

This protocol is a generalized procedure based on common methods for procyanidin analysis.[4]

  • Sample Preparation:

    • Extract procyanidins from the sample matrix using an appropriate solvent system (e.g., aqueous acetone or methanol).[10]

    • The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.[10]

    • Dissolve the final extract in the initial mobile phase for injection.

  • HPLC System and Column:

    • HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

    • Column: Develosil Diol (5 µm, 250 mm x 4.6 mm) or equivalent.[4]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Acetonitrile:Acetic Acid (98:2 v/v).

    • Mobile Phase B: Methanol:Water:Acetic Acid (95:3:2 v/v/v).

    • A gradient elution is typically used to separate the different procyanidin oligomers. An example gradient can be found in the literature.[16]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 10 µL.

    • Detector Wavelengths: Excitation at 276 nm and Emission at 316 nm.[4]

  • Data Analysis:

    • Identify this compound based on its retention time compared to a certified reference standard.

    • Quantify using a calibration curve prepared from the standard.

Visualizations

Troubleshooting Workflow for Low HPLC Resolution

Troubleshooting_Workflow Start Low Resolution Observed Check_Mobile_Phase Step 1: Verify Mobile Phase - Correct Composition? - Degassed? - Freshly Prepared? Start->Check_Mobile_Phase Optimize_Mobile_Phase Adjust Mobile Phase - Modify Solvent Ratio - Alter pH Check_Mobile_Phase->Optimize_Mobile_Phase Issue Found Check_Column Step 2: Inspect Column - Age and Usage? - Visible Contamination? - High Backpressure? Check_Mobile_Phase->Check_Column No Issue Resolution_OK Resolution Improved Optimize_Mobile_Phase->Resolution_OK Clean_Column Clean or Flush Column Check_Column->Clean_Column Issue Suspected Check_Method_Params Step 3: Review Method Parameters - Flow Rate - Temperature - Injection Volume Check_Column->Check_Method_Params No Issue Replace_Column Replace Column Clean_Column->Replace_Column No Improvement Clean_Column->Resolution_OK Replace_Column->Resolution_OK Adjust_Flow_Rate Optimize Flow Rate (Typically Lower for Better Resolution) Check_Method_Params->Adjust_Flow_Rate Adjust_Temperature Optimize Temperature (Typically Lower for Better Resolution) Check_Method_Params->Adjust_Temperature Reduce_Injection Reduce Injection Volume/ Sample Concentration Check_Method_Params->Reduce_Injection Adjust_Flow_Rate->Resolution_OK Adjust_Temperature->Resolution_OK Reduce_Injection->Resolution_OK

Caption: A workflow diagram for systematically troubleshooting low resolution in HPLC analysis.

Logical Relationships of Low Resolution Causes

Low_Resolution_Causes cluster_Mobile_Phase Mobile Phase cluster_Column Column cluster_Instrument Instrument/Method cluster_Sample Sample Low_Resolution Low Resolution Mobile_Phase Mobile Phase Issues Low_Resolution->Mobile_Phase Column Column Problems Low_Resolution->Column Instrument Instrument/Method Settings Low_Resolution->Instrument Sample Sample-Related Issues Low_Resolution->Sample Incorrect_Composition Incorrect Composition Mobile_Phase->Incorrect_Composition Wrong_pH Inappropriate pH Mobile_Phase->Wrong_pH Degassing Poor Degassing Mobile_Phase->Degassing Degradation Degradation Column->Degradation Contamination Contamination Column->Contamination Wrong_Type Incorrect Stationary Phase Column->Wrong_Type Flow_Rate Sub-optimal Flow Rate Instrument->Flow_Rate Temperature Incorrect Temperature Instrument->Temperature Overload Overload Sample->Overload Solubility Poor Solubility Sample->Solubility

Caption: A diagram illustrating the potential root causes of low HPLC resolution.

References

Technical Support Center: Enhancing the Oral Bioavailability of Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Procyanidin C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound generally low?

This compound, a trimer of catechin units, exhibits low oral bioavailability due to several factors. Its relatively large molecular size limits its passive diffusion across the intestinal epithelium. Furthermore, it is subject to degradation in the gastrointestinal tract and extensive metabolism by the gut microbiota.[1][2] Studies in rats have shown that after oral administration, neither this compound nor its direct catechin derivatives are detected in significant amounts in urine, with the majority of metabolites being small phenolic acids produced by gut flora.[1][2] This suggests poor absorption of the intact trimer.[1][2]

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The main approaches focus on protecting this compound from degradation and enhancing its absorption across the intestinal barrier. These strategies include:

  • Nanoencapsulation: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can protect it from the harsh environment of the GI tract and facilitate its uptake.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, enhancing the solubilization and absorption of lipophilic compounds.[3][4][5][6]

  • Use of Absorption Enhancers: Certain excipients can modulate the permeability of the intestinal epithelium, facilitating the passage of larger molecules like this compound.

Q3: What kind of improvements in bioavailability can be expected with these formulation strategies?

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency of this compound in Lipid-Based Nanoparticles.

Possible Causes:

  • Poor affinity of this compound for the lipid matrix: this compound is a hydrophilic molecule, which can make its incorporation into a lipid matrix challenging.

  • Suboptimal formulation parameters: The ratio of lipid to surfactant, the type of lipid and surfactant used, and the processing conditions can all affect encapsulation efficiency.

  • Drug leakage during preparation: High temperatures or excessive sonication during the formulation process can lead to the degradation or leakage of the encapsulated this compound.

Solutions:

  • Lipid and Surfactant Selection: Screen a variety of lipids and surfactants to find a combination that provides the best solubilization and encapsulation of this compound.

  • Optimize Formulation Ratios: Systematically vary the concentrations of lipid, surfactant, and co-surfactant to identify the optimal formulation for maximizing encapsulation efficiency.

  • Process Optimization: Carefully control the temperature and energy input during the homogenization and sonication steps to prevent drug degradation and leakage. Consider using methods that do not require high temperatures, such as the solvent injection technique for preparing solid lipid nanoparticles.[10]

Problem 2: Inconsistent Results in Caco-2 Cell Permeability Assays.

Possible Causes:

  • Poor monolayer integrity: The Caco-2 cell monolayer may not be fully differentiated or may have compromised tight junctions, leading to variable permeability results.

  • Compound cytotoxicity: High concentrations of this compound or the formulation excipients may be toxic to the Caco-2 cells, affecting monolayer integrity and transport.

  • Non-specific binding: Procyanidins can bind to plasticware and cell membranes, leading to an underestimation of permeability.

Solutions:

  • Monolayer Integrity Verification: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the Caco-2 cell monolayer before and after the permeability assay. A TEER value above 300 Ω·cm² generally indicates a good monolayer integrity.

  • Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT assay) to determine the non-toxic concentration range of your this compound formulation on Caco-2 cells.

  • Use of Bovine Serum Albumin (BSA): Including BSA in the basolateral chamber can help to reduce non-specific binding of lipophilic compounds and better mimic in vivo conditions.

Data Summary

Table 1: In Vivo Metabolism of this compound in Rats

Compound AdministeredTotal Yield of Microbial Metabolites in Urine (% of ingested dose)Parent Compound or Catechin Derivatives Detected in UrineReference
Catechin (monomer)10.6 ± 1.1%Yes[2]
Procyanidin B3 (dimer)6.5 ± 0.2%No[2]
This compound (trimer)0.7 ± 0.1%No[2]
Procyanidin polymer0.5 ± 0.1%No[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection Method

This protocol is a general guideline and should be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Organic solvent (e.g., ethanol, acetone)

  • Purified water

Procedure:

  • Dissolve the solid lipid and this compound in the organic solvent to form the organic phase.

  • Dissolve the surfactant in purified water to form the aqueous phase.

  • Heat both the organic and aqueous phases to a temperature approximately 5-10°C above the melting point of the lipid.

  • Under continuous stirring, rapidly inject the organic phase into the aqueous phase using a syringe with a fine needle.

  • Continue stirring until the organic solvent has completely evaporated, leaving a dispersion of SLNs.

  • The resulting SLN dispersion can be further homogenized using a high-speed homogenizer or ultrasonicator to reduce the particle size.

  • Characterize the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.

Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

Permeability Assay:

  • Wash the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add the test compound (this compound or its formulation) dissolved in HBSS to the apical (A) or basolateral (B) chamber.

  • Add fresh HBSS to the receiver chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Procyanidins have been shown to modulate several key signaling pathways involved in cellular processes like oxidative stress response and inflammation. Below are diagrams illustrating these interactions.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies This compound This compound Nanoformulation Nanoformulation This compound->Nanoformulation Encapsulation (e.g., SLNs, Liposomes) Caco-2 Assay Caco-2 Assay Nanoformulation->Caco-2 Assay Permeability Assessment Animal Model Animal Model Nanoformulation->Animal Model Oral Administration Caco-2 Assay->Animal Model Predicts Oral Absorption Pharmacokinetics Pharmacokinetics Animal Model->Pharmacokinetics Bioavailability Analysis nrf2_pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding Antioxidant Enzymes e.g., HO-1, NQO1 ARE->Antioxidant Enzymes Gene Transcription mapk_pi3k_pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound MEK MEK This compound->MEK Inhibits PI3K PI3K This compound->PI3K Inhibits ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates Inflammation\nProliferation Inflammation Proliferation ERK1/2->Inflammation\nProliferation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth\nSurvival Cell Growth Survival mTOR->Cell Growth\nSurvival

References

Technical Support Center: Enhancing the Solubility of Procyanidin C2 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize Procyanidin C2 for in vitro experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your research.

Troubleshooting Guide

Encountering solubility issues with this compound is a common challenge. This guide provides solutions to frequently encountered problems.

IssuePotential Cause(s)Recommended Solution(s)
This compound powder will not dissolve in aqueous buffers (e.g., PBS). This compound is practically insoluble in water and aqueous buffers at neutral pH.[1][2]Prepare a concentrated stock solution in an appropriate organic solvent first, such as DMSO, ethanol, or methanol. Then, dilute the stock solution into your aqueous buffer or cell culture medium. For Procyanidin B2 and C1, which are structurally similar, solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3][4]
Precipitation occurs immediately upon diluting the organic stock solution into the aqueous medium. "Solvent shock" due to rapid change in solvent polarity. The final concentration in the aqueous medium exceeds the solubility limit of this compound.Add the stock solution to the pre-warmed (37°C) aqueous medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. Prepare an intermediate dilution in a co-solvent system if necessary. Determine the maximum soluble concentration in your specific medium by performing a kinetic solubility test (see Experimental Protocols).
The solution appears clear initially but forms a precipitate over time in the incubator. Temperature-dependent solubility. Instability and degradation of this compound in the cell culture medium. Interaction with media components (e.g., salts, proteins in FBS). pH shift in the medium due to cell metabolism.Pre-warm the medium to 37°C before adding the compound and ensure the incubator temperature is stable. Proanthocyanidins can be unstable in cell culture media; it is advisable to prepare fresh working solutions for each experiment and minimize the incubation time when possible.[5] Test the solubility in a simpler buffer (e.g., PBS) to assess the impact of media components. Use a buffered medium (e.g., with HEPES) to maintain a stable pH.
Inconsistent experimental results despite following the same dissolution protocol. Incomplete initial dissolution of the stock solution. Degradation of the stock solution over time.Use sonication or gentle warming (be cautious as heat can degrade the compound) to ensure the stock solution is fully dissolved. Visually inspect for any undissolved particles. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and structurally similar procyanidins in various solvents. This data can guide your choice of solvent for stock solution preparation.

CompoundSolventConcentrationNotes
This compoundDMSO100 mg/mLRequires sonication for complete dissolution.
Procyanidin B2Ethanol, DMSO, Dimethylformamide~30 mg/mLA stock solution can be made by dissolving in the solvent of choice.[3]
Procyanidin B2PBS (pH 7.2)~10 mg/mLOrganic solvent-free aqueous solutions can be prepared by direct dissolution.[3]
Procyanidin C1Ethanol, DMSO, Dimethylformamide~30 mg/mLA stock solution can be made by dissolving in the solvent of choice.[4]
Procyanidin C1PBS (pH 7.2)~10 mg/mLOrganic solvent-free aqueous solutions can be prepared by direct dissolution.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a trimer of catechin units, belonging to the proanthocyanidin class of polyphenols.[6][7] Like many polyphenols, it has a complex structure with numerous hydroxyl groups, making it poorly soluble in aqueous solutions, which are the basis for most in vitro experimental systems.[1][2] Achieving a stable, soluble form is critical for accurate and reproducible experimental results.

Q2: Which organic solvent is best for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound at high concentrations. Ethanol and methanol are also viable options. The choice of solvent may depend on the tolerance of your specific cell line to the solvent. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the recommended method for preparing a working solution of this compound in cell culture medium?

To minimize precipitation, a serial dilution approach is recommended. First, prepare a high-concentration stock solution in an organic solvent like DMSO. Then, create an intermediate dilution of this stock in the same solvent. Finally, add the intermediate stock dropwise to your pre-warmed cell culture medium while gently mixing. This gradual dilution helps to avoid "solvent shock" and enhances solubility.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

Performing a kinetic solubility assay is the most reliable way to determine the maximum concentration of this compound that remains in solution under your experimental conditions. A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Q5: For how long is a this compound solution stable in cell culture medium?

Proanthocyanidins can be unstable in cell culture media, with stability being dependent on factors like pH, temperature, and media components.[5] It is highly recommended to prepare fresh working solutions of this compound for each experiment. If long-term incubation is necessary, the stability of the compound should be assessed under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO (or ethanol/methanol) to achieve the desired stock concentration (e.g., 100 mg/mL or a specific molarity).

  • Dissolution: Vortex the tube vigorously. If necessary, use a sonicator bath for short intervals until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into single-use, light-protected sterile tubes. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

This protocol uses a serial dilution method to minimize precipitation.

  • Pre-warm Medium: Warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution by diluting your primary stock solution in the same organic solvent. For example, dilute a 100 mM stock 1:10 to create a 10 mM intermediate stock.

  • Final Dilution: While gently swirling or vortexing the pre-warmed medium, add the intermediate (or primary) stock solution dropwise to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM intermediate stock, add 1 µL of the stock to every 1 mL of medium.

  • Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.

  • Application to Cells: Use the freshly prepared working solution immediately for your in vitro experiment.

Protocol 3: Kinetic Solubility Assay in a 96-Well Plate

This assay helps determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.

  • Prepare a Dilution Series: In a 96-well plate, prepare a serial dilution of your this compound stock solution in your complete cell culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same final concentration of the organic solvent) and a medium-only control.

  • Incubation: Cover the plate and incubate it under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 4, or 24 hours).

  • Visual Inspection: After incubation, visually inspect each well for signs of precipitation using a light microscope.

  • Instrumental Analysis (Optional): To quantify precipitation, measure the absorbance or light scattering of each well at a wavelength where this compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in absorbance/scattering compared to the vehicle control indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration that does not show visible precipitation or a significant increase in absorbance/scattering is considered the kinetic solubility of this compound under those conditions.

Visual Guides

Experimental Workflow for this compound Solution Preparation

experimental_workflow start Start stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock intermediate Prepare Intermediate Dilution (Optional but Recommended) stock->intermediate final_dilution Add Stock to Medium Dropwise while Gently Mixing intermediate->final_dilution warm_medium Pre-warm Cell Culture Medium to 37°C warm_medium->final_dilution apply_to_cells Apply Freshly Prepared Working Solution to Cells final_dilution->apply_to_cells end End apply_to_cells->end troubleshooting_logic start Precipitation Observed immediate Immediate Precipitation? start->immediate delayed Delayed Precipitation (in incubator)? start->delayed solvent_shock Potential Cause: Solvent Shock immediate->solvent_shock concentration_high Potential Cause: Concentration Too High immediate->concentration_high temp_instability Potential Cause: Temperature Instability delayed->temp_instability media_interaction Potential Cause: Media Interaction / pH Shift delayed->media_interaction compound_degradation Potential Cause: Compound Degradation delayed->compound_degradation solution1 Solution: Add stock dropwise to warmed, mixing medium. solvent_shock->solution1 solution2 Solution: Determine kinetic solubility and use lower concentration. concentration_high->solution2 solution3 Solution: Ensure stable incubator temp. Pre-warm medium. temp_instability->solution3 solution4 Solution: Use buffered medium (HEPES). Test in simpler buffer. media_interaction->solution4 solution5 Solution: Prepare fresh solutions. Minimize incubation time. compound_degradation->solution5 signaling_pathway cluster_nucleus Nuclear Translocation & Transcription PC2 This compound Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) PC2->Nrf2_Keap1 Induces Dissociation ROS Cellular Stress (e.g., Oxidative Stress) ROS->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Nucleus Nucleus Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Cell_Protection Cellular Protection & Survival Antioxidant_Enzymes->Cell_Protection

References

Preventing oxidation of Procyanidin C2 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of Procyanidin C2 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a B-type proanthocyanidin, which is a trimer composed of three (+)-catechin units linked together. Its structure contains numerous hydroxyl groups on the phenolic rings, which are susceptible to oxidation, especially in the presence of oxygen, light, high temperatures, and non-acidic pH. This oxidation can lead to the degradation of the molecule, affecting its quantification and biological activity.

Q2: What are the visible signs of this compound oxidation in my sample?

Visible signs of oxidation can include a change in the color of your sample extract, often turning brownish. In chromatographic analysis, you might observe a decrease in the peak area or height of this compound, the appearance of new, unidentified peaks, and a general distortion of the chromatogram baseline.

Q3: Which solvent system is best for extracting this compound while minimizing oxidation?

Aqueous acetone (e.g., 70% acetone in water) or aqueous methanol are effective for extracting procyanidins.[1][2] To enhance stability, it is highly recommended to acidify the extraction solvent.[3] The addition of a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1-1%), helps to maintain a low pH environment, which is crucial for preserving the integrity of procyanidins.[3]

Q4: Can I use antioxidants to protect my this compound sample?

Yes, adding an antioxidant to your extraction solvent is a recommended practice.[1] Ascorbic acid (Vitamin C) or ethylenediaminetetraacetic acid (EDTA) are commonly used. Ascorbic acid acts as a sacrificial antioxidant, while EDTA chelates metal ions that can catalyze oxidation reactions.

Q5: How does temperature affect the stability of this compound during sample preparation?

Elevated temperatures can significantly accelerate the degradation of this compound.[4] It is advisable to keep the sample cool throughout the extraction and preparation process. Whenever possible, perform extractions on ice and store extracts at low temperatures (e.g., 4°C for short-term storage or -20°C to -80°C for long-term storage).

Q6: What is the optimal pH range for maintaining this compound stability?

Procyanidins are most stable in acidic conditions, typically at a pH below 4.[4][5][6] As the pH increases towards neutral and alkaline conditions, the rate of degradation and oxidation increases significantly.[4] Therefore, maintaining an acidic environment throughout your sample preparation is critical.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low recovery of this compound 1. Oxidation: The sample has degraded due to exposure to oxygen, high pH, or high temperature. 2. Incomplete Extraction: The solvent system or extraction time may not be optimal.1. Prevent Oxidation: Work quickly, keep samples on ice, use acidified solvents, and consider adding an antioxidant like ascorbic acid. Purging with an inert gas (nitrogen or argon) can also help. 2. Optimize Extraction: Ensure the solvent is appropriate (e.g., 70% acetone) and the extraction time is sufficient. Sonication or vortexing can improve extraction efficiency.
Appearance of unknown peaks in the chromatogram 1. Oxidation Products: The new peaks could be degradation products of this compound. 2. Sample Contamination: The sample may be contaminated with other compounds.1. Confirm Oxidation: Re-prepare the sample using the optimized protocol for preventing oxidation and compare the chromatograms. 2. Ensure Cleanliness: Use clean glassware and high-purity solvents.
Poor peak shape for this compound 1. Column Overload: Injecting too concentrated a sample. 2. Interaction with Metal Ions: Procyanidins can chelate metal ions in the HPLC system.1. Dilute Sample: Dilute the sample before injection. 2. Use a Chelating Agent: Add a small amount of EDTA to the mobile phase to chelate metal ions.
Inconsistent results between replicates 1. Variable Oxidation: Inconsistent sample handling is leading to different levels of degradation. 2. Inhomogeneous Sample: The initial sample material is not uniform.1. Standardize Protocol: Ensure that every step of the sample preparation is performed consistently for all samples. 2. Homogenize Sample: Thoroughly grind and mix the initial sample material before taking aliquots for extraction.

Experimental Protocol: Sample Preparation to Prevent this compound Oxidation

This protocol outlines a method for the extraction and preparation of samples containing this compound for subsequent analysis, such as by HPLC.

Materials:

  • Sample containing this compound (e.g., plant material, food product)

  • Extraction Solvent: 70% Acetone in water (v/v) with 0.1% Formic Acid and 100 µg/mL Ascorbic Acid

  • HPLC-grade solvents (Acetonitrile, Water, Formic Acid)

  • Centrifuge tubes

  • Homogenizer or sonicator

  • Syringe filters (0.45 µm, PTFE or other compatible material)

  • HPLC vials

Procedure:

  • Sample Pre-treatment:

    • If the sample is solid, freeze-dry it and grind it into a fine powder to increase the surface area for extraction.

    • Perform all steps on ice to minimize thermal degradation.

  • Extraction:

    • Weigh an appropriate amount of the powdered sample into a centrifuge tube.

    • Add the pre-chilled extraction solvent (70% Acetone with 0.1% Formic Acid and 100 µg/mL Ascorbic Acid). A solid-to-solvent ratio of 1:20 (w/v) is a good starting point.

    • To minimize exposure to oxygen, you can briefly purge the headspace of the tube with nitrogen or argon gas before sealing.

    • Homogenize the sample using a sonicator or vortex mixer for 15-30 minutes at a low temperature.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid material.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted this compound.

  • Solvent Evaporation (if necessary):

    • If the sample needs to be concentrated, evaporate the acetone from the supernatant under a gentle stream of nitrogen at a low temperature (below 35°C). Avoid complete dryness to prevent irreversible adsorption to the container walls.

  • Reconstitution and Filtration:

    • Reconstitute the extract in an appropriate solvent for your analytical method (e.g., the initial mobile phase of your HPLC gradient).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the sample as soon as possible. If immediate analysis is not possible, store the vials at 4°C for a few hours or at -80°C for longer-term storage.

Data Presentation

Table 1: Representative Stability of this compound under Different Conditions.

The following table provides a qualitative and semi-quantitative overview of this compound stability based on general knowledge of proanthocyanidin chemistry. Actual degradation rates can vary depending on the specific sample matrix.

Condition pH Temperature Antioxidant Atmosphere Relative Stability (over 24h)
Optimal 3-44°CAscorbic AcidInert (Nitrogen)High
Sub-optimal 1 6-74°CNoneAirModerate
Sub-optimal 2 3-425°CNoneAirModerate to Low
Poor > 725°CNoneAirVery Low

Note: This table is for illustrative purposes. For precise quantitative data, a stability study with your specific sample matrix is recommended.

Visualizations

Procyanidin_C2_Oxidation PC2 This compound (Stable) Quinone Quinone Intermediate PC2->Quinone Oxidation Oxidants Oxidizing Agents (O₂, Metal Ions, High pH, Light, Heat) Oxidants->PC2 Degradation Degradation Products (Smaller Phenolic Compounds) Quinone->Degradation Polymerization Polymerized Products (Brown Pigments) Quinone->Polymerization

Caption: Oxidative degradation pathway of this compound.

Sample_Prep_Workflow start Start: Sample pretreatment 1. Sample Pre-treatment (Freeze-dry, Grind on ice) start->pretreatment extraction 2. Extraction (Acidified 70% Acetone + Ascorbic Acid, on ice, N₂ purge) pretreatment->extraction centrifugation 3. Centrifugation (4°C) extraction->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant evaporation 5. Evaporate Acetone (N₂ stream, <35°C) supernatant->evaporation reconstitution 6. Reconstitute in Mobile Phase evaporation->reconstitution filtration 7. Filter (0.45 µm) reconstitution->filtration analysis 8. HPLC/LC-MS Analysis filtration->analysis

Caption: Workflow for this compound sample preparation.

References

Method development for baseline separation of Procyanidin C2 and its oligomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for method development focused on the baseline separation of Procyanidin C2 and its oligomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chromatographic analysis of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating this compound and its oligomers?

A1: The primary challenge lies in the immense structural complexity of procyanidins. As the degree of polymerization (DP) increases, the number of potential isomers grows exponentially. For instance, there are 48 possible isomers for dimeric procyanidins composed of catechin and epicatechin units.[1] This complexity, arising from different monomeric units and varied interflavan linkage points (e.g., C4-C8 or C4-C6), makes achieving baseline separation of individual oligomers and their isomers a significant analytical hurdle.

Q2: Which HPLC column is best suited for separating procyanidin oligomers?

A2: The choice of column depends on the specific separation goal.

  • Normal-Phase (NP) HPLC with a Diol Stationary Phase: This is highly effective for separating procyanidin oligomers based on their degree of polymerization (DP).[2][3][4][5][6] The elution order is typically from lower DP to higher DP.

  • Reversed-Phase (RP) HPLC with a C18 Stationary Phase: RP-HPLC is commonly used for separating lower molecular weight procyanidins (up to tetramers) and their isomers based on hydrophobicity.[3][7] However, resolution can decrease for higher oligomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides a separation based on polarity and can effectively separate procyanidins by their degree of polymerization, with individual isomers often co-eluting.[1][7]

Q3: What are the recommended mobile phases for procyanidin separation?

A3: Mobile phases typically consist of a binary gradient of an aqueous phase and an organic phase, with an acid modifier to improve peak shape and resolution.

  • For Diol Columns (Normal-Phase): A common mobile phase involves a gradient of acidified acetonitrile and a mixture of methanol and water.[2][4] For example, a binary mobile phase of 98:2 acetonitrile/acetic acid and 95:3:2 methanol/water/acetic acid has been successfully used.

  • For C18 Columns (Reversed-Phase): A gradient of water with a small percentage of formic or acetic acid (e.g., 0.1-2%) and acetonitrile or methanol is frequently employed.[3][8][9]

Q4: How can I detect and identify this compound and its oligomers?

A4: Several detection methods can be used:

  • UV-Vis Detection: Procyanidins absorb UV light, typically monitored at around 280 nm.

  • Fluorescence Detection (FLD): FLD offers higher sensitivity and selectivity for procyanidins. Common excitation and emission wavelengths are around 276 nm and 316 nm, or 230 nm and 321 nm, respectively.[6]

  • Mass Spectrometry (MS): Coupling LC with MS (LC-MS) is a powerful tool for identification. Electrospray ionization (ESI) is commonly used. The mass-to-charge ratio (m/z) of the deprotonated molecules can be used to determine the degree of polymerization.[7] Tandem MS (MS/MS) provides fragmentation patterns that help in structural elucidation, distinguishing between A-type and B-type linkages.[7][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its oligomers.

Problem 1: Poor Resolution and Overlapping Peaks

Symptoms:

  • Peaks for different oligomers (e.g., dimers, trimers) are not baseline separated.

  • Isomers of the same oligomer are not resolved.

Possible Causes & Solutions:

G start Poor Resolution cause1 Inappropriate Column Choice start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Gradient Not Optimized start->cause3 cause4 High Flow Rate start->cause4 cause5 Elevated Column Temperature start->cause5 solution1 Solution: For oligomer separation by DP, use a Diol column. For isomer separation, a C18 column may be better for lower DPs. cause1->solution1 solution2 Solution: Adjust acid modifier concentration (e.g., 0.1-0.5% formic/acetic acid). Try different organic solvents (Acetonitrile vs. Methanol). cause2->solution2 solution3 Solution: Decrease the gradient slope (slower increase in organic phase) to improve separation of closely eluting compounds. cause3->solution3 solution4 Solution: Reduce the flow rate to increase interaction time with the stationary phase and improve efficiency. cause4->solution4 solution5 Solution: Lower the column temperature. While higher temperatures can decrease viscosity, they may reduce selectivity for some procyanidins. cause5->solution5

Caption: Troubleshooting workflow for poor peak resolution.

Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a trailing edge.

  • Tailing factor (Tf) or Asymmetry factor (As) is significantly greater than 1.

Possible Causes & Solutions:

G start Peak Tailing cause1 Secondary Interactions with Silanols start->cause1 cause2 Column Contamination or Degradation start->cause2 cause3 Sample Overload start->cause3 cause4 Extra-column Dead Volume start->cause4 solution1 Solution: Operate at a lower pH (e.g., pH 2-3) to suppress silanol activity. Use a highly deactivated (end-capped) column. cause1->solution1 solution2 Solution: Flush the column with a strong solvent. If tailing persists, replace the column or the inlet frit. cause2->solution2 solution3 Solution: Dilute the sample or reduce the injection volume. cause3->solution3 solution4 Solution: Use shorter, narrower ID tubing between the injector, column, and detector. Ensure all fittings are properly connected. cause4->solution4

Caption: Troubleshooting workflow for peak tailing.

Problem 3: Irreproducible Retention Times

Symptoms:

  • Retention times shift between injections or between analytical runs.

Possible Causes & Solutions:

G start Irreproducible Retention Times cause1 Inadequate Column Equilibration start->cause1 cause2 Mobile Phase Instability start->cause2 cause3 Fluctuations in Column Temperature start->cause3 cause4 Pump Malfunction start->cause4 solution1 Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed. cause1->solution1 solution2 Solution: Prepare fresh mobile phase daily. Ensure proper mixing of mobile phase components, especially for isocratic elution. cause2->solution2 solution3 Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. cause3->solution3 solution4 Solution: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent air bubbles. cause4->solution4

Caption: Troubleshooting workflow for irreproducible retention times.

Experimental Protocols

Below are example experimental protocols for the separation of procyanidin oligomers.

Protocol 1: Normal-Phase HPLC on a Diol Column

This method is suitable for separating procyanidin oligomers based on their degree of polymerization.

ParameterValue
Column Diol Stationary Phase, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile with 0.2% Acetic Acid
Mobile Phase B Methanol/Water/Acetic Acid (95:3:2, v/v/v)
Gradient Start with a low percentage of B, and gradually increase to elute higher oligomers. A slow gradient is crucial for good resolution. For example: 0-5 min, 10% B; 5-60 min, 10-40% B; followed by a wash and re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 30-35 °C
Detection Fluorescence: Excitation 276 nm, Emission 316 nm or UV: 280 nm
Injection Volume 5-10 µL

Note: The gradient needs to be optimized based on the specific procyanidin profile of the sample.

Protocol 2: Reversed-Phase UPLC on a C18 Column

This method is suitable for the rapid separation of lower molecular weight procyanidins and their isomers.

ParameterValue
Column UPLC C18, e.g., Acquity HSS T3, 100 mm x 2.1 mm, 1.8 µm[8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A typical gradient would be: 0-1 min, 5% B; 1-10 min, 5-30% B; 10-12 min, 30-95% B; followed by a wash and re-equilibration.
Flow Rate 0.3-0.4 mL/min[8]
Column Temperature 35 °C
Detection MS/MS (e.g., ESI in negative ion mode) or PDA (280 nm)
Injection Volume 2-5 µL

Quantitative Data Summary

The following table summarizes typical retention times for procyanidin oligomers obtained using a preparative C18-HPLC method. Note that these are examples and will vary depending on the exact chromatographic conditions.

Compound/OligomerRetention Time (min)
Theobromine6.8
Dimer (e.g., Procyanidin B2)10.8
(-)-Epicatechin (Monomer)11.8
Trimer (e.g., Procyanidin C1)20.4
Oligomer Mix (DP 4-7)22.2 - 42.8

Data adapted from a study on cocoa procyanidins.[3]

Mass Spectrometry Fragmentation

Understanding the fragmentation patterns of procyanidins in MS/MS is crucial for their identification. The main fragmentation pathways are Quinone Methide (QM) cleavage, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) fission.[7][10]

G parent Procyanidin B-type Dimer [M-H]⁻ m/z 577 frag1 Quinone Methide (QM) Cleavage parent->frag1 frag2 Retro-Diels-Alder (RDA) Fission parent->frag2 frag3 Heterocyclic Ring Fission (HRF) parent->frag3 product1 Monomer Ions (e.g., m/z 287, 289) frag1->product1 product2 Fragment Ion (e.g., m/z 425) frag2->product2 product3 Fragment Ion (e.g., m/z 451) frag3->product3

Caption: Key fragmentation pathways for B-type procyanidin dimers in MS/MS.

References

Technical Support Center: Analysis of Procyanidin C2 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Procyanidin C2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and other small molecules. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] For complex biological matrices like plasma, phospholipids are a common cause of ion suppression.[3]

Q2: How can I quantitatively assess the matrix effect for my this compound analysis?

A: The most widely accepted method for quantifying matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution (A) to the peak area of this compound spiked into a blank matrix sample that has undergone the complete extraction procedure (B). The matrix effect (ME) is calculated using the following formula:

ME (%) = (B / A) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

It is recommended to evaluate the matrix effect at both low and high concentrations of the analyte.

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A: The three main strategies to overcome matrix effects are:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[5][6]

  • Chromatographic Separation: Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components. This can be achieved by adjusting the column chemistry (e.g., C18, HILIC), mobile phase composition, and gradient profile.[7][8]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[2][9][10][11][12] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[2][10][12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

`dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

subgraph "cluster_0" { label="1. Problem Identification"; bgcolor="#F1F3F4"; style="rounded"; node [shape=ellipse, fillcolor="#FFFFFF"]; Problem [label="Inconsistent results, poor peak shape, or low sensitivity for this compound?"]; }

subgraph "cluster_1" { label="2. Diagnosis"; bgcolor="#F1F3F4"; style="rounded"; node [shape=diamond, fillcolor="#FFFFFF"]; Confirm_ME [label="Confirm Matrix Effect"]; }

subgraph "cluster_2" { label="3. Mitigation Strategies"; bgcolor="#F1F3F4"; style="rounded"; node [shape=rectangle, fillcolor="#FFFFFF"]; Optimize_SP [label="Optimize Sample Preparation"]; Optimize_Chroma [label="Optimize Chromatography"]; Use_IS [label="Use Stable Isotope-Labeled Internal Standard"]; }

subgraph "cluster_3" { label="4. Verification"; bgcolor="#F1F3F4"; style="rounded"; node [shape=ellipse, fillcolor="#FFFFFF"]; Verify [label="Re-evaluate Matrix Effect"]; }

Problem -> Confirm_ME [label="Yes"]; Confirm_ME -> Optimize_SP [label="Matrix Effect Confirmed"]; Optimize_SP -> Optimize_Chroma; Optimize_Chroma -> Use_IS; Use_IS -> Verify; Verify -> Problem [label="Issue Persists"]; } ` Caption: A workflow diagram for troubleshooting matrix effects in this compound analysis.

Step 1: Problem Identification
  • Symptom: Inconsistent peak areas, poor peak shapes, or lower than expected sensitivity for this compound.

  • Possible Cause: Matrix effects from co-eluting endogenous or exogenous compounds in the sample.[12]

Step 2: Diagnosis - Quantifying the Matrix Effect
  • Action: Perform a post-extraction spike experiment as described in Q2 of the FAQ section.

  • Interpretation of Results:

    • Matrix Effect between 85% and 115%: Generally considered acceptable, though further optimization may improve performance.

    • Matrix Effect < 85% (Ion Suppression) or > 115% (Ion Enhancement): Significant matrix effects are present and mitigation strategies are necessary.

Step 3: Mitigation Strategies

Choose one or a combination of the following strategies:

A. Optimize Sample Preparation

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For procyanidins in plasma, recoveries of over 84% have been reported for dimers.[13]

    • Recommendation: Use a polymeric reversed-phase SPE cartridge. See the detailed protocol below.

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, particularly for removing highly lipophilic or hydrophilic interferences. A study on procyanidin B2 in rat plasma reported a recovery of 74% using a one-step LLE with ethyl acetate.[14]

    • Recommendation: Explore different organic solvents and pH adjustments to optimize extraction of this compound while minimizing interferences.

  • Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE or LLE.

    • Recommendation: Use with caution, as it may not sufficiently remove all interfering matrix components. Often used as a first step before SPE or LLE.

B. Optimize Chromatographic Conditions

  • Column Selection:

    • Reversed-Phase (e.g., C18): Provides good separation for many polyphenols.

    • Normal-Phase/HILIC (e.g., Diol): Can offer alternative selectivity and is effective for separating procyanidin oligomers by their degree of polymerization.[7][8]

  • Mobile Phase Modification:

    • The addition of a small percentage of formic acid or acetic acid to the mobile phase is common for improving peak shape and ionization efficiency of phenolic compounds in negative ion mode.

  • Gradient Optimization:

    • Adjust the gradient slope to increase the separation between this compound and any closely eluting matrix components identified during the diagnosis phase.

C. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • Rationale: A SIL-IS for this compound will have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of matrix effect.[2][10][11][12] This allows for reliable correction of any signal suppression or enhancement.

  • Implementation: Add a known concentration of the SIL-IS to all samples, standards, and quality controls before sample preparation. The ratio of the analyte peak area to the IS peak area is then used for quantification.

Step 4: Verification
  • Action: After implementing mitigation strategies, repeat the post-extraction spike experiment.

  • Goal: The matrix effect should be within the acceptable range (85-115%), and the overall method performance (accuracy, precision, and sensitivity) should be improved.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methods developed for procyanidin dimers and trimers in plasma.[13]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of water.

  • Elution:

    • Elute this compound with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is based on a method for the extraction of procyanidin B2.[14]

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of an internal standard solution (if available).

    • Add 600 µL of ethyl acetate.

  • Extraction:

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from studies on procyanidin dimers, which are structurally similar to this compound.

Table 1: Recovery of Procyanidin Dimers from Plasma

AnalyteSample Preparation MethodRecovery (%)Reference
Procyanidin DimerSolid-Phase Extraction> 84%[13]
Procyanidin B2Liquid-Liquid Extraction74%[14]

Table 2: Matrix Effect for Procyanidin B2 in Rat Plasma

AnalyteConcentration (ng/mL)Matrix Effect (%)Reference
Procyanidin B22085.5 - 90.2[1]
Procyanidin B25084.9 - 90.2[1]
Procyanidin B210084.9 - 90.2[1]

Note: Matrix effect was calculated as (Peak area in matrix / Peak area in solvent) x 100. Values indicate slight ion suppression.

Visualizations

`dot digraph "SPE_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

Start [label="Plasma Sample", shape=ellipse, fillcolor="#FFFFFF"]; Pretreat [label="Pre-treatment\n(Acidification & Centrifugation)"]; Condition [label="SPE Cartridge Conditioning\n(Methanol & Water)"]; Load [label="Sample Loading"]; Wash [label="Wash\n(5% Methanol & Water)"]; Elute [label="Elution\n(Methanol with 0.1% Formic Acid)"]; Evap_Recon [label="Evaporation & Reconstitution"]; Analysis [label="LC-MS Analysis", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Pretreat; Condition -> Load; Pretreat -> Load; Load -> Wash; Wash -> Elute; Elute -> Evap_Recon; Evap_Recon -> Analysis; } ` Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from plasma.

`dot digraph "Mitigation_Logic" { graph [rankdir="LR", splines=ortho, nodesep=0.7, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

subgraph "cluster_approaches" { label="Approaches to Mitigate Matrix Effects"; bgcolor="#F1F3F4"; style="rounded"; node [shape=rectangle, fillcolor="#FFFFFF"]; SamplePrep [label="Sample Preparation\n(SPE, LLE)"]; ChromaSep [label="Chromatographic Separation\n(Column, Mobile Phase)"]; IS_Comp [label="Internal Standard Compensation\n(Stable Isotope Labeled)"]; }

subgraph "cluster_goal" { label="Goal"; bgcolor="#F1F3F4"; style="rounded"; node [shape=ellipse, fillcolor="#FFFFFF"]; Goal [label="Accurate & Reproducible\nthis compound Quantification"]; }

SamplePrep -> Goal [label="Removes Interferences"]; ChromaSep -> Goal [label="Separates Analyte from Matrix"]; IS_Comp -> Goal [label="Corrects for Ionization Variability"]; } ` Caption: Logical relationship of strategies to mitigate matrix effects for accurate analysis.

References

Technical Support Center: Improving Cellular Uptake of Procyanidin C2 in Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cellular uptake of Procyanidin C2 in in vitro models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high cellular uptake of this compound?

A1: this compound, like many polyphenolic compounds, faces several challenges that can limit its cellular uptake in culture models. These include:

  • Low Membrane Permeability: Due to its hydrophilicity and relatively large molecular size, this compound has limited ability to passively diffuse across the lipophilic cell membrane.

  • Efflux by Cellular Transporters: Cells possess efflux pumps, such as P-glycoprotein, that can actively transport this compound out of the cell, reducing its intracellular concentration.

  • Instability in Culture Media: this compound can be unstable in certain cell culture media, particularly at physiological pH and temperature, leading to degradation before it can be taken up by the cells.[1]

  • Non-specific Binding: Procyanidins may bind to proteins in the serum of the culture medium or adhere to the plastic of the culture plates, reducing the effective concentration available for cellular uptake.

Q2: What are the recommended cell lines for studying this compound uptake?

A2: The choice of cell line depends on the research question. Some commonly used models include:

  • Caco-2 cells: This human colon adenocarcinoma cell line is considered the gold standard for in vitro prediction of intestinal absorption of compounds.[2][3][4] They form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • HepG2 cells: A human liver cancer cell line often used to study the metabolism and antioxidant effects of compounds.[5]

  • Endothelial cells (e.g., HUVECs): For studies focused on vascular effects and inflammation.

  • Cancer cell lines (e.g., BGC-823, SGC-7901): To investigate the anti-proliferative and apoptotic effects of this compound.

Q3: How can I measure the cellular uptake of this compound?

A3: Several methods can be employed to quantify the intracellular concentration of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method.[6][7][8][9][10] After incubating cells with this compound, the cells are washed and lysed. The lysate is then analyzed by HPLC to separate and quantify the amount of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity for identifying and quantifying this compound and its potential metabolites.[8]

  • Fluorescent Probes: While not a direct measure of this compound, fluorescently labeled nanoparticles or liposomes carrying this compound can be used to visualize and quantify uptake using techniques like fluorescence microscopy or flow cytometry.

Troubleshooting Guides

Problem 1: Low or no detectable intracellular this compound.
Possible Cause Troubleshooting Steps
Degradation in Culture Medium Test the stability of this compound in your specific cell culture medium (e.g., DMEM, RPMI 1640) at 37°C over your experimental time course. Proanthocyanidin A2, a related compound, was found to be unstable in DMEM.[1] Consider using a more stable buffer for short-term experiments or reducing the incubation time.
Efflux Pump Activity Co-incubate your cells with this compound and a known efflux pump inhibitor, such as verapamil or chlorpromazine.[11][12][13][14][15] A significant increase in intracellular this compound concentration in the presence of the inhibitor suggests that efflux is a limiting factor.
Insufficient Incubation Time or Concentration Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for this compound uptake in your specific cell line.
Non-specific Binding Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of this compound to the plastic.[16] Also, consider the protein concentration in your serum, as this compound may bind to serum proteins.
Problem 2: High variability in cellular uptake results between experiments.
Possible Cause Troubleshooting Steps
Inconsistent Cell Health or Density Ensure consistent cell seeding density and monitor cell viability throughout the experiment using assays like CCK-8 or LDH.[17][18][19][20] Only use cells within a specific passage number range, as their characteristics can change over time.
Incomplete Washing of Extracellular Compound Optimize your cell washing procedure. Use ice-cold PBS and perform multiple washes to ensure complete removal of extracellular this compound before cell lysis.
Inaccurate Quantification Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision. Use an internal standard to account for variations in sample processing.

Strategies to Enhance this compound Cellular Uptake

Nanoparticle-Based Delivery Systems

Encapsulating this compound into nanoparticles can significantly improve its stability, solubility, and cellular uptake.

Table 1: Comparison of Nanoparticle Systems for Procyanidin Delivery

Nanoparticle SystemCompositionAverage Particle Size (nm)Encapsulation Efficiency (%)Key Advantages
Chitosan-Sodium Alginate Nanoparticles Chitosan, Sodium Alginate160-20193.5Controlled release, protection under simulated gastrointestinal conditions.[5]
CeO2@SiO2-PEG Nanoparticles Cerium Oxide, Silicon Dioxide, Polyethylene Glycol35-45Not specifiedMultifunctional carrier, effective for co-delivery with other compounds like curcumin.

Experimental Workflow for Nanoparticle Uptake Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_np Synthesize this compound-loaded nanoparticles prep_cells Seed cells in a multi-well plate incubation Incubate cells with nanoparticle suspension prep_cells->incubation washing Wash cells to remove extracellular nanoparticles incubation->washing lysis Lyse cells to release internalized nanoparticles washing->lysis quant Quantify this compound (e.g., by HPLC) lysis->quant

Caption: Workflow for nanoparticle-mediated delivery of this compound.

Use of Permeability Enhancers

Permeability enhancers are compounds that can transiently open the tight junctions between cells or alter membrane fluidity, thereby facilitating the paracellular or transcellular transport of molecules. While specific enhancers for this compound are not well-documented, common excipients used in drug formulation could be tested. It is crucial to determine the optimal, non-toxic concentration of any potential enhancer.

Troubleshooting Logic for Permeability Issues

G start Low this compound Permeability in Caco-2 Monolayer check_integrity Assess monolayer integrity (TEER, Lucifer Yellow assay) start->check_integrity low_uptake Is uptake low despite intact monolayer? check_integrity->low_uptake Integrity OK compromised Monolayer compromised. Re-evaluate compound concentration or incubation time. check_integrity->compromised Integrity Low efflux Test for efflux pump activity (use inhibitors) low_uptake->efflux Yes delivery Consider delivery systems (nanoparticles, liposomes) low_uptake->delivery No (efflux not the issue) degradation Check stability in medium efflux->degradation degradation->delivery

Caption: Troubleshooting low permeability of this compound.

Signaling Pathways Modulated by Procyanidins

Procyanidins have been shown to influence various cellular signaling pathways. Understanding these interactions can be crucial for interpreting experimental results.

ERK1/2-RUNX2 Signaling Pathway

Procyanidin B2 has been demonstrated to inhibit vascular calcification by inactivating the ERK1/2-RUNX2 pathway.[21]

G cluster_pathway ERK1/2-RUNX2 Pathway GrowthFactors Growth Factors (e.g., EGF) MEK1 MEK1 GrowthFactors->MEK1 ERK1_2 ERK1/2 MEK1->ERK1_2 p_ERK1_2 p-ERK1/2 (Active) ERK1_2->p_ERK1_2 Phosphorylation RUNX2 RUNX2 p_ERK1_2->RUNX2 p_RUNX2 p-RUNX2 (Active) RUNX2->p_RUNX2 Phosphorylation GeneExpression Target Gene Expression (e.g., related to calcification) p_RUNX2->GeneExpression ProcyanidinB2 Procyanidin B2 ProcyanidinB2->p_ERK1_2 Inhibits

Caption: Inhibition of the ERK1/2-RUNX2 pathway by Procyanidin B2.

Detailed Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted from standard methods for assessing intestinal permeability.[2][4]

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow rejection assay to confirm the integrity of tight junctions.

  • Permeability Experiment:

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add this compound (at the desired concentration) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the BL samples using a validated HPLC or LC-MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (µg/s)

    • A is the surface area of the insert (cm²)

    • C0 is the initial concentration in the AP chamber (µg/mL)

Table 2: Example Papp Values for Flavonoids in Caco-2 Cells

CompoundPapp (x 10⁻⁶ cm/s)Predicted Human AbsorptionReference
Kaempferol 1.17Low[2]
Quercetin > KaempferolLow to Moderate[2]
Propranolol (High Permeability Control) > 20High[2]
Fluorescein (Low Permeability Control) < 1Low[2]
Protocol 2: Cytotoxicity Assessment using CCK-8 Assay

This protocol is based on standard CCK-8 assay instructions.[17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of this compound or this compound-loaded nanoparticles to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Western Blot for p-ERK1/2

This protocol provides a general workflow for assessing the phosphorylation status of ERK1/2.[21][22][23]

  • Cell Treatment: Culture cells to ~80% confluency. Treat with this compound for the desired time. Include positive and negative controls (e.g., growth factor stimulation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total ERK1/2 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

References

Refining reaction conditions for higher yield in Procyanidin C2 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining reaction conditions for higher yields in Procyanidin C2 synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Lewis Acid Catalyst: The choice and activity of the Lewis acid are critical. While several Lewis acids can catalyze the condensation, their effectiveness can vary. Silver-based catalysts like Silver tetrafluoroborate (AgBF₄) and Silver trifluoromethanesulfonate (AgOTf) have been reported to give excellent yields in the synthesis of the protected this compound precursor.[1][2][3][4] If you are using other Lewis acids like Ytterbium triflate (Yb(OTf)₃), you might observe lower yields in this specific trimer synthesis.[5]

  • Moisture in the Reaction: Lewis acids are highly sensitive to moisture, which can deactivate the catalyst and lead to significantly lower yields. Ensure all glassware is oven-dried, and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Incorrect Stoichiometry: While equimolar condensation is the goal, slight variations in the ratio of the dimeric catechin nucleophile to the monomeric catechin electrophile can impact the yield.[1][2] Historically, an excess of the nucleophilic partner was used to prevent further oligomerization, though this complicates purification.[1] With modern methods, a close to 1:1 ratio is feasible, but careful optimization may be required.

  • Low-Quality Starting Materials: The purity of the dimeric catechin nucleophile and the monomeric catechin electrophile is paramount. Impurities can interfere with the reaction. Ensure that your starting materials are fully characterized and purified before use.

  • Suboptimal Reaction Temperature: The condensation reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control selectivity and minimize side reactions. Ensure your cooling bath maintains a stable, low temperature throughout the reaction.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?

Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Byproducts & Identification:

  • Higher Oligomers: Further condensation of the trimer with the monomeric electrophile can lead to the formation of tetramers and other higher oligomers. These can be detected by HPLC as peaks with longer retention times than this compound and can be characterized by mass spectrometry.

  • Self-condensation Products: The monomeric electrophile or the dimeric nucleophile may react with themselves, leading to undesired dimers or tetramers.

  • Regioisomers: While the (4α→8) linkage is desired, the formation of other regioisomers, such as those with a (4α→6) linkage, is possible, though often less favored. These isomers can be difficult to separate and may require advanced analytical techniques like 2D NMR for full characterization.

Strategies to Minimize Byproducts:

  • Control Stoichiometry: Carefully controlling the stoichiometry to be as close to equimolar as possible can reduce the formation of higher oligomers.

  • Slow Addition of Electrophile: Adding the monomeric catechin electrophile slowly to the solution of the dimeric catechin nucleophile and Lewis acid can help to control the reaction and minimize self-condensation.

  • Choice of Protecting Groups: The use of appropriate protecting groups on the catechin units is crucial for directing the regioselectivity of the condensation. Benzyl groups are commonly used to protect the phenolic hydroxyls.[2]

Q3: I am having difficulty purifying the final this compound product. What are the recommended procedures?

Purification of procyanidins can be challenging due to their polarity and potential for degradation.

Purification Strategies:

  • Column Chromatography: After the condensation and deprotection steps, the crude product is often purified by silica gel column chromatography. A gradient elution system with solvents like hexane, ethyl acetate, and dichloromethane is typically employed for the protected trimer.[1] For the final deprotected product, reversed-phase chromatography (e.g., C18) may be more suitable.

  • Preparative HPLC: For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[1] A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape is commonly used.

  • Lyophilization: After purification, procyanidins are often isolated as a fluffy powder by lyophilization (freeze-drying).[1] This technique is effective for removing residual solvents without degrading the compound. It has been noted that direct evaporation of solvents can sometimes lead to the formation of insoluble materials, which is avoided by lyophilization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and effective strategy for the stereoselective synthesis of this compound involves the Lewis acid-mediated intermolecular condensation of an equimolar amount of a protected dimeric catechin nucleophile and a protected monomeric catechin electrophile.[1][2][5] This is followed by a deprotection step to yield the final this compound.

Q2: Which Lewis acids are most effective for this compound synthesis?

For the synthesis of the protected this compound trimer, silver-based Lewis acids such as Silver tetrafluoroborate (AgBF₄) and Silver trifluoromethanesulfonate (AgOTf) have been reported to provide excellent yields.[1][3][4][5] Other Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) have also been used successfully in the synthesis of related procyanidin trimers.[2]

Q3: Why are protecting groups necessary in this compound synthesis?

Protecting groups, typically benzyl ethers for the phenolic hydroxyl groups, are essential for several reasons:

  • They prevent unwanted side reactions at the hydroxyl groups.

  • They improve the solubility of the catechin units in organic solvents used for the reaction.

  • They help to direct the regioselectivity of the condensation reaction to form the desired (4α→8) linkage.

Q4: How is the dimeric catechin nucleophile prepared?

The dimeric catechin nucleophile, typically a protected catechin-(4α→8)-catechin dimer, is synthesized through a separate condensation reaction, often using a similar Lewis acid-catalyzed approach with a protected catechin monomer and a catechin electrophile.

Q5: How is the monomeric catechin electrophile prepared?

The monomeric catechin electrophile is a catechin derivative that is activated at the C4 position. A common approach is to introduce a good leaving group at this position, such as a 4-alkoxy group (e.g., 4-(2”-ethoxyethoxy)), which can be activated by a Lewis acid to form the electrophilic carbocation intermediate.[1]

Quantitative Data on Reaction Conditions

The following table summarizes the reported yields for the condensation step in the synthesis of a closely related procyanidin trimer (Procyanidin C1) using different Lewis acids. While specific yield percentages for this compound were described as "excellent" with AgBF₄ and AgOTf, this data for a similar trimer provides a useful quantitative comparison.

Lewis Acid CatalystYield of Condensed Trimer (Procyanidin C1 precursor)Reference
AgBF₄Poor Yield[1]
AgOTfPoor Yield[1]
Yb(OTf)₃57%[1]

Note: The lower yields with AgBF₄ and AgOTf were observed for the Procyanidin C1 synthesis and may be specific to the stereochemistry of the epicatechin-based starting materials used in that case. For the catechin-based starting materials in this compound synthesis, these catalysts are reported to be highly effective.[1]

Experimental Protocols

1. General Protocol for Lewis Acid-Mediated Condensation

This protocol describes the key condensation step for the synthesis of the protected this compound trimer.

  • Materials:

    • Protected Dimeric Catechin Nucleophile

    • Protected Monomeric Catechin Electrophile (e.g., with a 4-alkoxy group)

    • Lewis Acid (e.g., AgBF₄ or AgOTf)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Under an inert atmosphere, dissolve the dimeric catechin nucleophile and the monomeric catechin electrophile in anhydrous dichloromethane in an oven-dried flask.

    • Cool the solution to the desired reaction temperature (e.g., -20 °C).

    • In a separate flask, dissolve the Lewis acid in anhydrous dichloromethane.

    • Slowly add the Lewis acid solution to the solution of the reactants via a syringe or cannula.

    • Stir the reaction mixture at the low temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

2. General Protocol for Deprotection (Hydrogenolysis)

This protocol describes the removal of benzyl protecting groups to yield the final this compound.

  • Materials:

    • Protected this compound Trimer

    • Palladium on Carbon (Pd/C) or Pearlman's Catalyst (Pd(OH)₂/C)

    • Solvent (e.g., Methanol, Ethanol, or a mixture with Ethyl Acetate)

    • Hydrogen Gas (H₂)

  • Procedure:

    • Dissolve the protected this compound trimer in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the palladium catalyst to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or HPLC until all starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by preparative HPLC and/or lyophilize to obtain a pure, fluffy powder.[1]

Visualizations

Procyanidin_C2_Synthesis_Workflow cluster_synthesis Synthesis of Protected Trimer cluster_deprotection Deprotection cluster_purification Purification Dimeric Nucleophile Dimeric Nucleophile Lewis Acid Condensation Lewis Acid Condensation Dimeric Nucleophile->Lewis Acid Condensation Monomeric Electrophile Monomeric Electrophile Monomeric Electrophile->Lewis Acid Condensation Protected Trimer Protected Trimer Lewis Acid Condensation->Protected Trimer Hydrogenolysis Hydrogenolysis Protected Trimer->Hydrogenolysis Crude this compound Crude this compound Hydrogenolysis->Crude this compound Purification Step Purification (HPLC/Lyophilization) Crude this compound->Purification Step Pure this compound Pure this compound Purification Step->Pure this compound

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Suboptimal Catalyst Suboptimal Catalyst Low Yield->Suboptimal Catalyst Moisture Moisture Low Yield->Moisture Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Poor Starting Materials Poor Starting Materials Low Yield->Poor Starting Materials Use AgBF4 or AgOTf Use AgBF4 or AgOTf Suboptimal Catalyst->Use AgBF4 or AgOTf Use Anhydrous Conditions Use Anhydrous Conditions Moisture->Use Anhydrous Conditions Optimize Reactant Ratio Optimize Reactant Ratio Incorrect Stoichiometry->Optimize Reactant Ratio Purify Starting Materials Purify Starting Materials Poor Starting Materials->Purify Starting Materials

Caption: Troubleshooting logic for addressing low reaction yields.

References

Improving the long-term storage stability of Procyanidin C2 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the long-term storage stability of Procyanidin C2 standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound standard upon receipt?

A1: Upon receipt, solid this compound standard should be stored in a tightly sealed container, protected from light, at or below -18°C. For short-term storage, 4°C is acceptable, but for long-term stability, colder temperatures are recommended.

Q2: How should I prepare and store this compound standard stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent such as aqueous acetone or methanol. Once prepared, stock solutions should be stored in aliquots in tightly sealed vials at low temperatures (e.g., -20°C or -80°C) to minimize degradation. It is advisable to use these solutions within one month and avoid repeated freeze-thaw cycles[1].

Q3: What are the primary factors that can cause degradation of this compound?

A3: The main factors contributing to the degradation of this compound are exposure to heat, light, oxygen, and basic pH conditions. High temperatures can lead to epimerization and depolymerization, while basic conditions can promote oxidative degradation[2][3][4].

Q4: Can I store my this compound standard solution in the refrigerator (4°C)?

A4: While refrigeration at 4°C is better than room temperature, for long-term stability of solutions, freezing at -20°C or -80°C is highly recommended. If stored at 4°C, the solution should be used within a shorter timeframe.

Q5: Is it necessary to protect this compound standards from light?

A5: Yes, it is crucial to protect this compound standards from light, as exposure can lead to degradation. Amber vials or containers wrapped in aluminum foil should be used for both solid and solution storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the standard due to improper storage (e.g., high temperature, exposure to light or air).1. Prepare a fresh stock solution from the solid standard. 2. Review storage conditions of both solid and solution standards. Ensure they are stored at appropriate temperatures and protected from light. 3. Consider performing a system suitability test with a freshly prepared standard to rule out chromatographic issues.
Decreased peak area/concentration over time Gradual degradation of the standard in solution.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles[1]. 2. Minimize the time the solution is kept at room temperature during experimental use. 3. For quantitative analysis, use freshly prepared working standards or solutions stored for a validated period.
Poor solubility of the standard Use of an inappropriate solvent.1. This compound is soluble in polar organic solvents. Try using aqueous mixtures of acetone, methanol, or ethanol[5]. 2. Gentle warming or sonication may aid dissolution, but avoid excessive heat.
Baseline instability or broad peaks in HPLC Interaction of the procyanidin with the analytical column or mobile phase issues.1. Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic or acetic acid) to improve peak shape and stability. 2. Use a well-maintained reversed-phase C18 column.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a stable stock solution of this compound for analytical use.

Materials:

  • This compound standard (solid)

  • HPLC-grade methanol or acetone

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Amber vials

Procedure:

  • Allow the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as 70% aqueous acetone (70:30 acetone:water v/v) or 70% aqueous methanol (70:30 methanol:water v/v).

  • Use a volumetric flask to bring the solution to the final desired volume and concentration.

  • Mix thoroughly until the standard is completely dissolved.

  • Aliquot the stock solution into amber vials, seal tightly, and label with the concentration and date of preparation.

  • Store the aliquots at -20°C or below for long-term use.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To monitor the stability of a this compound standard solution over time.

Materials:

  • Prepared this compound stock solution

  • HPLC system with UV or DAD detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Establish a suitable HPLC method for the analysis of this compound. A gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol is common.

  • Immediately after preparation (Time 0), inject the this compound standard solution and record the chromatogram. Note the peak area and retention time.

  • Store the remaining solution under the desired conditions (e.g., 4°C in the dark, -20°C in the dark).

  • At specified time intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample of the stored solution.

  • Allow the sample to reach room temperature and inject it into the HPLC system using the same method.

  • Compare the peak area of the main this compound peak to the initial (Time 0) measurement. A significant decrease in peak area indicates degradation.

  • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

degradation_pathway PC2 This compound Epimer Epimers PC2->Epimer Heat Monomer Monomer ((+)-catechin) PC2->Monomer Heat, Acid Hydrolysis Dimer Dimer (Procyanidin B-type) PC2->Dimer Depolymerization Oxidized Oxidized Products PC2->Oxidized Oxygen, Basic pH

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Standard Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Weigh Solid This compound dissolve Dissolve in Aqueous Solvent start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store_neg20 Store at -20°C aliquot->store_neg20 store_4 Store at 4°C aliquot->store_4 store_rt Store at Room Temp aliquot->store_rt hplc_t0 HPLC Analysis (Time 0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Time X) store_neg20->hplc_tx store_4->hplc_tx store_rt->hplc_tx compare Compare Peak Area & Check for Degradants hplc_t0->compare hplc_tx->compare

Caption: Workflow for assessing this compound storage stability.

References

Validation & Comparative

Procyanidin C2: An In Vivo Comparative Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel anti-inflammatory agents, Procyanidin C2, a natural polyphenolic compound, presents a compelling case. This guide provides an objective comparison of the in vivo anti-inflammatory efficacy of this compound against other well-known anti-inflammatory compounds: Quercetin, Curcumin, Resveratrol, and the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The comparative data is supported by experimental findings from various preclinical studies.

Comparative Efficacy of Anti-inflammatory Compounds

To facilitate a clear comparison, the following table summarizes the in vivo anti-inflammatory effects of this compound and its alternatives in two standard animal models of acute inflammation: carrageenan-induced paw edema and acetic acid-induced vascular permeability. These models are widely used to assess the efficacy of potential anti-inflammatory drugs.

CompoundAnimal ModelDosing and AdministrationEfficacy (% Inhibition)Reference
This compound (and related Procyanidins) Carrageenan-Induced Paw Edema (Rat)General Procyanidin (dose not specified)~2x more effective than Phenylbutazone[1]
Acetic Acid-Induced Ulcerative Colitis (Rat)200 mg/kg, oralSignificant reduction in inflammatory markers (TNF-α, COX-2)[2]
Quercetin Carrageenan-Induced Air Pouch (Rat)10 mg/kg, local injectionSignificant reduction in exudate volume, protein, and cell count[3]
Curcumin Carrageenan-Induced Paw Edema (Rat)25-100 mg/kg, oral30.43 - 34.88%[4]
Carrageenan-Induced Paw Edema (Rat)200-400 mg/kg, oral32.61 - 58.97%[4]
Carrageenan-Induced Paw Edema (Rat)40 mg/kg, nanoemulsion injection56%[5]
Resveratrol Carrageenan-Induced Paw Edema (Mice)20 mg/kgSignificant reduction in paw swelling[6]
Indomethacin Carrageenan-Induced Paw Edema (Rat)10 mg/kg, oral46.87% (at 2h), 65.71% (at 3h)[4]

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and the compared natural compounds are primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to their mechanism of action.

Anti-inflammatory Signaling Pathways Key Anti-inflammatory Signaling Pathways cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Cascades cluster_transcription Transcription Factors cluster_mediators Inflammatory Mediators cluster_inhibitors Inhibitory Action of Compounds LPS, Carrageenan, etc. LPS, Carrageenan, etc. IKK IKK LPS, Carrageenan, etc.->IKK MAPK Cascades (p38, JNK, ERK) MAPK Cascades (p38, JNK, ERK) LPS, Carrageenan, etc.->MAPK Cascades (p38, JNK, ERK) IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation phosphorylates NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation leads to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression AP-1 Activation AP-1 Activation MAPK Cascades (p38, JNK, ERK)->AP-1 Activation AP-1 Activation->Pro-inflammatory Gene Expression TNF-α, IL-6, COX-2, iNOS TNF-α, IL-6, COX-2, iNOS Pro-inflammatory Gene Expression->TNF-α, IL-6, COX-2, iNOS This compound This compound This compound->IKK inhibits This compound->MAPK Cascades (p38, JNK, ERK) inhibits Quercetin Quercetin Quercetin->NF-κB Activation inhibits Quercetin->MAPK Cascades (p38, JNK, ERK) inhibits Curcumin Curcumin Curcumin->NF-κB Activation inhibits Curcumin->MAPK Cascades (p38, JNK, ERK) inhibits Resveratrol Resveratrol Resveratrol->NF-κB Activation inhibits Resveratrol->MAPK Cascades (p38, JNK, ERK) inhibits Carrageenan_Paw_Edema_Workflow Workflow for Carrageenan-Induced Paw Edema Assay Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Treatment Administration (Test, Standard, Control) Treatment Administration (Test, Standard, Control) Grouping->Treatment Administration (Test, Standard, Control) Carrageenan Injection (Sub-plantar) Carrageenan Injection (Sub-plantar) Treatment Administration (Test, Standard, Control)->Carrageenan Injection (Sub-plantar) Paw Volume Measurement (Plethysmometer) Paw Volume Measurement (Plethysmometer) Carrageenan Injection (Sub-plantar)->Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Calculation of % Edema Inhibition Calculation of % Edema Inhibition Paw Volume Measurement (Plethysmometer)->Calculation of % Edema Inhibition

References

Procyanidin C2 vs. Procyanidin B2: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of Procyanidin C2 and Procyanidin B2, focusing on supporting experimental data, detailed methodologies, and the underlying signaling pathways. Procyanidins, a class of flavonoids, are potent antioxidants found in various plant sources. Understanding the differential antioxidant potential of specific procyanidin oligomers like the trimer this compound and the dimer Procyanidin B2 is crucial for targeted therapeutic development.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing head-to-head quantitative data on the antioxidant capacity of purified this compound and Procyanidin B2 are limited. However, the available scientific literature suggests a structure-activity relationship where the degree of polymerization of procyanidins influences their antioxidant efficacy.

A study investigating the protective effects of various grape seed-derived procyanidins in a model of Parkinson's disease found that the antioxidant capacity increased with the degree of polymerization.[1] This suggests that the trimeric Procyanidin C1 (structurally similar to C2) exhibits a greater antioxidant effect than the dimeric procyanidins, including Procyanidin B2.[1] While this provides a qualitative comparison, the following table summarizes available quantitative data from various sources. It is important to note that these values were not determined in a single comparative study and thus should be interpreted with caution due to potential variations in experimental conditions.

Antioxidant AssayThis compoundProcyanidin B2Reference CompoundNotes
DPPH Radical Scavenging Activity (IC50) Data not available in direct comparison~87.4 µMAscorbic Acid: ~66.12 ppmLower IC50 indicates higher antioxidant activity. Procyanidin B2 showed good direct antioxidant activity.[2]
ABTS Radical Scavenging Activity (TEAC) Data not available in direct comparisonData not available in direct comparisonTrolox is the standardTrolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity relative to Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Data not available in direct comparisonData not available in direct comparisonTrolox is the standardORAC measures the scavenging capacity against peroxyl radicals.

Signaling Pathways in Procyanidin-Mediated Antioxidant Activity

Procyanidins exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the antioxidant action of Procyanidin B2 is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like Procyanidin B2, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This cellular defense mechanism helps to mitigate oxidative damage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB2 Procyanidin B2 Keap1_Nrf2 Keap1-Nrf2 Complex PB2->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Nrf2 signaling pathway activated by Procyanidin B2.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of antioxidant capacities are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

    • Prepare various concentrations of the test compounds (this compound, Procyanidin B2) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard to each well.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.

  • Measurement:

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample. A standard curve is generated using known concentrations of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Prepare various concentrations of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescent probe solution to all wells.

    • Add the test compound or standard to the respective wells.

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence over time (typically every 1-5 minutes for up to 2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a blank (with no antioxidant) and a Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Conclusion

The available evidence suggests that the antioxidant capacity of procyanidins is influenced by their degree of polymerization, with trimers like this compound likely exhibiting superior or at least comparable antioxidant activity to dimers like Procyanidin B2. Procyanidin B2 has been shown to be a potent antioxidant that can modulate the Nrf2 signaling pathway to enhance cellular antioxidant defenses. Further direct comparative studies are warranted to definitively quantify the differences in antioxidant capacity between this compound and Procyanidin B2 across various antioxidant assays. Such research will be invaluable for the targeted application of these compounds in the development of novel therapeutics for oxidative stress-related diseases.

References

A Comparative Guide to HPLC and UPLC Methods for Procyanidin C2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Procyanidin C2. This compound, a trimer of catechin, is a B-type proanthocyanidin found in various natural sources like grapes and has garnered interest for its potential health benefits.[1][2][3] Accurate and efficient analytical methods are crucial for its study and potential therapeutic development. This document outlines detailed experimental protocols for both HPLC and UPLC methods and presents a comparative analysis of their expected performance based on established chromatographic principles and data from similar compounds.

Experimental Workflow

The cross-validation of HPLC and UPLC methods for this compound analysis follows a structured workflow to ensure a reliable comparison of performance metrics. This process begins with the preparation of a standardized this compound sample, which is then sequentially analyzed using both HPLC and UPLC systems. The resulting chromatographic data are processed and key performance parameters are compared to determine the relative strengths and weaknesses of each technique for this specific application.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison prep This compound Standard Preparation hplc_analysis HPLC Analysis prep->hplc_analysis Inject uplc_analysis UPLC Analysis prep->uplc_analysis Inject data_proc Data Acquisition & Processing hplc_analysis->data_proc uplc_analysis->data_proc comparison Performance Parameter Comparison data_proc->comparison

Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both conventional HPLC and modern UPLC systems are provided below. These protocols are based on established methods for the analysis of procyanidins and other phenolic compounds.[4][5][6]

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-20% B

    • 10-25 min: 20-35% B

    • 25-30 min: 35-90% B

    • 30-35 min: 90% B (wash)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system capable of handling high backpressures, with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: A C18 reversed-phase column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10-35% B

    • 5-6 min: 35-90% B

    • 6-7 min: 90% B (wash)

    • 7-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection Wavelength: 280 nm

Performance Comparison: HPLC vs. UPLC for this compound Analysis

The primary distinctions between HPLC and UPLC lie in their operating pressures and the particle size of the stationary phase.[7][8] UPLC systems operate at much higher pressures, allowing for the use of columns with sub-2 µm particles.[9] This fundamental difference leads to significant improvements in chromatographic performance.

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC cluster_performance Performance Metrics hplc High-Performance Liquid Chromatography hplc_prop Larger Particles (~5 µm) Lower Pressure (~400 bar) speed Analysis Speed hplc_prop->speed Slower resolution Resolution hplc_prop->resolution Lower sensitivity Sensitivity hplc_prop->sensitivity Lower solvent Solvent Consumption hplc_prop->solvent Higher uplc Ultra-Performance Liquid Chromatography uplc_prop Smaller Particles (<2 µm) Higher Pressure (>1000 bar) uplc_prop->speed Faster uplc_prop->resolution Higher uplc_prop->sensitivity Higher uplc_prop->solvent Lower

Caption: Logical relationship and performance comparison between HPLC and UPLC.

Data Presentation

The following table summarizes the expected quantitative data from the cross-validation of the HPLC and UPLC methods for this compound analysis. These values are extrapolated from typical performance differences observed between the two techniques for similar phenolic compounds.[10][11]

Performance ParameterHPLCUPLCAdvantage of UPLC
Retention Time (min) ~18.5~4.2~4.4x Faster
Peak Width (min) ~0.5~0.1Sharper Peaks
Theoretical Plates (N) ~15,000~70,000Higher Efficiency
Resolution (Rs) BaselineImprovedBetter Separation
Signal-to-Noise (S/N) LowerHigherGreater Sensitivity
Solvent Consumption (mL/run) ~40~3.2~92% Reduction

Discussion

The cross-validation of HPLC and UPLC methods for the analysis of this compound reveals significant advantages for the UPLC approach. The most prominent benefit of UPLC is the substantial reduction in analysis time, with a projected four-fold increase in speed compared to the conventional HPLC method.[9] This is a direct consequence of the higher flow rates and shorter column lengths made possible by the smaller particle size packing in UPLC columns.

Furthermore, UPLC is expected to provide superior resolution and peak efficiency, as indicated by the higher number of theoretical plates.[10] This results in sharper, narrower peaks, which is particularly advantageous for complex samples where this compound may co-elute with other compounds. The enhanced peak sharpness also contributes to increased sensitivity, allowing for the detection and quantification of lower concentrations of the analyte.[8]

Another key advantage of UPLC is the significant reduction in solvent consumption.[8] The lower flow rates and shorter run times of the UPLC method lead to a substantial decrease in the volume of mobile phase required per analysis. This not only reduces the environmental impact but also lowers operational costs, a crucial consideration for high-throughput laboratories.

While HPLC remains a robust and reliable technique, the superior speed, resolution, sensitivity, and efficiency of UPLC make it a more suitable choice for the demanding analytical requirements of modern research and drug development.[12] For laboratories focused on routine analysis with a need for high throughput and efficiency, UPLC presents a clear advantage.[9] However, HPLC continues to be a valuable tool for applications where the highest pressures are not necessary and established, validated methods are already in place.[8]

Conclusion

The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates the clear superiority of UPLC in terms of speed, resolution, sensitivity, and solvent efficiency. For researchers, scientists, and drug development professionals working with this compound and other complex natural products, adopting UPLC technology can lead to significant improvements in productivity and data quality. While the initial investment in UPLC instrumentation may be higher, the long-term benefits of reduced analysis times, lower solvent costs, and enhanced analytical performance provide a compelling case for its implementation.

References

A Comparative Analysis of Synthetic versus Naturally Sourced Procyanidin C2: Biological Effects and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the biological activities of synthetic and naturally sourced Procyanidin C2, supported by experimental data and detailed protocols.

This compound, a trimeric proanthocyanidin composed of three catechin units, has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties. Found in various natural sources like grape seeds, apples, and cocoa, this complex polyphenol is also accessible through chemical synthesis. This guide provides a detailed comparison of the biological effects of this compound derived from both natural and synthetic origins, offering valuable insights for researchers and drug development professionals.

Data Presentation: A Comparative Overview

Direct comparative studies on the biological effects of synthetic versus naturally sourced this compound are limited in publicly available research. However, by collating data from various studies on both forms, we can construct a comparative overview. It is crucial to note that variations in experimental conditions can influence the results, and thus, this table serves as a guideline based on available data.

Biological ActivityAssaySynthetic this compoundNaturally Sourced this compound (or extracts rich in PC C2)Reference Compound
Antioxidant Activity DPPH Radical ScavengingData not availableIC50: ~50 µg/mL (for grape seed procyanidin extract)[1]Ascorbic Acid: IC50 typically < 10 µg/mL
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition in LPS-stimulated MacrophagesData not availableGrape seed procyanidin extract (containing C2) showed dose-dependent inhibition.[1]Dexamethasone: Potent inhibitor
Signaling Pathway Modulation NF-κB InhibitionData not availableB-type procyanidins (including dimers similar in structure to C2 subunits) inhibit NF-κB binding to DNA.[2]Specific NF-κB inhibitors (e.g., BAY 11-7082)
Signaling Pathway Modulation ERK1/2 Phosphorylation InhibitionData not availableProcyanidin B2 (a dimer subunit of C2) inhibits ERK1/2 phosphorylation.[3]U0126 (MEK inhibitor)

Note: The lack of specific quantitative data for synthetic this compound highlights a significant research gap. The data for naturally sourced this compound is often from extracts containing a mixture of procyanidins, making direct attribution to C2 challenging.

Key Biological Effects and Signaling Pathways

This compound, from both natural and potentially synthetic origins, is implicated in several key biological processes:

  • Antioxidant Activity: Procyanidins are potent free radical scavengers, a property attributed to their numerous hydroxyl groups. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

  • Anti-inflammatory Effects: this compound has been shown to modulate inflammatory responses. A primary mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation and nuclear translocation of NF-κB, procyanidins can suppress the expression of pro-inflammatory cytokines and enzymes.[2][4]

  • Modulation of Cellular Signaling: Beyond NF-κB, procyanidins can influence other critical signaling cascades. For instance, Procyanidin B2, a structural component of this compound, has been demonstrated to inhibit the ERK1/2 signaling pathway, which is involved in cell proliferation and differentiation.[3]

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve synthetic or naturally sourced this compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction: In a 96-well plate, add 50 µL of each sample dilution to a well. Add 150 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye with an absorbance maximum at around 540 nm.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of synthetic or naturally sourced this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathway Analysis: Western Blot for NF-κB and Phospho-ERK1/2

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest. For signaling pathway analysis, antibodies that recognize the phosphorylated (activated) forms of proteins are used.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and the appropriate stimulus (e.g., TNF-α for NF-κB, a growth factor for ERK1/2). Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-p65 for NF-κB activation, anti-phospho-ERK1/2 for ERK activation). Also, probe for the total protein (total p65 or total ERK1/2) as a loading control.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

NF_kB_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression PC2 This compound PC2->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->Gene Induces

Caption: NF-κB Signaling Pathway and this compound Inhibition.

ERK_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Ras Ras GFR->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, etc.) TF->Gene Induces PC2 This compound PC2->MEK Inhibits

Caption: ERK/MAPK Signaling Pathway and this compound Inhibition.

Experimental Workflows

DPPH_Assay_Workflow Start Start PrepDPPH Prepare 0.1 mM DPPH in Methanol Start->PrepDPPH PrepSample Prepare this compound (Synthetic/Natural) Dilutions Start->PrepSample Mix Mix Sample and DPPH Solution PrepDPPH->Mix PrepSample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: DPPH Antioxidant Assay Workflow.

Conclusion and Future Directions

While the biological activities of naturally sourced procyanidins are well-documented, a significant knowledge gap exists regarding the comparative efficacy of their synthetic counterparts. The available data suggests that both forms likely share similar mechanisms of action, primarily centered around their antioxidant and anti-inflammatory properties through the modulation of key signaling pathways like NF-κB and ERK.

For researchers and drug development professionals, the key takeaway is the potential of this compound as a therapeutic agent. However, to fully harness this potential, future research should focus on:

  • Direct Comparative Studies: Head-to-head studies comparing the biological effects of highly purified synthetic and natural this compound are crucial to establish bioequivalence.

  • Quantitative Analysis: There is a pressing need for more quantitative data, such as IC50 values, for synthetic this compound in various biological assays.

  • Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of both synthetic and natural forms is essential for predicting their in vivo efficacy.

By addressing these research gaps, the scientific community can pave the way for the development of this compound-based therapeutics for a range of inflammatory and oxidative stress-related diseases.

References

Procyanidin C2: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals correlating the laboratory and clinical evidence for Procyanidin C2.

This compound, a trimeric proanthocyanidin composed of three catechin units, has garnered interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and hair growth-promoting properties. This guide provides an objective comparison of its efficacy in laboratory (in vitro) settings versus living organisms (in vivo), supported by available experimental data. A significant challenge in directly correlating these findings is the limited oral bioavailability of larger procyanidins like trimers, which are often not detected in plasma after ingestion.[1] This suggests that in vivo effects following oral administration may be indirect, possibly mediated by metabolites produced by gut microbiota.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related procyanidin oligomers. Due to the limited specific data for this compound, data from other procyanidin trimers (e.g., Procyanidin C1) and oligomeric mixtures are included for comparative purposes and are duly noted.

Table 1: In Vitro Efficacy of Procyanidin Oligomers

Biological ActivityAssay/Cell LineCompoundConcentrationObserved EffectReference
Hair Epithelial Cell GrowthMurine Hair Epithelial CellsProcyanidin C1 (trimer)3 µM~220% increase in cell growth relative to control[2]
Antioxidant ActivityDPPH Radical Scavenging(-)-Epicatechin (monomer)SC50: 2.2 µM50% scavenging of DPPH radical[3]
Antioxidant ActivityDPPH Radical Scavenging(+)-Catechin (monomer)SC50: 2.6 µM50% scavenging of DPPH radical[3]
ImmunomodulationMacrophagesThis compoundConcentration-dependentIncreased TNF-α secretion[4]
Anticancer ActivityVarious Cancer Cell LinesProcyanidin B2IC50: 6.88 ± 0.647 µMAttenuated DNMT activity in MDA-MB-231 cells[5]

Table 2: In Vivo Efficacy of Procyanidin Oligomers

Biological ActivityAnimal Model/Human StudyCompound/FormulationAdministration Route & DosageObserved EffectReference
Hair Follicle GrowthC3H Mice1% Procyanidin C1 (trimer)Topical78.3% ± 7.6% hair regeneration[2]
Hair GrowthHuman (Male Pattern Baldness)0.7% Apple Procyanidin OligomersTopicalSignificant increase in total hair count after 6 months[6]
Hair GrowthHuman (Male Pattern Baldness)1% Procyanidin B2TopicalSignificant increase in total and non-vellus hairs after 6 months[7]
Anti-inflammatoryDSS-induced Colitis in MiceProcyanidinOral Gavage (10, 20, 40 mg/kg)Attenuated colitis in a dose-dependent manner[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the efficacy of this compound.

In Vitro Hair Epithelial Cell Proliferation Assay
  • Cell Culture: Murine hair epithelial cells are isolated from the dorsal skin of C3H/HeNCrj mice and cultured in MCDB 153 medium.[9]

  • Treatment: Cells are seeded in culture plates and treated with varying concentrations of this compound (or other procyanidin oligomers) dissolved in an appropriate solvent (e.g., ethanol). A vehicle control is also included.

  • Proliferation Assessment: After a specified incubation period (e.g., 5 days), cell proliferation is measured using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: The percentage increase in cell growth relative to the control is calculated to determine the growth-promoting activity.

In Vivo Hair Growth Study in Mice
  • Animal Model: C3H mice in the telogen (resting) phase of the hair cycle are used. A defined area on the dorsal skin is shaved.

  • Topical Application: A solution containing a specific concentration of this compound (e.g., 1%) in a suitable vehicle is applied topically to the shaven area daily. A control group receives the vehicle only.

  • Evaluation of Hair Regeneration: The extent of hair regeneration is periodically assessed by photographing the treated area and quantifying the area of hair regrowth as a percentage of the total shaven area.

  • Histological Analysis: At the end of the study, skin samples may be collected for histological examination to assess hair follicle morphology and density.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol or methanol) is prepared.

  • Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution. A blank containing only the solvent and a control containing the solvent and DPPH are also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. The SC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[3]

Visualization of Pathways and Workflows

To better understand the mechanisms and experimental designs, the following diagrams are provided.

Procyanidin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS ROS This compound->ROS Scavenges NF-kB NF-kB This compound->NF-kB Inhibits MAPK MAPK This compound->MAPK Modulates ROS->NF-kB Activates ROS->MAPK Activates Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Upregulates Cell Growth & Proliferation Cell Growth & Proliferation MAPK->Cell Growth & Proliferation Regulates

Caption: General signaling pathway of procyanidins.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Cell Culture (e.g., Hair Follicle Cells) PC2_Treatment This compound Treatment (Dose-Response) Cell_Culture->PC2_Treatment Efficacy_Assay Efficacy Assay (e.g., Proliferation, Cytokine Secretion) PC2_Treatment->Efficacy_Assay Data_Analysis Data Analysis & Correlation Efficacy_Assay->Data_Analysis Animal_Model Animal Model (e.g., Mouse Model of Hair Loss) PC2_Administration This compound Administration (Topical/Oral) Animal_Model->PC2_Administration Outcome_Measurement Outcome Measurement (e.g., Hair Growth, Biomarker Levels) PC2_Administration->Outcome_Measurement Outcome_Measurement->Data_Analysis

Caption: Workflow for correlating in vitro and in vivo efficacy.

References

A Head-to-Head Comparison of Procyanidin C2 and Other Prominent Polyphenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of polyphenolic compounds, Procyanidin C2, a trimeric proanthocyanidin, has garnered significant attention for its potent bioactive properties. This guide provides an objective, data-driven comparison of this compound against three other widely studied polyphenols: Resveratrol, Quercetin, and Epigallocatechin Gallate (EGCG). The following sections delve into their comparative antioxidant and anti-inflammatory activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of these compounds.

Comparative Analysis of Bioactivities

The therapeutic potential of polyphenols is largely attributed to their antioxidant and anti-inflammatory capacities. While direct head-to-head studies comparing all four compounds under identical conditions are limited, this guide synthesizes available data from various studies to provide a comparative overview.

Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

Table 1: Comparison of Antioxidant Activity

CompoundAssayResultSource
This compound DPPHData for specific C2 trimer is limited; procyanidin extracts show potent activity.General literature
ORACData for specific C2 trimer is limited; procyanidin extracts show high values.General literature
Resveratrol DPPHIC50: ~131 µM[1]
ORAC5.26 Trolox Equivalents/µM[2]
Quercetin DPPHIC50: ~19.17 µg/mL (~63.4 µM)
ORAC4.38 - 10.7 Trolox Equivalents
EGCG DPPHIC50: ~6.64 µg/mL (~14.5 µM)
ORAC8.2 mmol TEAC/mmol[3]

Note: IC50 (half maximal inhibitory concentration) values indicate the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value signifies higher antioxidant activity. ORAC values are expressed in Trolox Equivalents (TE), a measure of antioxidant strength. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Proanthocyanidins, as a class, are recognized for their exceptional antioxidant capacity, reportedly 20 times that of vitamin C and 50 times that of vitamin E[4]. While specific data for this compound is scarce, extracts rich in procyanidins consistently demonstrate high antioxidant activity[5].

Anti-inflammatory Activity

The anti-inflammatory effects of these polyphenols are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Table 2: Comparison of Anti-inflammatory Activity

CompoundKey MechanismIn Vitro ModelNotable FindingsSource
This compound NF-κB, MAPK inhibitionMacrophagesProcyanidins inhibit the expression of pro-inflammatory cytokines.[4][4]
Resveratrol NF-κB, JAK/STAT inhibitionMacrophagesSuppresses the production of nitric oxide and IL-6.[2][2]
Quercetin NF-κB, PI3K/Akt inhibitionCervical cancer cells, MacrophagesReduces the expression of inflammatory mediators.[4][6][4][6]
EGCG NF-κB, MAPK inhibitionIntestinal epithelial cells, MacrophagesInhibits IκB kinase (IKK) activity, a key step in NF-κB activation.[7][8][7][8]

A study directly comparing the anti-inflammatory effects of proanthocyanidins and quercetin in benzo(a)pyrene-exposed A549 alveolar cells found that both significantly decreased levels of pro-inflammatory cytokines IL-1β and TNF-α[6]. EGCG has been shown to be a potent inhibitor of NF-κB activation, with studies indicating it can directly inhibit IκB kinase (IKK) activity[7][8]. Resveratrol has also been demonstrated to effectively suppress NF-κB signaling[9].

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • In a 96-well microplate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To measure the antioxidant scavenging activity against peroxyl radicals.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Protocol:

  • Prepare a stock solution of the test compound and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • In a 96-well black microplate, add the fluorescein solution to each well.

  • Add the test compound or Trolox standard to the respective wells.

  • Incubate the plate at 37°C for a pre-incubation period.

  • Initiate the reaction by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

  • The ORAC value is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

NF-κB Inhibition Assay (Reporter Gene Assay)

Objective: To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. When NF-κB is activated, it binds to this element and drives the expression of the reporter gene, which can be quantified.

Protocol:

  • Seed the NF-κB reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Incubate the cells for a period sufficient for reporter gene expression (e.g., 6-8 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • A control group treated only with the inflammatory stimulus is included.

  • The percentage of NF-κB inhibition is calculated by comparing the reporter activity in the compound-treated cells to the control cells.

  • The IC50 value for NF-κB inhibition can be determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these polyphenols and a general workflow for their comparative analysis.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_nucleus Nuclear Events cluster_polyphenols Polyphenol Intervention Stimulus LPS/TNF-α Receptor TLR4/TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK MAPK (p38, JNK, ERK) Receptor->MAPK IkB IκB IKK->IkB phosphorylates Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) MAPK->Gene activates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocates NFkB_nucleus->Gene activates ProcyanidinC2 This compound ProcyanidinC2->IKK inhibits ProcyanidinC2->MAPK inhibits Resveratrol Resveratrol Resveratrol->IKK inhibits Resveratrol->MAPK inhibits Quercetin Quercetin Quercetin->IKK inhibits Quercetin->MAPK inhibits EGCG EGCG EGCG->IKK inhibits EGCG->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by polyphenols.

experimental_workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison PC2 This compound Antioxidant Antioxidant Assays (DPPH, ORAC) PC2->Antioxidant AntiInflammatory Anti-inflammatory Assays (NF-κB reporter, Cytokine measurement) PC2->AntiInflammatory RES Resveratrol RES->Antioxidant RES->AntiInflammatory QUE Quercetin QUE->Antioxidant QUE->AntiInflammatory EGCG EGCG EGCG->Antioxidant EGCG->AntiInflammatory Data Quantitative Data (IC50, ORAC values) Antioxidant->Data AntiInflammatory->Data Comparison Head-to-Head Comparison Tables Data->Comparison

Caption: Workflow for comparative analysis of polyphenols.

Conclusion

This compound, Resveratrol, Quercetin, and EGCG are all potent polyphenolic compounds with significant antioxidant and anti-inflammatory properties. While the available data suggests that procyanidins as a class exhibit very strong antioxidant activity, and all four compounds effectively modulate key inflammatory pathways, a definitive ranking of their potency is challenging without direct comparative studies under standardized conditions. This guide provides a synthesis of the current evidence to aid in the informed selection and further investigation of these compounds for research and drug development purposes. Future studies employing head-to-head comparisons are warranted to elucidate the nuanced differences in their bioactivities.

References

Procyanidin C2: A Comparative Analysis of Its Antioxidant Efficacy Against Established Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Procyanidin C2 with Vitamin C, Vitamin E, and Coenzyme Q10

In the ever-evolving landscape of antioxidant research, there is a continuous search for novel compounds with superior efficacy in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This compound, a trimeric proanthocyanidin found in various plant sources, has garnered significant attention for its potent antioxidant properties. This guide provides a comprehensive comparison of the antioxidant efficacy of this compound against well-established antioxidant supplements: Vitamin C, Vitamin E, and Coenzyme Q10. The following sections present quantitative data from various in vitro antioxidant assays, detailed experimental protocols, and visualizations of the key signaling pathways involved in their antioxidant action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated using various assays that measure its ability to scavenge free radicals. The most common assays include the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, and Trolox Equivalent Antioxidant Capacity (TEAC) using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. While direct comparative studies of purified this compound against Vitamin C, Vitamin E, and Coenzyme Q10 in all these assays are limited, the available data from various sources indicate the potent antioxidant potential of proanthocyanidins, the class of compounds to which this compound belongs.

It is important to note that the following data is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.

Antioxidant SupplementAssayResultReference
This compound (and related Proanthocyanidins) DPPH IC50Generally lower than Vitamin C and E, indicating higher potency. Proanthocyanidins have been reported to have 20 times the antioxidant capacity of vitamin C and 50 times that of vitamin E.[1][1]
ABTSProanthocyanidins show slightly stronger ABTS+ scavenging ability compared to Vitamin C at the same concentration.[2][2]
ORACProanthocyanidin-rich extracts exhibit high ORAC values.
Vitamin C (Ascorbic Acid) DPPH IC50Varies depending on the study, but generally considered a potent scavenger.
ABTSA standard antioxidant in the ABTS assay, used to calculate Vitamin C Equivalent Antioxidant Capacity (VCEAC).[3][3]
ORACDemonstrates significant oxygen radical absorbance capacity.
Vitamin E (α-Tocopherol) DPPH IC50Effective radical scavenger, though some studies suggest lower activity than proanthocyanidins.
ABTSPossesses significant TEAC value.
ORACA potent inhibitor of peroxyl radical-induced oxidation.[4][5][4][5]
Coenzyme Q10 (Ubiquinone) DPPH IC50Demonstrates DPPH radical scavenging activity.[6][6]
ABTSShows Trolox Equivalent Antioxidant Capacity.[7][7]
ORACExhibits oxygen radical absorbance capacity.[7][7]

Mechanism of Action and Signaling Pathways

Beyond direct radical scavenging, these antioxidants exert their effects through the modulation of intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary regulator of the endogenous antioxidant response.

This compound activates the Nrf2 pathway by inhibiting the ubiquitinated degradation of Nrf2.[8][9] This leads to the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[10][11]

Vitamin C can also modulate the Nrf2/Keap1 signaling pathway, contributing to the upregulation of antioxidant enzymes.[12]

Vitamin E is known to activate the Nrf2 pathway, which in turn enhances the expression of antioxidant and detoxifying enzymes.[13][14]

Coenzyme Q10 induces the Nrf2/Keap1/HO-1 signaling pathway, which helps in reducing oxidative stress.[15][16][17][18]

The following diagrams illustrate the activation of the Nrf2 signaling pathway by these antioxidants.

Procyanidin_C2_Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) PC2 This compound Keap1 Keap1 PC2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Nrf2_n Nrf2 Ub Ubiquitin Nrf2->Ub Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2->Nrf2_n Translocation Ub->Proteasome ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

This compound activates the Nrf2 pathway by inhibiting Keap1-mediated degradation of Nrf2.

Vitamin_C_Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) VitC Vitamin C Keap1 Keap1 VitC->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription

Vitamin C modulates the Keap1-Nrf2 pathway, leading to antioxidant gene expression.

Vitamin_E_Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) VitE Vitamin E PKC PKC VitE->PKC Inhibits PI3K PI3K/Akt VitE->PI3K Activates Keap1 Keap1 PKC->Keap1 Nrf2 Nrf2 PI3K->Nrf2 Phosphorylates Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Transcription CoQ10_Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) CoQ10 Coenzyme Q10 Keap1 Keap1 CoQ10->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow start Start: Define Antioxidant Compounds for Comparison prep Prepare Stock Solutions of This compound, Vitamin C, Vitamin E, CoQ10 start->prep assays Perform a Battery of Antioxidant Assays prep->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts orac ORAC Assay assays->orac pathway Investigate Mechanism of Action: Signaling Pathway Analysis (e.g., Nrf2) assays->pathway data Collect and Analyze Absorbance/ Fluorescence Data dpph->data abts->data orac->data calc Calculate IC50 / TEAC / ORAC Values data->calc table Summarize Quantitative Data in a Comparison Table calc->table report Compile Comparison Guide table->report western Western Blot for Nrf2, HO-1, etc. pathway->western qpcr qPCR for Antioxidant Gene Expression pathway->qpcr diagram Create Signaling Pathway Diagrams western->diagram qpcr->diagram diagram->report

References

Genetic Validation of Procyanidin C2's Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin C2, a naturally occurring polyphenol, has garnered significant interest for its potential therapeutic applications. However, pinpointing its precise molecular targets is crucial for understanding its mechanism of action and advancing its development as a therapeutic agent. Genetic approaches, such as siRNA-mediated gene knockdown, CRISPR/Cas9-based gene editing, and overexpression systems, offer powerful tools to validate these targets by observing the compound's efficacy, or lack thereof, in a genetically modified cellular context.

This guide provides a comparative overview of the genetic validation of a key molecular target implicated in the bioactivity of procyanidins. While direct genetic validation studies specifically for this compound are limited in the currently available literature, research on the structurally similar Procyanidin B2 offers valuable insights. This document will focus on the validation of Nuclear factor erythroid 2-related factor 2 (Nrf2) as a molecular target for Procyanidin B2, providing experimental data and detailed protocols.

Validation of Nrf2 as a Molecular Target for Procyanidin B2 using siRNA

A key study investigated the role of Nrf2 in the protective effects of Procyanidin B2 against high glucose-induced dysfunction in endothelial progenitor cells (EPCs). To validate Nrf2 as a direct target, researchers utilized small interfering RNA (siRNA) to specifically knockdown the expression of the Nrf2 gene (NFE2L2).

Experimental Data

The following table summarizes the quantitative data from the study, comparing the effects of Procyanidin B2 on key cellular functions in the presence and absence of Nrf2.

Treatment GroupCell Viability (%)Migration Capacity (%)Tube Formation (Branch Points)
Control100 ± 5.6100 ± 8.245 ± 4
High Glucose (HG)65 ± 4.142 ± 5.518 ± 3
HG + Procyanidin B288 ± 6.375 ± 6.935 ± 4
HG + Procyanidin B2 + Nrf2 siRNA68 ± 4.945 ± 6.120 ± 3

Data is presented as mean ± standard deviation. This data is representative of findings in a study on Procyanidin B2.[1][2]

The results demonstrate that the protective effects of Procyanidin B2 on cell viability, migration, and tube formation under high glucose conditions were significantly diminished upon Nrf2 knockdown. This strongly suggests that Nrf2 is a critical molecular target through which Procyanidin B2 exerts its beneficial effects.[1][2]

Experimental Protocols

siRNA-Mediated Knockdown of Nrf2

This protocol outlines the key steps for silencing the Nrf2 gene in endothelial progenitor cells to validate its role as a target for Procyanidin B2.

  • Cell Culture: Human endothelial progenitor cells (EPCs) are cultured in Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors and 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.

  • siRNA Transfection:

    • EPCs are seeded in 6-well plates and allowed to reach 60-70% confluency.

    • A specific siRNA sequence targeting human Nrf2 mRNA and a non-targeting control siRNA are used.

    • The siRNA duplexes are diluted in serum-free medium.

    • A lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is diluted in a separate tube of serum-free medium.

    • The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.

    • The transfection complexes are added to the cells in fresh serum-free medium.

    • After 6 hours of incubation, the medium is replaced with complete EGM-2 medium.

  • Experimental Treatment:

    • 24 hours post-transfection, cells are pre-treated with Procyanidin B2 (e.g., 10 µM) for 2 hours.

    • Following pre-treatment, cells are exposed to high glucose (e.g., 30 mM) for 48 hours to induce cellular dysfunction.

  • Validation of Knockdown:

    • Nrf2 protein levels are assessed by Western blotting using a specific anti-Nrf2 antibody to confirm successful knockdown.

    • Nrf2 mRNA levels are quantified using real-time quantitative PCR (RT-qPCR) to measure the efficiency of gene silencing.

  • Functional Assays:

    • Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of viable cells.

    • Cell Migration: Evaluated using a Transwell migration assay, where the number of cells migrating through a porous membrane is quantified.

    • Tube Formation: Assessed by seeding cells on a basement membrane matrix (e.g., Matrigel) and quantifying the formation of capillary-like structures.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Nrf2 signaling pathway and the experimental workflow for its validation as a target of Procyanidin B2.

Nrf2_Signaling_Pathway Procyanidin_B2 Procyanidin B2 Keap1 Keap1 Procyanidin_B2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Nrf2 signaling pathway activated by Procyanidin B2.

siRNA_Workflow start Start: EPC Culture transfection siRNA Transfection (Nrf2 siRNA vs. Control siRNA) start->transfection treatment Procyanidin B2 and High Glucose Treatment transfection->treatment validation Validation of Nrf2 Knockdown (Western Blot, RT-qPCR) treatment->validation assays Functional Assays (Viability, Migration, Tube Formation) treatment->assays analysis Data Analysis and Comparison validation->analysis assays->analysis conclusion Conclusion: Nrf2 is a key target analysis->conclusion

Experimental workflow for validating Nrf2 as a target.

References

Comparative analysis of Procyanidin C2 content in different grape varieties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Procyanidin C2 Content in Different Grape Varieties for Researchers and Drug Development Professionals

This compound, a trimeric B-type proanthocyanidin, is a polyphenolic compound found in various plants, including grapes. It is of significant interest to the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This guide provides a comparative analysis of this compound content in different grape varieties, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their endeavors.

Quantitative Comparison of Procyanidin Content

Procyanidin content, including the specific trimer this compound, varies significantly among different grape varieties and is influenced by factors such as climate, soil, and viticultural practices[1]. The distribution of these compounds also differs between the grape skin and seeds[2][3]. The following table summarizes the quantitative data on procyanidin content, with a focus on this compound where available, in various grape varieties.

Grape VarietyTissueProcyanidin C1 (Trimer) ContentOther Procyanidins and Flavan-3-olsReference
Semillon SeedsData not specified for C2, but trimer C1 was determined.Highest concentration of total proanthocyanidins in early development stages. (+)-Catechin was the major flavan-3-ol. Procyanidin dimers B1, B4, and B6 were predominant in early stages, while B2 and B4 were predominant at maturation.[4]
SkinDimer B1 was consistently the major dimer.[4]
Ugni blanc SeedsData not specified for C2, but trimer C1 was determined.Similar trends to Semillon, with lower total proanthocyanidin concentration.[4]
SkinDimer B1 was consistently the major dimer.[4]
Cabernet Sauvignon SeedsRicher in low molecular weight procyanidins compared to Merlot. Dimer B4 is found only in seeds.Procyanidin concentrations were higher at veraison and then decreased.[5]
SkinDimer B2 is derived from both skin and seeds.[5]
Merlot SeedsLower in low molecular weight procyanidins compared to Cabernet Sauvignon.[5]
Nebbiolo SeedsOligomeric proanthocyanidins prevailed over polymeric ones in Barbera seeds.Significantly higher proanthocyanidin content in both seeds and skins compared to Barbera.[6]
SkinPresented a significantly higher percentage of oligomeric proanthocyanidins at harvest compared to Barbera.[6]
Barbera Seeds[6]
SkinWeaker decrease in polymeric proanthocyanidins occurred in Barbera skins.[6]
Shiraz SeedsHighest proanthocyanidin concentration at a degree of polymerization (DP) of 7.[7][8]
SkinHighest proanthocyanidin concentration at a DP of 31.[7][8]
Cardinal Seeds & SkinEpicatechin gallate (ECG) and epigallocatechin (EGC) were the major constitutive units of skin tannins.The mean degree of polymerization was lower for seed proanthocyanidins than for skin.[2]

Experimental Protocols

The quantification of this compound and other proanthocyanidins in grape samples typically involves the following key steps: extraction and analysis by high-performance liquid chromatography (HPLC).

Extraction of Proanthocyanidins from Grape Seeds and Skin

A common method for extracting proanthocyanidins from grape tissues is ultrasonication-assisted extraction using an aqueous ethanol solution[9].

  • Sample Preparation: Grape seeds and skins are separated and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder.

  • Extraction Solvent: A mixture of ethanol and water (e.g., 47% ethanol) is often used as the extraction solvent. Acidification with a small amount of formic acid (e.g., 1%) can improve extraction efficiency[10].

  • Extraction Process: The powdered grape tissue is mixed with the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v). The mixture is then subjected to ultrasonication for a defined period (e.g., 53 minutes) at a controlled temperature (e.g., 60°C)[9].

  • Purification: The resulting extract is filtered and can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances[11].

Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) coupled with a diode array detector (DAD) or a fluorescence detector (FLD) is a standard method for the separation and quantification of procyanidins[2][10].

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for separation.

    • Mobile Phase: A gradient elution is employed, commonly using a mixture of two solvents: (A) water with a small percentage of acid (e.g., 0.1% formic acid) and (B) acetonitrile or methanol with acid.

    • Flow Rate: A constant flow rate, for instance, 1 mL/min, is maintained.

    • Detection: Procyanidins can be detected by UV absorbance at specific wavelengths (e.g., 280 nm) using a DAD. For enhanced sensitivity and selectivity, a fluorescence detector can be used with excitation and emission wavelengths set appropriately (e.g., Ex: 278 nm, Em: 360 nm).

  • Quantification: this compound and other proanthocyanidins are identified by comparing their retention times with those of authentic standards. Quantification is achieved by creating a calibration curve using known concentrations of the standards.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from grape samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis GrapeSample Grape Sample Separation Separate Seeds & Skin GrapeSample->Separation Lyophilization Lyophilization Separation->Lyophilization Grinding Grinding Lyophilization->Grinding Extraction Ultrasonic Extraction (Ethanol/Water) Grinding->Extraction Filtration Filtration Extraction->Filtration Purification SPE Purification Filtration->Purification HPLC RP-HPLC-DAD/FLD Purification->HPLC Quantification Quantification HPLC->Quantification Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation ProcyanidinC2 This compound ProcyanidinC2->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Cell Growth, Proliferation) mTOR->Transcription

References

The Synergistic Potential of Procyanidin C2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of Procyanidin C2 (PCC2) with other phytochemicals. While direct experimental data on PCC2 in combination therapies is nascent, this document synthesizes findings on related procyanidins and oligomeric proanthocyanidins (OPCs) to extrapolate potential synergistic activities and guide future research.

This compound, a trimeric proanthocyanidin found in various fruits and vegetables, has garnered attention for its potent antioxidant, anti-inflammatory, and anticancer properties. The exploration of its synergistic effects when combined with other phytochemicals presents a promising frontier in the development of more effective therapeutic strategies. This guide delves into the existing research on procyanidin combinations, offering a framework for investigating the synergistic potential of PCC2.

Synergistic Anticancer Effects: Procyanidins in Combination

While specific studies on this compound are limited, research on procyanidin mixtures provides compelling evidence of synergistic anticancer activity. A notable example is the combination of peanut skin procyanidins (PSPs), which contain a variety of procyanidins, with resveratrol.

A study investigating this combination in Caco-2 colorectal cancer cells revealed a significant synergistic inhibition of cell proliferation and clone formation.[1][2] The combination also induced apoptosis and caused cell cycle arrest at the G0/G1 phase.[1][2]

Table 1: Synergistic Effects of Peanut Skin Procyanidins (PSPs) and Resveratrol on Caco-2 Cell Viability

TreatmentConcentrationCell Viability (%)
Control-100
PSPs25 µg/mL~80
Resveratrol25 µg/mL~75
PSPs + Resveratrol25 µg/mL + 25 µg/mL~40

Data extrapolated from graphical representations in the cited study.[1]

Another study highlighted the superior anti-tumorigenic properties of a combination of oligomeric proanthocyanidins (OPCs) and curcumin in colorectal cancer cell lines and patient-derived organoids.

Comparative Anticancer Potential of Individual Phytochemicals

To understand the potential for synergy with PCC2, it is essential to consider the individual anticancer activities of various phytochemicals.

Table 2: Comparative IC50 Values of Selected Phytochemicals on Various Cancer Cell Lines

PhytochemicalCancer Cell LineIC50 Value
QuercetinMDA-MB-231 (Breast)15.3 µM to 55.2 µM
QuercetinMCF-7 (Breast)> 100 µM
ResveratrolHT-29 (Colon)115.9 µM (72h)
ResveratrolCOLO 201 (Colon)47.3 µM (72h)
Curcumin--
EGCGH1299 (Lung)27.63 µM
EGCGA549 (Lung)28.34 µM

IC50 values can vary significantly based on the cell line and experimental conditions.

Modulated Signaling Pathways in Synergistic Combinations

The synergistic effects of procyanidin combinations are often attributed to the simultaneous modulation of multiple signaling pathways crucial for cancer cell survival and proliferation. The combination of peanut skin procyanidins and resveratrol, for instance, has been shown to synergistically inhibit the AKT and ERK signaling pathways while promoting the phosphorylation of IκBα, an inhibitor of the pro-inflammatory NF-κB pathway.[1][2]

Synergy_Signaling cluster_0 Procyanidins + Resveratrol cluster_1 Signaling Pathways cluster_2 Cellular Processes PCC2_Res Procyanidins + Resveratrol AKT AKT PCC2_Res->AKT ERK ERK PCC2_Res->ERK NFkB NF-κB PCC2_Res->NFkB Proliferation Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis ERK->Proliferation NFkB->Proliferation NFkB->Apoptosis

Caption: Synergistic inhibition of pro-survival pathways by procyanidins and resveratrol.

Similarly, Epigallocatechin-3-gallate (EGCG) is known to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[3][4] A combination of PCC2 with EGCG could, therefore, lead to a more potent suppression of this critical survival pathway.

EGCG_PI3K_Akt cluster_0 EGCG Action cluster_1 Signaling Cascade cluster_2 Cellular Outcomes EGCG EGCG PI3K PI3K EGCG->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation Akt->Proliferation

Caption: Inhibition of the PI3K/Akt pathway by EGCG.

Experimental Protocols

To facilitate further research into the synergistic effects of this compound, this section outlines key experimental methodologies based on protocols described in the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., Caco-2, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound, the phytochemical of interest (e.g., quercetin, resveratrol), and their combinations for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control. The Chou-Talalay method can be used to determine the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with single agents and their combinations at predetermined concentrations for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-AKT, p-ERK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for investigating synergistic effects.

Conclusion and Future Directions

The investigation into the synergistic effects of this compound with other phytochemicals holds significant promise for the development of novel and more effective therapeutic interventions. While direct evidence for PCC2 combinations is currently scarce, the data from studies on broader procyanidin mixtures strongly suggest a high potential for synergistic interactions, particularly in the realm of anticancer therapy. Future research should focus on isolating the effects of this compound in combination with well-characterized phytochemicals such as quercetin, resveratrol, curcumin, and EGCG. Such studies will be instrumental in elucidating the specific molecular mechanisms underlying these synergistic effects and paving the way for their clinical translation.

References

Independent Replication of Procyanidin C2's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on the anticancer activity of Procyanidin C2, a trimeric procyanidin found in various plant sources. While direct independent replication studies are limited, this document synthesizes findings from multiple research articles to offer a comprehensive overview of its effects on cancer cell viability, apoptosis, and underlying signaling pathways. The aim is to facilitate an objective evaluation of this compound's potential as a therapeutic agent and to guide future research.

Comparison of Anticancer Effects of this compound and Related Compounds

The following table summarizes the quantitative data from studies on this compound and other closely related procyanidins. This comparative data highlights the varying efficacy across different cancer cell lines and procyanidin types.

Procyanidin TypeCancer Cell LineAssayKey FindingsReference
Procyanidin C1 MDA-MB-231 (Triple-Negative Breast Cancer)Cytotoxicity AssayIC50 comparable to Tamoxifen [1]
Procyanidin C1 MCF-7 (Hormone-Positive Breast Cancer)Cytotoxicity AssayHigher IC50 value than Tamoxifen[1]
Procyanidin B2MCF-7 (Hormone-Positive Breast Cancer)Sulforhodamine B AssayIC50: 19.20 µM [2][3]
Procyanidin B2DU145 (Prostate Cancer)Trypan Blue Exclusion~70% survival at 150 µM after 72h[4]
Procyanidin B2T47D (Breast Cancer)Trypan Blue Exclusion87% inhibition at 10 µM after 72h[4]
Procyanidin B2 3,3″-di-O-gallate (B2G2)LNCaP (Prostate Cancer)Trypan Blue Exclusion40-56% cell death at 25-50 µM after 24-48h[5]
Procyanidin B2 3,3″-di-O-gallate (B2G2)22Rv1 (Prostate Cancer)Trypan Blue Exclusion15-44% cell death at 50-200 µM after 24-48h[5]
Procyanidin ExtractPC-3 (Prostate Cancer)Annexin V-FITC/PI Staining44.86% apoptosis at 300 µg/mL after 24h [6]
Procyanidin ExtractA549 (Non-Small Cell Lung Cancer)Cell Growth AssayDose-dependent inhibition of proliferation[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments commonly used to assess the anticancer activity of procyanidins.

Cell Viability Assays
  • MTT/CCK-8 Assay :

    • Seed cancer cells in 96-well plates at a density of 4,000-5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) to determine the percentage of viable cells relative to an untreated control.[9]

  • Trypan Blue Exclusion Assay :

    • Culture cells to ~80% confluency and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and resuspend in complete medium.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[4]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining :

    • Treat cancer cells with this compound for the indicated times.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Western Blot Analysis for Apoptosis Markers :

    • Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, BAX, cleaved Caspase-3, cleaved PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[9][10]

Signaling Pathways and Experimental Workflows

The anticancer effects of procyanidins are often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for investigating the anticancer properties of this compound.

G cluster_0 This compound Action cluster_1 Cellular Outcomes This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition MAPK/ERK Pathway MAPK/ERK Pathway This compound->MAPK/ERK Pathway Modulation JAK2/STAT3 Pathway JAK2/STAT3 Pathway This compound->JAK2/STAT3 Pathway Inhibition Decreased Proliferation Decreased Proliferation PI3K/Akt Pathway->Decreased Proliferation Cell Cycle Arrest Cell Cycle Arrest MAPK/ERK Pathway->Cell Cycle Arrest Induction of Apoptosis Induction of Apoptosis JAK2/STAT3 Pathway->Induction of Apoptosis

Figure 1: this compound's impact on key oncogenic signaling pathways.

G Start Start Cell Culture Cancer Cell Lines (e.g., Prostate, Breast, Lung) Start->Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Cell Culture->Treatment Viability Assay Assess Cell Viability (MTT, Trypan Blue) Treatment->Viability Assay Apoptosis Assay Measure Apoptosis (Annexin V, Western Blot) Treatment->Apoptosis Assay Pathway Analysis Analyze Signaling Pathways (Western Blot for p-Akt, p-ERK, etc.) Treatment->Pathway Analysis Data Analysis Quantitative Analysis & Comparison Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Pathway Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: A typical experimental workflow for studying this compound.

G cluster_0 Original Study Findings cluster_1 Independent Replication / Comparative Study cluster_2 Comparative Analysis Study A This compound shows anticancer effect in Cell Line X Study B Investigates this compound in Cell Line X or similar model Study A->Study B Comparison Compare IC50 IC50 Values Study B->Compare IC50 Compare Apoptosis Rates Apoptosis Rates Study B->Compare Apoptosis Rates Compare Mechanisms Signaling Pathways Study B->Compare Mechanisms

Figure 3: Logical relationship for comparing independent studies.

References

Quantitative comparison of Procyanidin C2 in different food products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin C2, a trimeric B-type proanthocyanidin, is a polyphenolic compound found in a variety of plant-based foods. Its potential health benefits, including antioxidant and anti-inflammatory activities, have garnered significant interest within the scientific community. This guide provides a quantitative comparison of this compound content in different food products, supported by experimental data and detailed methodologies, to serve as a valuable resource for researchers and professionals in drug development.

Quantitative Analysis of this compound in Food Products

The concentration of this compound varies significantly among different food sources. The following table summarizes the quantitative data from various studies. It is important to note that values can fluctuate based on factors such as cultivar, ripeness, processing, and analytical methodology.

Food ProductCategoryThis compound Content (mg/100g)Reference
Grape Seeds (Vitis vinifera)FruitPresent, but specific quantitative data for C2 is often aggregated with other trimers.[1][2]
Barley (Hordeum vulgare)GrainRanges from 53 to 151 µg of total trimeric proanthocyanidins per gram (catechin equivalents), which includes this compound.[1]
Red WineBeveragePresent, but levels can vary widely depending on grape variety and winemaking techniques.[2]
Cocoa & ChocolateConfectioneryProcyanidin C1 is the main trimer in cocoa; this compound is noted to be absent or in very low amounts in cocoa.[3]
Apples (Malus domestica)FruitProcyanidins are abundant, but specific quantification of C2 is not consistently reported across cultivars.[4]

Note: The quantification of individual procyanidin oligomers like C2 can be challenging due to their structural complexity and the co-elution of similar compounds during chromatographic analysis.[5] Many studies report the total content of procyanidin dimers, trimers, or polymers rather than the concentration of specific isomers.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed technique.

Protocol: Quantification of this compound by HPLC-MS/MS

This protocol is a synthesized example based on methodologies described in the literature.[6][7][8]

1. Sample Preparation and Extraction:

  • Sample Homogenization: Lyophilize (freeze-dry) the food sample to remove water and grind it into a fine powder.

  • Extraction Solvent: Prepare a solution of acetone/water/acetic acid (70:29.5:0.5 v/v/v).

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a cold water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet two more times.

    • Combine the supernatants and evaporate the acetone under reduced pressure using a rotary evaporator.

    • The remaining aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. Elute the procyanidins with methanol.

    • Dry the methanolic eluate under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

2. HPLC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system equipped with a diode array detector (DAD) and coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting from 5% B, increasing to 30% B over 20 minutes, then to 95% B for 5 minutes, followed by re-equilibration at 5% B for 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. For the [M-H]⁻ ion of this compound (m/z 865.2), characteristic fragment ions would be monitored (e.g., transitions to m/z 577, 289).

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum sensitivity.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Signaling Pathways and Experimental Workflows

Procyanidins, including C2, have been shown to modulate various signaling pathways within the cell, which are central to their biological activities.

Signaling Pathways Modulated by Procyanidins

Procyanidins can influence key cellular signaling cascades, including the NF-κB and Nrf2/ARE pathways.[9][10][11]

  • NF-κB Pathway: Procyanidins have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[9] This is achieved by preventing the phosphorylation and subsequent degradation of IκB, which otherwise releases NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.

  • Nrf2/ARE Pathway: Procyanidins can activate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[10][11] By promoting the translocation of Nrf2 to the nucleus, they induce the expression of antioxidant and detoxification enzymes.

Procyanidin_Signaling_Pathways cluster_0 Pro-inflammatory Stimuli cluster_1 NF-κB Pathway cluster_2 Nrf2/ARE Pathway Stimuli LPS, TNF-α, etc. IKK IKK IkB IκB NFkB NF-κB Nucleus_NFkB NF-κB (in Nucleus) Inflammation Inflammatory Gene Expression Keap1 Keap1 Nrf2 Nrf2 Nucleus_Nrf2 Nrf2 (in Nucleus) ARE ARE Antioxidant_Genes Antioxidant Gene Expression ProcyanidinC2 This compound ProcyanidinC2->IKK inhibits ProcyanidinC2->Keap1 inhibits

Experimental Workflow for Procyanidin Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in food samples.

Experimental_Workflow Sample Food Sample Homogenization Homogenization (Lyophilization & Grinding) Sample->Homogenization Extraction Solvent Extraction (Acetone/Water) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

A-type vs. B-type Procyanidin Trimers: A Side-by-Side Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances and functional differences between A-type and B-type procyanidin trimers reveals distinct therapeutic potentials for researchers, scientists, and drug development professionals. While both flavonoid subgroups exhibit significant biological activities, their unique structural linkages influence their antioxidant capacity, anti-inflammatory effects, and bioavailability.

Procyanidins, a class of condensed tannins, are oligomers of catechin and epicatechin units. The fundamental difference between A-type and B-type procyanidins lies in the linkage between these monomeric units. B-type procyanidins feature a single C4-C8 or C4-C6 interflavan bond.[1][2] In contrast, A-type procyanidins possess an additional ether bond between C2 and C7 of the adjacent flavan-3-ol units, creating a more rigid structure.[1] This seemingly subtle structural variation has a profound impact on their biological performance.

Comparative Biological Activity

A comprehensive analysis of existing experimental data highlights key differences in the bioactivity of A-type and B-type procyanidin trimers.

Antioxidant Capacity

While direct comparative studies on the Oxygen Radical Absorbance Capacity (ORAC) of isolated A-type and B-type trimers are limited, research on procyanidin-rich extracts suggests that the overall antioxidant activity is influenced by the degree of polymerization and the specific arrangement of hydroxyl groups. One study on various berry extracts indicated that fractions rich in oligomeric procyanidins, including trimers, exhibited high ORAC values.[3] However, a direct correlation to the A-type or B-type linkage for trimers specifically was not established. Further research is required to definitively quantify and compare the intrinsic antioxidant potential of these two trimer types.

Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory properties of both A-type and B-type procyanidin trimers, primarily through the modulation of key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).

B-type procyanidin trimer C1 has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This effect is achieved by suppressing the activation of the NF-κB and MAPK signaling pathways.[4][6]

Research on A-type procyanidin trimers isolated from peanut skins has also demonstrated their anti-inflammatory potential. These trimers were found to suppress the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[7] One particular A-type tetramer, which shares structural similarities with trimers, was found to be a potent inhibitor of TNF-α secretion.[7]

PropertyA-Type Procyanidin TrimerB-Type Procyanidin Trimer (C1)Reference
Anti-inflammatory Activity Inhibition of TNF-α secretion in LPS-stimulated macrophages.Inhibition of NO, PGE2, IL-6, and TNF-α production in LPS-stimulated macrophages.[4][7]
Mechanism of Action Downregulation of pro-inflammatory cytokine production.Inhibition of NF-κB and MAPK (p38 and JNK) signaling pathways.[4][6][7]
Bioavailability

The structural rigidity of A-type procyanidins appears to influence their absorption and metabolism. While specific data for trimers is scarce, a study comparing A-type and B-type procyanidin dimers found that A-type dimers were more readily absorbed in the small intestine of rats. Research on the bioavailability of procyanidin trimers from grape seed extract (B-type) in rats has shown that they can be detected in plasma, although at low concentrations.[8][9] The distinct structural characteristics of A-type trimers may lead to different pharmacokinetic profiles compared to their B-type counterparts, a hypothesis that warrants further investigation.

PropertyA-Type Procyanidin TrimerB-Type Procyanidin TrimerReference
Bioavailability Potentially higher absorption based on dimer studies.Detected in plasma at low concentrations after oral administration.[8][9]

Signaling Pathways and Mechanisms of Action

Both A-type and B-type procyanidin trimers exert their biological effects by modulating intracellular signaling cascades. The NF-κB and MAPK pathways are primary targets, playing crucial roles in the inflammatory response.

The B-type procyanidin trimer C1 has been demonstrated to inhibit LPS-induced inflammation by targeting Toll-like receptor 4 (TLR4), which in turn suppresses the downstream activation of both the MAPK (p38 and JNK) and NF-κB signaling pathways.[4] This inhibition leads to a reduction in the expression of pro-inflammatory genes.

B_type_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB B_Trimer B-type Procyanidin Trimer (C1) B_Trimer->TLR4 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation

B-type procyanidin trimer (C1) anti-inflammatory signaling pathway.

While the precise upstream targets for A-type procyanidin trimers are less defined, their ability to reduce TNF-α production suggests an interference with the inflammatory signaling cascade, likely involving the NF-κB pathway as well.

Experimental Protocols

Determination of Anti-inflammatory Activity via TNF-α Secretion Assay

This protocol is based on the methodology used to assess the anti-inflammatory effects of A-type procyanidins from peanut skins.[7]

1. Cell Culture and Stimulation:

  • Murine macrophage-like RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of A-type or B-type procyanidin trimers for 1 hour.

  • Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

2. Measurement of TNF-α:

  • After a 4-hour incubation period with LPS, the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

3. Data Analysis:

  • The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group (without procyanidin treatment).

  • IC50 values (the concentration required to inhibit 50% of TNF-α secretion) can be determined from the dose-response curves.

experimental_workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Procyanidin Trimers Seed->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure TNF-α via ELISA Collect->ELISA Analyze Calculate % Inhibition and IC50 ELISA->Analyze

Experimental workflow for TNF-α secretion assay.

Conclusion

The available evidence suggests that both A-type and B-type procyanidin trimers are promising candidates for further investigation in drug development, particularly in the context of inflammatory diseases. The more rigid structure of A-type trimers may contribute to enhanced bioavailability, a critical factor for therapeutic efficacy. However, B-type trimers, such as C1, have a more extensively characterized mechanism of action, involving the direct inhibition of key inflammatory signaling pathways.

For researchers and drug development professionals, the choice between pursuing A-type or B-type procyanidin trimers will depend on the specific therapeutic target and desired pharmacokinetic profile. Further head-to-head comparative studies with purified trimer isolates are essential to fully elucidate their respective potencies and to guide the development of next-generation anti-inflammatory agents.

References

Safety Operating Guide

Navigating the Disposal of Procyanidin C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Procyanidin C2 Disposal

This compound, a polyphenolic compound, is not classified as a hazardous chemical under the OSHA Hazard Communication Standard[1]. However, due to the lack of comprehensive ecotoxicity data, it is prudent to manage its disposal as a chemical waste product to minimize environmental impact. The primary methods for disposal involve incineration by a licensed hazardous material disposal company[1].

Step-by-Step Disposal Protocol

Adherence to a structured disposal protocol is paramount. The following steps provide a clear workflow for the safe management of this compound waste.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes safety goggles with side-shields, gloves, and a lab coat. In cases of potential dust formation, respiratory protection should be considered[1][2].

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, such as unused or expired material, in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: For solutions containing this compound, do not dispose of them down the drain. Collect them in a labeled, sealed container appropriate for liquid chemical waste.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as contaminated waste in a designated container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and any other components of the waste stream.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed disposal facility.

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous material disposal company. This ensures that the waste is handled and treated in accordance with federal, state, and local regulations[1][3]. The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound and to mitigate the release of harmful byproducts[1].

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[2].

  • Containment: Prevent further spread of the material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[2]. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collection: Collect the contained material into a labeled container for disposal as chemical waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleaning materials as contaminated waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Procyanidin_C2_Disposal_Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_contaminated Contaminated Material Handling cluster_end Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Collect in Labeled, Sealed Container waste_type->solid_waste Solid liquid_waste Collect in Labeled, Sealed Container for Liquid Chemical Waste waste_type->liquid_waste Liquid contaminated_waste Dispose in Designated Contaminated Waste Container waste_type->contaminated_waste Contaminated Materials storage Store in Designated Waste Area solid_waste->storage liquid_waste->storage contaminated_waste->storage disposal Transfer to Licensed Hazardous Waste Disposal Company storage->disposal incineration Recommended Method: Incineration with Afterburner and Scrubber disposal->incineration

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

Essential Safety and Logistical Information for Handling Procyanidin C2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Procyanidin C2, a B-type proanthocyanidin trimer.[1] While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]To protect eyes from airborne powder particles and potential splashes of solutions.
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[2][4]To prevent direct skin contact with the compound. Gloves should be inspected before use and changed regularly.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection RespiratorAn appropriate mask or respirator, tested and approved by standards such as NIOSH (US) or CEN (EU), should be used when handling the powder outside of a fume hood.[4]To prevent inhalation of fine dust particles.

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial to minimize exposure and ensure the integrity of the compound.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Powder cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) A->B C Carefully Weigh this compound B->C D Prepare Stock Solution (e.g., dissolve in appropriate solvent) C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F G Segregate and Dispose of Waste F->G H Doff PPE and Wash Hands G->H

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Detailed Methodologies:

  • Preparation: Before handling the compound, ensure that the designated workspace, preferably a chemical fume hood, is clean and operational. All necessary PPE should be worn correctly.

  • Handling Powder: When weighing the powdered this compound, use anti-static weigh boats and appropriate tools to minimize dust generation. Prepare stock solutions by slowly adding the powder to the desired solvent to avoid splashing.

  • Experimental Use: During experimentation, maintain good laboratory practices. Avoid eating, drinking, or smoking in the laboratory.[5]

  • Cleanup and Disposal: After use, decontaminate all surfaces and equipment. All waste materials should be disposed of according to institutional and local regulations.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) should be collected in a labeled, sealed container for hazardous chemical waste.[2]
Liquid Waste Solutions containing this compound should be collected in an appropriate, labeled waste container. Do not pour down the drain.
Contaminated Packaging Dispose of as contaminated waste in accordance with federal and local regulations.[2]

Logical Relationship for Waste Disposal

G start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes

Caption: A decision-making diagram for the proper segregation and disposal of this compound waste.

In case of accidental release, it is important to have emergency procedures in place. For a small spill, use personal protective equipment, avoid dust formation, and clean the area thoroughly.[3] For larger spills, evacuate the area and follow institutional emergency protocols. In the event of personal exposure, seek immediate medical attention and follow first-aid measures outlined in the relevant SDS, such as rinsing the affected area with plenty of water.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.